Chlorophyllin sodium copper salt
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-ZWPRWVNUSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045956 | |
| Record name | Chlorophyllide Cu complex sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-34-1 | |
| Record name | Chlorophyllide Cu complex sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM COPPER CHLOROPHYLLIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of Sodium Copper Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
Sodium copper chlorophyllin (SCC), a semi-synthetic derivative of chlorophyll, is a water-soluble colorant and valued compound in the pharmaceutical, food, and cosmetic industries.[1][2] Its stability, vibrant green color, and potential antioxidant and antimutagenic properties make it a subject of significant interest.[1][3] This guide provides an in-depth overview of the core processes involved in its synthesis and purification, presenting detailed experimental protocols, quantitative data, and a visual representation of the manufacturing workflow.
The synthesis of sodium copper chlorophyllin is a multi-step process that begins with the extraction of chlorophyll from plant sources. The core transformation involves the saponification of the chlorophyll molecule to remove the phytol tail and methyl ester group, followed by the replacement of the central magnesium ion with copper.[1] Subsequent purification and salification steps yield the final, stable, water-soluble product.
I. Synthesis and Purification Workflow
The overall process for producing sodium copper chlorophyllin involves a series of sequential chemical and physical separation steps. The typical workflow begins with chlorophyll-rich biomass and proceeds through extraction, saponification, copper insertion, purification, and finally, salification and drying to obtain the finished product.
Caption: General workflow for the synthesis and purification of Sodium Copper Chlorophyllin.
II. Experimental Protocols
The following sections detail the methodologies for the key stages of synthesis and purification, with quantitative data summarized in tables for clarity and comparison.
1. Chlorophyll Extraction
The initial step involves extracting chlorophyll from various raw materials. Common sources include spinach, silkworm excrement, bamboo leaves, and microalgae.[4][][6] Organic solvent extraction is the standard method, leveraging chlorophyll's solubility in solvents like ethanol and acetone.[4]
-
Protocol Example (from Spinach): Fresh spinach leaves are treated with 65% ethanol at 65°C to extract the chlorophyll.[7]
-
Protocol Example (from Silkworm Excrement): Dried silkworm excrement powder is extracted using a mixture of ethanol and acetone in a water bath at 75-79°C.[4]
2. Saponification (Alkaline Hydrolysis)
Saponification is a critical step where the ester bonds in the chlorophyll molecule are hydrolyzed under alkaline conditions. This process removes the phytol tail and methyl group, converting chlorophyll into water-soluble chlorophyllin salts.[4][8]
-
Methodology: The chlorophyll extract or paste is treated with a sodium hydroxide (NaOH) solution, often in an alcohol or acetone medium. The reaction is typically heated and stirred for a set duration to ensure complete hydrolysis.[9][10] Following the reaction, unsaponifiable materials (like carotenoids) are separated, often by adding acetone to create a solid-liquid phase, allowing for filtration.[9][10]
Table 1: Comparative Experimental Protocols for Saponification
| Raw Material Source | Saponification Agent & Concentration | Solvent | Temperature (°C) | Time | Final pH | Reference |
|---|---|---|---|---|---|---|
| Chlorophyll Paste | NaOH Solution | Direct addition to paste | 40 - 60 | 60 - 90 min | 12 - 14 | [9][10] |
| Chlorophyll Paste | 3.5% NaOH Aqueous Solution | Water | 55 | 6 h | Not Specified | [11][12] |
| Spinach Extract | 5% NaOH Solution | Ethanol | Not Specified | 20 min | Not Specified | [7] |
| Chlorophyll Extract | 1% NaOH in Ethanol | Ethanol | 60 | 30 - 45 min | 9 - 10 | [13] |
| Microalgae Biomass | Ethanol-NaOH Solution | Ethanol | 70 | 1 h | Not Specified |[8] |
3. Copper Insertion (Copperization)
In this step, the magnesium ion at the center of the chlorophyllin molecule is replaced by a copper ion, significantly increasing the molecule's stability.[1] This is typically achieved by adding a copper salt, most commonly copper sulfate (CuSO₄), to an aqueous solution of the saponified chlorophyllin.[9][13] The solution is often acidified with an acid like HCl to facilitate the reaction and precipitate the resulting copper chlorophyllin acid.[9]
-
Methodology: The saponified solid is dissolved in water. A solution of copper sulfate is added, and the mixture is heated.[9] Afterward, the pH is adjusted to an acidic range (pH 1-2) using HCl, causing the crude copper chlorophyllin acid to crystallize and precipitate.[9] The solid is then collected via filtration.[9]
Table 2: Comparative Experimental Protocols for Copper Insertion
| Starting Material | Copper Salt & Concentration | Temperature (°C) | Time | pH Adjustment | Reference |
|---|---|---|---|---|---|
| Saponified Solid | CuSO₄ (3-4% of initial paste weight) | 50 - 60 | 30 min | Adjust to pH 1-2 with HCl | [9] |
| Saponified Supernatant | CuSO₄ (5% of initial paste mass) | 50 | 2.5 h | Not Specified | [11][12] |
| Neutralized Chlorophyllide | 1% CuSO₄ Solution | Room Temperature | 30 min | Previously neutralized to pH 7.0 | [13] |
| Saponified Chlorophyll | Cupric Chloride (5g) | 30 - 50 | 3 h | Not Specified |[14] |
4. Purification
Purification is essential to remove impurities, including unsaponified lipids, other pigments, and residual solvents. This is typically achieved through a series of solvent washes and precipitations.
-
Methodology: The crude copper chlorophyllin acid is washed or dissolved in solvents like acetone to remove soluble impurities.[9] It is then often reprecipitated using a non-polar solvent like gasoline or petroleum ether.[9] The purified solid is washed with water and ethanol solutions to remove any remaining water-soluble or alcohol-soluble impurities.[4] Advanced techniques such as supercritical CO₂ purification have also been developed to improve yield and environmental friendliness.[14]
Table 3: Purification Methodologies and Parameters
| Purification Step | Solvents / Method | Key Parameters | Reference |
|---|---|---|---|
| Precipitation & Washing | Acetone, 120# Gasoline | Dissolve crude product in acetone, add gasoline (3-5x volume), stir at 40-50°C for 30 min. | [9] |
| Washing | Distilled Water, 40% Ethanol | Wash filter residue first with distilled water, then 2-3 times with 40% ethanol. | [4] |
| Supercritical Purification | Supercritical CO₂ | Pressure: 15–35 MPa; Temperature: 35–65°C; Time: 2 hours. | [14] |
| Washing | Deionized Water, 30-40% Ethanol, Petroleum Ether | Sequential washes of the filtered crude product to remove different impurity types. |[15] |
5. Salification and Drying
The final step involves converting the purified copper chlorophyllin acid into its sodium salt to enhance water solubility.
-
Methodology: The refined copper chlorophyllin acid is dissolved in a solvent like acetone.[9] A solution of NaOH in ethanol is then added while stirring to adjust the pH to an alkaline range (typically 10-12), causing the sodium salt to crystallize and precipitate.[4][9][16] The final product is collected by filtration, washed (e.g., with 95% ethanol), and dried, often at a controlled temperature (e.g., 60°C or below 105°C), to yield the final dark green powder.[4][15]
III. Quality Control and Analysis
Rigorous quality control is necessary to ensure the purity, safety, and efficacy of the final product. Key analytical tests include spectrophotometry, chromatography, and determination of copper content.
Table 4: Key Analytical Parameters for Quality Control
| Parameter | Method | Typical Conditions / Wavelengths | Acceptance Criteria / Notes | Reference |
|---|---|---|---|---|
| Absorbance Spectrum | UV-Vis Spectrophotometry | Soret Peak: ~405 nm; Q-band Peak: ~630 nm in aqueous solution. | Peaks confirm the molecular structure. Absorbance value (A 1%, 1 cm) at 405 nm in pH 7.5 buffer should not be less than 540. | [17][18][19] |
| Purity / Component Analysis | High-Performance Liquid Chromatography (HPLC) | Column: C18; Mobile Phase: Methanol/Ammonium Acetate buffer (90:10); Detection: 405 nm. | To identify and quantify major chlorophyllin components (e.g., Cu-chlorin e6) and impurities. | [][20][21] |
| Total Copper Content | Atomic Absorption Spectrometry (AAS) | Ash sample, dissolve in acid, analyze via AAS at 324.8 nm. | Typically 3.5-6.5%. | [19][22] |
| Free Ionizable Copper | AAS | Dissolve sample, adjust pH to 3.0, separate aqueous phase, and analyze. | Not more than 200 mg/kg (0.02%). | [17] |
| Residual Solvents | Gas Chromatography (GC) | Headspace analysis. | Acetone, ethanol, hexane, etc., not more than 50 mg/kg. Dichloromethane not more than 10 mg/kg. | [17] |
| Identity | Chemical Tests / pH | Forms a precipitate in acidic conditions (pH < 6.0). | Confirms the salt form and solubility characteristics. |[4][19] |
References
- 1. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sodium Copper Chlorophyllin: A green elf from nature to life - FocusHerb [focusherb.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104650102A - Sodium copper chlorophyllin and production process thereof - Google Patents [patents.google.com]
- 8. A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. CN102311441A - Production method of sodium copper chlorophyllin - Google Patents [patents.google.com]
- 11. Preparation method of sodium copper chlorophyllin - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN113754671B - Preparation method of sodium copper chlorophyllin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103965205A - Method for producing sodium copper chlorophyllin through supercritical purification - Google Patents [patents.google.com]
- 15. CN105272989A - Method for preparing chlorophyll sodium copper from mulberry leaves - Google Patents [patents.google.com]
- 16. CN103145718A - Method for extracting sodium copper chlorophyllin from chlorella - Google Patents [patents.google.com]
- 17. fao.org [fao.org]
- 18. Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apps.fas.usda.gov [apps.fas.usda.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. metrology-journal.org [metrology-journal.org]
The Antioxidant Properties of Sodium Copper Chlorophyllin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium copper chlorophyllin (SCC), a semi-synthetic derivative of chlorophyll, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to the antioxidant capacity of SCC. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound. This document summarizes key findings on its ability to neutralize free radicals, modulate endogenous antioxidant enzyme systems, and influence crucial signaling pathways, thereby mitigating oxidative stress.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Antioxidants play a crucial role in mitigating oxidative damage by neutralizing free radicals and protecting cellular components. Sodium copper chlorophyllin (SCC), a water-soluble salt derived from chlorophyll, has emerged as a promising antioxidant agent.[1][3] Its enhanced stability and bioavailability compared to natural chlorophyll make it a subject of extensive research.[4] This guide delves into the core antioxidant properties of SCC, presenting a compilation of scientific evidence and detailed experimental frameworks.
Mechanisms of Antioxidant Action
The antioxidant activity of sodium copper chlorophyllin is multifaceted, involving both direct and indirect mechanisms.
-
Direct Free Radical Scavenging: SCC can directly neutralize a variety of physically relevant reactive oxygen species.[5] The porphyrin ring structure of chlorophyllin, with its delocalized electron system, allows it to effectively accept electrons from free radicals, thereby stabilizing them and preventing them from causing cellular damage to lipids, proteins, and DNA.[1][2] Studies have demonstrated its ability to scavenge superoxide anions and hydroxyl radicals.[6]
-
Modulation of Antioxidant Enzymes: SCC has been shown to enhance the body's endogenous antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes.[7] This includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are critical in the detoxification of ROS.[2]
-
Activation of the Nrf2-ARE Signaling Pathway: A pivotal mechanism underlying the indirect antioxidant effect of SCC is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like SCC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for a suite of antioxidant and cytoprotective proteins, including SOD, CAT, GPx, and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][10] Studies have shown that SCC treatment can increase the protein expression of Nrf2 in cells.[7][8]
Quantitative Antioxidant Data
The antioxidant capacity of sodium copper chlorophyllin has been quantified in numerous studies using various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Antioxidant Activity of Sodium Copper Chlorophyllin
| Assay | Test System | Parameter | Value | Reference |
| DPPH Radical Scavenging | Chemical Assay | EC50 | 2.6 mg/mL | [6] |
| β-carotene Bleaching | Chemical Assay | EC50 | 0.90 mg/mL | [6][11] |
| Superoxide Anion (O2–) Scavenging | Chemical Assay | - | Effective scavenging | [6] |
| Singlet Oxygen Quenching | Chemical Assay | Rate Constant | 1.3 x 10⁸ M⁻¹ s⁻¹ | [12] |
Table 2: In Vivo Antioxidant Effects of Sodium Copper Chlorophyllin
| Animal Model | Tissue | Parameter | Treatment | Effect | Reference |
| Mice | Brain | MDA Levels | 40 mg/kg SCC + BaCl₂ | 42% reduction vs. BaCl₂ group | [2][4] |
| Mice | Liver | MDA Levels | 40 mg/kg SCC + BaCl₂ | 39% reduction vs. BaCl₂ group | [2][4] |
| Rats | Serum | GPx Levels | 35 mg/kg & 70 mg/kg SCC + Indomethacin | Restoration of GPx levels | [13] |
| Rats | Serum | MDA Levels | 35 mg/kg & 70 mg/kg SCC + Indomethacin | Normalization of MDA levels | [13] |
| Rats | Liver (Mitochondria & Microsomes) | Lipid Peroxidation | 50 or 100 mg/kg SCC | Marked decrease | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the antioxidant properties of sodium copper chlorophyllin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Sodium Copper Chlorophyllin (SCC) solution of various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[14][15]
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the SCC solution (at different concentrations) with the DPPH solution. A typical ratio is 1:1 or 1:3 (sample:DPPH).[5][15]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5][14]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[5][14]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[5]
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[14]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Sodium Copper Chlorophyllin (SCC) solution of various concentrations
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Generation of ABTS•+: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[17][18]
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[16][19]
-
Reaction Mixture: Add a small volume of the SCC solution (at different concentrations) to a larger volume of the diluted ABTS•+ solution.[16][19]
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[19]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[16][19]
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.[1][20]
Materials:
-
Tissue or cell lysate containing SOD
-
Xanthine
-
Xanthine Oxidase
-
Detector molecule (e.g., WST-1)
-
Buffer solution (e.g., phosphate buffer)
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer to extract the enzyme. Centrifuge to remove debris.[20]
-
Reaction Mixture: In a microplate well, add the sample, xanthine, and the detector molecule.
-
Initiation of Reaction: Add xanthine oxidase to initiate the generation of superoxide radicals.[1][20]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the detector molecule (e.g., 450 nm for WST-1 formazan).[1]
-
Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD is typically defined as the amount of enzyme that inhibits the rate of reduction of the detector molecule by 50%.[1]
Catalase (CAT) Activity Assay
This assay is based on the measurement of the decomposition of hydrogen peroxide (H₂O₂) by catalase.[3][21]
Materials:
-
Tissue or cell lysate containing CAT
-
Hydrogen peroxide (H₂O₂) solution
-
Reagents for detecting H₂O₂ (e.g., ammonium molybdate or potassium permanganate) or direct measurement of H₂O₂ absorbance at 240 nm.[3][21]
-
Spectrophotometer or microplate reader
Procedure (H₂O₂ decomposition at 240 nm):
-
Sample Preparation: Prepare a tissue homogenate or cell lysate in a suitable buffer (e.g., phosphate buffer).[3]
-
Reaction Mixture: In a quartz cuvette, add the sample to a phosphate buffer.
-
Initiation of Reaction: Add a known concentration of H₂O₂ to the cuvette to start the reaction.[3]
-
Absorbance Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes). The decomposition of H₂O₂ leads to a decrease in absorbance at this wavelength.[3]
-
Calculation: The catalase activity is calculated from the rate of decrease in absorbance using the molar extinction coefficient of H₂O₂ at 240 nm.
Glutathione Peroxidase (GPx) Activity Assay
This assay indirectly measures GPx activity by coupling the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by GPx to the oxidation of NADPH by glutathione reductase (GR).[22][23]
Materials:
-
Tissue or cell lysate containing GPx
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Organic hydroperoxide (e.g., tert-butyl hydroperoxide or cumene hydroperoxide)
-
Buffer solution
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a tissue homogenate or cell lysate in a buffer containing EDTA and a reducing agent to preserve enzyme activity.[23]
-
Reaction Mixture: In a cuvette or microplate well, combine the sample, GSH, GR, and NADPH in a suitable buffer.[23][24]
-
Initiation of Reaction: Add the organic hydroperoxide to start the reaction.[23]
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[23][24]
-
Calculation: The GPx activity is calculated from the rate of NADPH consumption, using its molar extinction coefficient at 340 nm.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Diagram 1: Nrf2-ARE Signaling Pathway Activation by Sodium Copper Chlorophyllin
Caption: Activation of the Nrf2-ARE pathway by Sodium Copper Chlorophyllin.
Diagram 2: Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity assessment.
Diagram 3: Experimental Workflow for In Vivo Antioxidant Enzyme Activity Assays
Caption: Workflow for assessing in vivo antioxidant enzyme activity.
Conclusion
The collective evidence strongly supports the significant antioxidant properties of sodium copper chlorophyllin. Its ability to directly scavenge free radicals, coupled with its capacity to enhance endogenous antioxidant defenses through the activation of the Nrf2 signaling pathway, positions it as a compound of high interest for further research and potential therapeutic applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the full potential of sodium copper chlorophyllin in mitigating oxidative stress-related pathologies. Further investigations into its clinical efficacy and long-term safety are warranted to translate these promising preclinical findings into tangible health benefits.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Protective Effects of Sodium Copper Chlorophyllin and/or Ascorbic Acid Against Barium Chloride-Induced Oxidative Stress in Mouse Brain and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. marinebiology.pt [marinebiology.pt]
- 6. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of sodium copper chlorophyllin on lipid peroxidation. VI. Effect of its administration on mitochondrial and microsomal lipid peroxidation in rat liver. | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Study On Antioxidant And Anti-Inflammatory Effects Of Sodium Copper Chlorophyllin In Male Rats Receiving Indomethacin | Academia Open [acopen.umsida.ac.id]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oxfordbiomed.com [oxfordbiomed.com]
- 24. sciencellonline.com [sciencellonline.com]
The Green Gold: A Technical Guide to the Natural Sources and Extraction of Chlorophyll for Chlorophyllin Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural origins of chlorophyll and the methodologies employed in its extraction and subsequent conversion to chlorophyllin, a compound of significant interest in the pharmaceutical and nutraceutical industries. The document outlines the primary botanical and algal sources, details various extraction protocols, and presents the chemical transformation process to yield sodium copper chlorophyllin. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized.
Natural Sources of Chlorophyll
Chlorophyll, the ubiquitous green pigment essential for photosynthesis, is abundant in a variety of natural sources. For commercial and research purposes, the selection of a source material is contingent on factors such as chlorophyll content, ease of cultivation and harvesting, and the presence of co-extractable compounds of interest. The most prominent sources include leafy green vegetables, specific forage crops, and microalgae.
Table 1: Chlorophyll Content in Primary Natural Sources (Dry Weight Basis)
| Source | Scientific Name | Total Chlorophyll Content (mg/g DW) | Chlorophyll a/b Ratio | Key Considerations |
| Alfalfa | Medicago sativa | 9.0 - 10.0[1] | ~3:1 | High biomass yield; established industrial processing infrastructure.[1] |
| Spinach | Spinacia oleracea | 7.8[2] | 2.5:1 - 3.5:1 | High chlorophyll content; readily available. |
| Stinging Nettle | Urtica dioica | 5.4 - 6.7[3] | ~3:1 | Robust plant with potential for high yields; contains other bioactive compounds.[3] |
| Chlorella | Chlorella vulgaris | 10.0 - 34.25[4] | Varies with culture conditions | High chlorophyll content; scalable cultivation in bioreactors.[4] |
Extraction of Chlorophyll from Natural Sources
The extraction of chlorophyll from plant and algal biomass is the initial and critical step in the production of chlorophyllin. The choice of extraction method influences the yield, purity, and stability of the final product. Traditional solvent-based methods are widely used, while modern, "green" techniques are gaining prominence due to their efficiency and reduced environmental impact.
Solvent Extraction
Solvent extraction remains a prevalent method for chlorophyll isolation on both laboratory and industrial scales.[1] This process involves the use of organic solvents to solubilize chlorophyll from the cellular matrix of the source material.
Table 2: Comparison of Common Solvents for Chlorophyll Extraction
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Acetone | Polar aprotic | 56 | High extraction efficiency; miscible with water. | Volatile and flammable. |
| Ethanol | Polar protic | 78 | Effective for extraction; relatively safe. | Can co-extract water-soluble impurities. |
| Methanol | Polar protic | 65 | High extraction efficiency. | Toxic. |
| Hexane | Nonpolar | 69 | Used in combination with polar solvents to remove nonpolar impurities. | Flammable; neurotoxin. |
Experimental Protocol: Solvent Extraction of Chlorophyll from Alfalfa
This protocol describes a standard laboratory procedure for the extraction of chlorophyll from dried alfalfa meal.
-
Preparation of Alfalfa Meal: Dry fresh alfalfa leaves at 40-50°C to a constant weight and grind into a fine powder.
-
Solvent Selection: Prepare an 80% aqueous acetone solution (v/v).
-
Extraction:
-
Weigh 10 g of dried alfalfa powder into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% acetone.
-
Stir the mixture on a magnetic stirrer for 1 hour at room temperature in the dark.
-
-
Separation:
-
Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.
-
Wash the residue with an additional 50 mL of 80% acetone to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the chlorophyll extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the concentrated chlorophyll paste in a dark, airtight container at -20°C.
Advanced Extraction Techniques
To address the limitations of conventional solvent extraction, several advanced methods have been developed. These techniques often offer higher yields, greater selectivity, and are more environmentally benign.
Table 3: Overview of Advanced Chlorophyll Extraction Methods
| Method | Principle | Advantages | Key Parameters |
| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of plant cell walls to release intracellular contents. | Milder extraction conditions; higher yields; environmentally friendly. | Enzyme type (cellulase, pectinase), enzyme concentration, temperature, pH, time. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | High selectivity; solvent-free product; tunable solvent properties. | Pressure, temperature, CO2 flow rate, co-solvent addition. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Reduced extraction time and solvent consumption; increased yield. | Microwave power, temperature, time, solvent type. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Increased extraction efficiency; reduced time and temperature. | Ultrasonic frequency and power, temperature, time, solvent. |
Experimental Protocol: Enzyme-Assisted Extraction (EAE) of Chlorophyll from Spinach
This protocol is based on the use of a tailored enzyme mixture to maximize chlorophyll recovery from fresh spinach.
-
Sample Preparation: Homogenize 10 g of fresh spinach leaves with 50 mL of a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5).
-
Enzyme Treatment:
-
Add a mixture of cellulase and pectinase (e.g., 1% w/w of each enzyme based on the weight of the spinach) to the homogenate.
-
Incubate the mixture at 45°C for 2 hours with gentle agitation.
-
-
Extraction:
-
After incubation, add 100 mL of 95% ethanol and stir for 30 minutes.
-
-
Separation and Concentration: Follow steps 4 and 5 from the solvent extraction protocol.
Experimental Protocol: Supercritical Fluid Extraction (SFE) of Chlorophyll from Alfalfa
This protocol outlines the key parameters for extracting chlorophyll from alfalfa using supercritical CO2.
-
Sample Preparation: Use 100 g of dried and ground alfalfa meal.
-
SFE System Parameters:
-
Pressure: 30 MPa
-
Temperature: 50°C
-
CO2 Flow Rate: 2 kg/h
-
Co-solvent: 5% (w/w) ethanol
-
-
Extraction: Perform the extraction for 2 hours.
-
Collection: The chlorophyll-rich extract is collected in a separator by reducing the pressure.
Conversion of Chlorophyll to Sodium Copper Chlorophyllin
The transformation of native, oil-soluble chlorophyll into water-soluble and more stable sodium copper chlorophyllin involves a two-step chemical process: saponification and coppering.
Saponification (Alkaline Hydrolysis)
Saponification is the alkaline hydrolysis of the ester bonds in the chlorophyll molecule, which removes the phytol tail and the methyl ester group, resulting in the formation of water-soluble chlorophyllin salts.
Experimental Protocol: Saponification of Chlorophyll Extract
-
Preparation: Dissolve 10 g of the concentrated chlorophyll paste in 100 mL of 95% ethanol.
-
Alkaline Hydrolysis:
-
Add 10 mL of a 10% (w/v) aqueous sodium hydroxide solution.
-
Heat the mixture to 60-70°C in a water bath for 1 hour with constant stirring. The solution will turn a brownish-green.
-
-
Neutralization: Cool the reaction mixture to room temperature and neutralize to pH 7.0-7.5 with a dilute solution of hydrochloric acid.
Coppering (Copper Chelation)
In the coppering step, the central magnesium ion in the porphyrin ring of chlorophyllin is replaced with a copper ion. This substitution significantly enhances the stability of the molecule to light and heat.
Experimental Protocol: Coppering of Chlorophyllin
-
Copper Salt Addition:
-
To the neutralized chlorophyllin solution, add a 10% (w/v) aqueous solution of copper(II) sulfate in a stoichiometric amount relative to the chlorophyllin.
-
Heat the mixture to 80-90°C for 1-2 hours. A distinct color change to a vibrant green will be observed.
-
-
Purification:
-
Cool the reaction mixture and acidify to pH 3-4 with hydrochloric acid to precipitate the copper chlorophyllin.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with deionized water to remove excess copper salts and other impurities.
-
-
Salification and Drying:
-
Resuspend the purified copper chlorophyllin in water and adjust the pH to 9-10 with a sodium hydroxide solution to form the sodium salt.
-
The final sodium copper chlorophyllin solution can be used as is or dried to a powder using methods such as spray drying or freeze drying.
-
Visualizing the Process
To provide a clearer understanding of the experimental workflows and chemical transformations, the following diagrams have been generated using the DOT language.
Caption: General workflow for chlorophyll extraction and chlorophyllin production.
Caption: Chemical conversion of chlorophyll to sodium copper chlorophyllin.
Conclusion
The production of high-purity sodium copper chlorophyllin for research and drug development necessitates a thorough understanding of the natural sources, extraction methodologies, and chemical conversion processes. While traditional solvent extraction from sources like alfalfa remains a robust and scalable method, advancements in enzyme-assisted and supercritical fluid extraction offer more sustainable and potentially more efficient alternatives. The subsequent saponification and coppering steps are critical for enhancing the stability and solubility of the final chlorophyllin product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for professionals seeking to optimize the isolation and production of this promising bioactive compound.
References
Spectroscopic Properties of Sodium Copper Chlorophyllin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium copper chlorophyllin (SCC) is a semi-synthetic derivative of chlorophyll, where the central magnesium ion is replaced by copper and the phytol tail is removed, rendering the molecule water-soluble. This modification enhances its stability, making it a widely used compound in the food, cosmetic, and pharmaceutical industries. Its unique photophysical and photochemical properties are the basis for its application as a food colorant, antioxidant, and photosensitizer in photodynamic therapy (PDT). This guide provides an in-depth analysis of the spectroscopic properties of SCC, detailed experimental protocols for its characterization, and a visualization of its key mechanisms of action.
Spectroscopic Properties
The electronic structure of sodium copper chlorophyllin, a porphyrin derivative, gives rise to distinct spectroscopic features, primarily in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of SCC in an aqueous solution is characterized by two main absorption bands:
-
The Soret Band (or B band): An intense absorption peak typically observed in the blue region of the spectrum, around 405 nm [1][2]. This band originates from the strongly allowed S₀ → S₂ electronic transition.
-
The Q Band: A weaker absorption band found in the red region of the spectrum, typically around 630 nm [1][2]. This band arises from the quasi-forbidden S₀ → S₁ electronic transition.
Some studies also report the presence of an N band in the UV region, between 240-320 nm[3]. The intensity of these absorption bands is directly proportional to the concentration of SCC in the solution, following the Beer-Lambert law. The solvent environment can also influence the exact position and intensity of these peaks.
Table 1: Summary of UV-Visible Absorption Properties of Sodium Copper Chlorophyllin
| Spectroscopic Parameter | Value/Range | Solvent/Conditions | Reference(s) |
| Soret Band (λmax) | 402 - 405 nm | Aqueous solution | [1][2] |
| Q Band (λmax) | 627 - 630 nm | Aqueous solution | [1][2] |
| N Band | 240 - 320 nm | Thin film | [3] |
| Molar Absorptivity (ε) at Soret Peak | Data varies; requires experimental determination | Phosphate buffer (pH 7.5) | [4] |
| Absorbance Ratio (A₄₀₅/A₆₃₀) | 3.0 - 3.9 | Phosphate buffer (pH 7.5) | [5] |
Fluorescence Spectroscopy
The fluorescence properties of sodium copper chlorophyllin are a subject of some debate in the scientific literature. Due to the presence of the paramagnetic copper ion, which can promote intersystem crossing to the triplet state, the fluorescence of SCC is often reported to be very weak or entirely quenched. Some sources explicitly state that no fluorescence is visible under UV light[5][6].
However, other studies have reported a red fluorescence emission from SCC. This discrepancy may be attributed to the specific composition of the commercial SCC, the presence of impurities, or the formation of aggregates in solution. Further investigation into the fluorescence quantum yield and lifetime is necessary for a complete understanding of its photophysical behavior.
Experimental Protocols
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for determining the UV-Vis absorption spectrum and molar absorptivity of sodium copper chlorophyllin.
Materials:
-
Sodium Copper Chlorophyllin (powder)
-
Phosphate buffer (pH 7.5)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of sodium copper chlorophyllin powder and dissolve it in a known volume of phosphate buffer (pH 7.5) to prepare a stock solution of known concentration.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the phosphate buffer.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the recommended time. Set the wavelength range to scan from 200 nm to 800 nm.
-
Blank Measurement: Fill a clean quartz cuvette with the phosphate buffer (blank) and place it in the spectrophotometer. Record the baseline absorbance.
-
Sample Measurement: Empty the cuvette, rinse it with one of the standard solutions, and then fill it with the same standard solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Repeat for all Standards: Repeat step 5 for all the prepared standard solutions.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.
-
Plot a calibration curve of absorbance at the Soret peak versus the concentration of the standard solutions.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
Fluorescence Spectroscopy
This protocol provides a general method for investigating the fluorescence properties of sodium copper chlorophyllin.
Materials:
-
Sodium Copper Chlorophyllin (powder)
-
Phosphate buffer (pH 7.5) or other appropriate solvent
-
Fluorometer
-
Quartz cuvettes (4-sided clear)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of sodium copper chlorophyllin in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Excitation and Emission Wavelengths:
-
To determine the emission spectrum, set the excitation wavelength to the Soret band maximum (around 405 nm) and scan a range of emission wavelengths (e.g., 500 nm to 800 nm).
-
To determine the excitation spectrum, set the emission wavelength to the maximum of the emission peak (if any is observed) and scan a range of excitation wavelengths (e.g., 300 nm to 600 nm).
-
-
Blank Measurement: Record the fluorescence spectrum of the solvent blank to account for any background fluorescence.
-
Sample Measurement: Record the fluorescence emission and excitation spectra of the sodium copper chlorophyllin solution.
-
Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the SCC solution to that of a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions.
Visualizations of Mechanisms and Processes
Jablonski Diagram for Sodium Copper Chlorophyllin
The following diagram illustrates the principal photophysical processes that can occur upon photoexcitation of a metalloporphyrin like sodium copper chlorophyllin.
References
The Historical Trajectory of Chlorophyllin: From Plant Pigment to Preclinical Powerhouse
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyllin, a semi-synthetic and water-soluble derivative of chlorophyll, has carved a unique path in the annals of scientific research.[1][2][3] Unlike its parent molecule, chlorophyll, which is fat-soluble and contains a central magnesium atom, chlorophyllin is typically a sodium/copper salt where the magnesium has been replaced and the phytol tail removed.[1][3] This structural modification confers greater stability and solubility, properties that have been instrumental in its transition from a simple green pigment to a compound of significant interest in pharmacology and drug development. This guide traces the historical development of chlorophyllin, detailing its discovery, key research milestones, and the evolution of its application as a research compound.
Early Foundations: The Study of Chlorophyll
The story of chlorophyllin begins with the foundational research into chlorophyll itself. The initial isolation of the green pigment from plants was achieved in 1817 by French pharmacists Joseph Bienaimé Caventou and Pierre Joseph Pelletier, who named it "chlorophyll" from the Greek words for "green" and "leaf".[4][5][6] For the remainder of the 19th century, research focused on understanding its role in photosynthesis.[4][5]
A significant leap in understanding its chemical nature came between 1906 and 1914, when German scientist Richard Willstätter identified two distinct types, chlorophyll a and chlorophyll b, and established their basic chemical structures as magnesium complexes.[4][7] This groundbreaking work, which earned him the Nobel Prize in Chemistry in 1915, laid the essential groundwork for the future synthesis of derivatives like chlorophyllin.[5][7] Further elucidation of chlorophyll a's structure was accomplished by Hans Fischer in 1940, followed by its total synthesis by Robert Burns Woodward in 1960, for which he received the Nobel Prize in 1965.[6][8]
The Dawn of Chlorophyllin Research: Therapeutic Applications (1940s-1950s)
The 1940s marked a pivotal shift from the study of natural chlorophyll to the application of its semi-synthetic derivative, chlorophyllin, specifically sodium copper chlorophyllin (SCC).[1] Research during this era indicated that chlorophyllin could inhibit the growth of certain anaerobic bacteria in vitro and expedite the healing of experimental wounds in animals.[1] These findings spurred a series of clinical studies throughout the 1940s and 1950s.
Topical solutions and ointments containing SCC were developed and used to treat persistent open wounds, such as vascular and pressure ulcers, with reports suggesting it promoted healing more effectively than other common treatments of the time.[1] Simultaneously, observations of its deodorizing effects on foul-smelling wounds led to its oral administration to control fecal odor in patients with colostomies and ileostomies.[1] Although early case reports were promising, the deodorizing effects were later contested by placebo-controlled trials.[1] Despite the mixed results, this period was crucial as it established a history of safe clinical use in humans for over 50 years with no serious side effects reported.[1][9]
A New Direction: Antimutagenic and Anticarcinogenic Properties (1980s-Present)
The latter half of the 20th century saw the research focus of chlorophyllin pivot towards its potential as an antimutagenic and anticarcinogenic agent. A key discovery was chlorophyllin's ability to form tight molecular complexes with certain chemicals known or suspected to cause cancer.[1] This includes polycyclic aromatic hydrocarbons found in tobacco smoke, some heterocyclic amines from cooked meat, and mycotoxins like aflatoxin-B₁ (AFB₁).[1][10]
The primary proposed mechanism is that by binding to these potential carcinogens in the gastrointestinal tract, chlorophyllin may interfere with their absorption, thereby reducing the amount that reaches susceptible tissues.[1][11] This "interception" or "trapping" mechanism was supported by animal studies. In models of AFB₁-induced liver cancer, simultaneous administration of SCC with dietary AFB₁ significantly reduced DNA damage in the livers of rats and rainbow trout and dose-dependently inhibited cancer development.[1]
Further research has uncovered other mechanisms of action. Studies have shown that chlorophyllin can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolic activation of many pro-carcinogens.[10] It has also been found to induce phase II biotransformation enzymes, which promote the elimination of harmful toxins. More recently, in vitro studies have demonstrated that chlorophyllin can induce cell cycle arrest in human colon cancer cells by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis and repair.[1]
Synthesis and Production
Chlorophyllin is a semi-synthetic derivative of chlorophyll. The most common form, sodium copper chlorophyllin (SCC), is produced through a multi-step process. First, chlorophyll is extracted from plant sources like spinach, alfalfa, or microalgae using a solvent such as ethanol.[12][13] The extracted chlorophyll then undergoes alkaline hydrolysis (saponification) with sodium hydroxide (NaOH) to remove the phytol tail and open the porphyrin ring's fifth ring.[3] Finally, the central magnesium ion is replaced with copper by treatment with a copper salt, such as copper sulfate (CuSO₄), followed by the preparation of a sodium salt.[3][12] This process yields a stable, water-soluble pigment.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on chlorophyllin, providing a comparative overview of dosages and effects.
Table 1: Dosages in Human Studies
| Application | Compound | Dosage | Outcome | Reference |
| Internal Deodorant (Ostomy) | SCC | 100-200 mg/day | Effective in reducing fecal odor (case reports) | [1] |
| Internal Deodorant (Ostomy) | SCC | 75 mg, 3x daily | No more effective than placebo | [1] |
| Trimethylaminuria | SCC | 60 mg, 3x daily | Significantly decreased urinary trimethylamine | [1] |
| Aflatoxin Biomarker Reduction | Chlorophyllin | 100 mg, 3x daily | 55% reduction in median urinary aflatoxin-N7-guanine | [1] |
| General Deodorant Use (FDA) | Chlorophyllin | Up to 300 mg/day | Approved for internal deodorant use | [14] |
Table 2: Antimutagenic Activity (Ames Test)
| Mutagen | Compound | Concentration | % Inhibition | Reference |
| Aflatoxin B₁ | SCC | Not Specified | Effective reduction of DNA damage | [11] |
| Benzo[α]pyrene | SCC | Not Specified | Effective reduction of DNA damage | [11] |
| N-methyl-N'-nitro-N-nitrosoguanidine | SCC | Not Specified | Effective reduction of DNA damage | [11] |
Key Experimental Protocols
Protocol 1: Synthesis of Sodium Copper Chlorophyllin (SCC) from Spinach
This protocol is a generalized representation based on common industrial methods.[12]
-
Extraction: Fresh spinach leaves are washed and homogenized. The chlorophyll is extracted using 65% ethanol at 65°C for approximately 1 hour with constant stirring. The mixture is then filtered to separate the ethanol extract from the solid plant material.
-
Saponification: The ethanol extract is treated with a 5% sodium hydroxide (NaOH) solution. The mixture is heated and stirred for 20-30 minutes. This step removes the phytol tail from the chlorophyll molecule.
-
Copper Chelation: A 20% copper sulfate (CuSO₄) solution is added to the saponified mixture. The reaction is maintained for approximately 30 minutes. During this time, the central magnesium atom in the porphyrin ring is replaced by a copper atom.
-
Salification and Purification: A 2% NaOH solution is used to convert the copper chlorophyllin into its sodium salt form. The resulting SCC precipitates and is then washed, filtered, and dried to yield a dark green or black powder.
-
Quality Control: The final product is analyzed for pH, absorbance (typically around 560 nm), and total copper content to ensure it meets specifications.
Protocol 2: Ames Test for Antimutagenic Activity of Chlorophyllin
This protocol describes a standard method to assess the ability of chlorophyllin to inhibit the mutagenic effects of a known carcinogen.
-
Strain Preparation: A tester strain of Salmonella typhimurium that is auxotrophic for histidine (i.e., cannot produce its own histidine) is cultured overnight in nutrient broth.
-
Treatment Mixture: In a series of test tubes, the following are combined:
-
A known mutagen (e.g., aflatoxin B₁).
-
Varying concentrations of the chlorophyllin solution.
-
Rat liver extract (S9 fraction), which contains metabolic enzymes (like cytochrome P450) to activate pro-mutagens.
-
The prepared Salmonella typhimurium culture.
-
-
Controls: Several control tubes are prepared, including a negative control (no mutagen), a positive control (mutagen but no chlorophyllin), and a vehicle control.
-
Plating: The contents of each tube are mixed with top agar and poured onto minimal glucose agar plates, which lack histidine.
-
Incubation: The plates are incubated at 37°C for 48 hours.
-
Data Analysis: Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will form colonies. The number of revertant colonies on each plate is counted. The antimutagenic activity of chlorophyllin is calculated as the percentage reduction in the number of revertant colonies in the chlorophyllin-treated plates compared to the positive control.
Visualizing Pathways and Workflows
Synthesis of Sodium Copper Chlorophyllin
Caption: Workflow for the synthesis of Sodium Copper Chlorophyllin (SCC).
Proposed Anticarcinogenic Mechanism of Chlorophyllin
Caption: Proposed mechanism of carcinogen interception by chlorophyllin.
Experimental Workflow: In Vitro Cancer Cell Inhibition
Caption: Workflow for evaluating chlorophyllin's effect on cancer cells.
References
- 1. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chlorophyll | Research Starters | EBSCO Research [ebsco.com]
- 5. HISTORY OF SCIENCE: Discovery of chlorophyll [historyofsciences.blogspot.com]
- 6. Chlorophyll - Wikipedia [en.wikipedia.org]
- 7. Willstätter Discovers the Composition of Chlorophyll | Research Starters | EBSCO Research [ebsco.com]
- 8. life.illinois.edu [life.illinois.edu]
- 9. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeffreydachmd.com [jeffreydachmd.com]
- 11. The Structure, Functions and Potential Medicinal Effects of Chlorophylls Derived from Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104650102A - Sodium copper chlorophyllin and production process thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Unveiling the Potential of Chlorophyllin Sodium Copper Salt: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of chlorophyllin sodium copper salt, a semi-synthetic derivative of chlorophyll, for researchers, scientists, and drug development professionals. This document details its molecular characteristics, synthesis, and multifaceted biological activities, including its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research and application.
Core Molecular and Physical Properties
This compound is a water-soluble compound derived from chlorophyll. The central magnesium atom in the chlorophyll molecule is replaced by copper, and the phytol tail is removed, resulting in a stable and water-soluble structure. Its molecular characteristics are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃₄H₃₁CuN₄Na₃O₆ | [1][2][3][4] |
| Molecular Weight | Approximately 724.15 g/mol | [1][2][3] |
| Appearance | Dark green powder | [2] |
| Solubility | Soluble in water | [2][5] |
| CAS Number | 11006-34-1 | [2] |
Note: Slight variations in molecular weight may be reported due to different hydration states or salt forms.
Synthesis and Purification
The synthesis of this compound typically involves the following key steps:
-
Extraction of Chlorophyll : Chlorophyll is first extracted from plant sources such as mulberry leaves.[5]
-
Saponification : The extracted chlorophyll undergoes alkaline hydrolysis (saponification) to remove the phytol tail and the methyl ester group, forming chlorophyllin.[6]
-
Copper Chelation : The central magnesium ion is replaced with a copper ion by treatment with a copper salt, such as copper sulfate. This step enhances the stability of the molecule.
-
Salinification and Purification : The copper chlorophyllin is then converted to its sodium salt and purified to yield the final product.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that are of significant interest in the fields of research and drug development.
Antioxidant Properties
The compound is a potent antioxidant capable of neutralizing free radicals.[1][3] This activity is attributed to its ability to donate electrons, thereby stabilizing reactive oxygen species and reducing oxidative stress.[1]
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways, notably the NF-κB pathway. By preventing the activation of NF-κB, it can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
Anticancer Potential
The anticancer activity of this compound is multifaceted. It can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[4][8] Furthermore, it has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[4]
Key Signaling Pathways
The biological effects of this compound are mediated through its interaction with critical cellular signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's biological activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging activity of this compound.
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., water or methanol).
-
Reaction Mixture: In a 96-well plate, add a specific volume of each chlorophyllin dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Anticancer Activity: MTT Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cells.[8]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Western Blot Analysis of NF-κB Pathway
This protocol is used to assess the effect of this compound on the activation of the NF-κB pathway in cells stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat with different concentrations of this compound for a specific duration, followed by stimulation with LPS.
-
Protein Extraction: Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a promising compound with a well-documented profile of antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate key signaling pathways such as Wnt/β-catenin and NF-κB underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore and harness the beneficial properties of this versatile molecule in drug discovery and development.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effects of Sodium Copper Chlorophyllin and/or Ascorbic Acid Against Barium Chloride-Induced Oxidative Stress in Mouse Brain and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Chlorophyllin Sodium Copper Salt in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyllin Sodium Copper Salt (SCC), a water-soluble derivative of chlorophyll, is emerging as a promising photosensitizer for Photodynamic Therapy (PDT). Its favorable characteristics, including high photosensitizing efficiency, low dark toxicity, and rapid clearance from the body, make it an attractive candidate for anticancer and antimicrobial applications.[1][2][3] Upon activation by light of a specific wavelength, SCC generates reactive oxygen species (ROS), which induce oxidative stress and trigger cellular apoptosis and necrosis in target cells.[1][3][4] These application notes provide a comprehensive overview of the use of SCC in PDT, including its mechanism of action, detailed experimental protocols, and a summary of quantitative data from preclinical studies.
Mechanism of Action
The therapeutic effect of SCC-mediated PDT is primarily driven by the generation of cytotoxic ROS. The process can be summarized in the following steps:
-
Administration and Uptake: SCC is administered and preferentially accumulates in rapidly proliferating cells, such as cancer cells.[4]
-
Photoexcitation: The target tissue is irradiated with light of a wavelength corresponding to the absorption peak of SCC (typically in the blue or red region of the spectrum).[1][5] This excites the SCC molecule from its ground state to a short-lived singlet excited state.
-
Intersystem Crossing: The excited singlet SCC molecule can then undergo intersystem crossing to a longer-lived triplet excited state.
-
Energy Transfer and ROS Generation: The triplet-state SCC can transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂). Alternatively, it can participate in electron transfer reactions (Type I reaction) to produce other ROS such as superoxide anions and hydroxyl radicals.[4][6]
-
Oxidative Stress and Cell Death: The accumulation of ROS leads to significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This disruption of cellular homeostasis triggers cell death pathways, primarily apoptosis and necrosis.[1][7][8]
Signaling Pathways in SCC-Mediated PDT
SCC-mediated PDT has been shown to modulate several key signaling pathways involved in cell survival and apoptosis.
Key molecular events include:
-
Downregulation of AKT-1 Pathway: SCC-PDT has been observed to markedly downregulate the phosphorylation of AKT-1, a key protein in cell survival signaling.[1]
-
Suppression of Wnt/β-catenin Signaling: In some cancer models, chlorophyllin has been shown to suppress the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.
-
Induction of the Intrinsic Apoptotic Pathway: SCC-PDT induces mitochondrial damage, leading to the release of cytochrome c. This activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][8]
-
Modulation of Bcl-2 Family Proteins: The treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, further promoting apoptosis.[1]
-
Activation of the Extrinsic Apoptotic Pathway: Evidence suggests the involvement of the extrinsic pathway through the activation of caspase-8.[1]
Data Presentation
The efficacy of SCC-mediated PDT is dependent on several factors, including the concentration of SCC, the light dose, and the cell type. The following tables summarize quantitative data from various in vitro and in vivo studies.
Table 1: Summary of In Vitro Studies on SCC-Mediated PDT
| Cell Line | SCC Concentration | Light Source | Light Dose | Outcome | Reference |
| HeLa (Cervical Cancer) | 2 and 4 µg/mL | 405 nm laser | 48 J/cm² (800 mW/cm²) | ~90% cytotoxicity | [1] |
| B16 (Melanoma) | Not specified (CH-SCC NPs) | Handheld laser | Not specified | ~80-85% cell death | [2] |
| T24 (Bladder Cancer) | 2 µg/mL (Chlorophyllin e6) | Laser | 4 J/cm² | Significant cytotoxicity, increased apoptosis | [7] |
| 5637 (Bladder Cancer) | 2 µg/mL (Chlorophyllin e6) | Laser | 4 J/cm² | Significant cytotoxicity, increased apoptosis | [7] |
| XL50 (Squamous Cell Carcinoma) | 0.1 - 200 µg/mL (Cu-Cy NPs) | X-ray (100 kVp) | 150 cGy | Dose-dependent cell death, ~100% at 200 µg/mL | [9] |
| B16F10 (Melanoma) | 0.1 - 200 µg/mL (Cu-Cy NPs) | X-ray (100 kVp) | 150 cGy | Resistant to X-PDT | [9] |
Table 2: Summary of In Vivo Studies on SCC-Mediated PDT
| Animal Model | Tumor Type | SCC Derivative & Dose | Light Source & Dose | Outcome | Reference |
| Albino Mouse | Ehrlich Solid Cancer | 200 µg/gm body weight | 630 nm laser, 1 h | Significant decrease in tumor size | [4] |
| Nude Mice | Squamous Cell Carcinoma | Hypericin (0.2-0.5 µg/ml) | KTP532 laser | Regression of small tumors (<0.4 cm²) | [10] |
| A549 Tumor-bearing Mice | Lung Adenocarcinoma | MPPa or NMPi (2 mg/kg) | 630 nm laser, 200 J/cm² | Significant decrease in tumor growth | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of SCC-mediated PDT.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the phototoxic effect of SCC on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (SCC) stock solution
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Light source with appropriate wavelength (e.g., 405 nm or 630 nm LED array or laser)[5]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
SCC Incubation: Remove the medium and add fresh medium containing various concentrations of SCC (e.g., 0, 1, 2, 4, 8 µg/mL). Include wells with medium only as a blank control. Incubate for a predetermined time (e.g., 4 hours) to allow for SCC uptake.
-
Washing: Remove the SCC-containing medium and wash the cells twice with PBS.
-
Irradiation: Add fresh, phenol red-free medium to each well. Expose the plate to the light source for a specific duration to deliver the desired light dose (e.g., 48 J/cm²). Keep a duplicate plate in the dark as a "dark toxicity" control.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Protocol 2: Intracellular ROS Detection (DCFH-DA Assay)
Objective: To measure the generation of intracellular ROS following SCC-PDT.
Materials:
-
Cells cultured on glass-bottom dishes or in 24-well plates
-
SCC stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free medium
-
PBS
-
Light source
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of SCC (e.g., 4 µg/mL) for 4 hours.[1]
-
Washing: Wash cells twice with PBS.
-
DCFH-DA Loading: Add serum-free medium containing 20-40 µM DCFH-DA to the cells and incubate for 30 minutes at 37°C in the dark.[1][12]
-
Washing: Wash the cells once with PBS to remove excess DCFH-DA.
-
Irradiation: Add PBS or fresh medium to the cells and immediately irradiate with the light source.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately after irradiation using a fluorescence microscope (Excitation/Emission: ~485/535 nm) or a plate reader.[13] ROS generation is often rapid and can be monitored over time (e.g., every 10 minutes).[1]
Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)
Objective: To differentiate between viable, apoptotic, and necrotic cells after SCC-PDT.
Materials:
-
Cells cultured in 6-well plates
-
SCC stock solution
-
Light source
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates, treat with SCC, and irradiate as described in Protocol 1.
-
Cell Harvesting: At a desired time point post-PDT (e.g., 12 or 24 hours), harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound is a versatile and effective photosensitizer with significant potential in photodynamic therapy for various cancers and microbial infections. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and execute preclinical studies to further explore the therapeutic applications of SCC-mediated PDT. Optimization of SCC concentration, light dosimetry, and delivery methods will be crucial for translating this promising therapeutic modality into clinical practice.
References
- 1. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium copper chlorophyllin-loaded chitosan nanoparticle-based photodynamic therapy for B16 melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dynamed.com [dynamed.com]
- 6. researchgate.net [researchgate.net]
- 7. Chlorophyllin e6-mediated photodynamic therapy inhibits proliferation and induces apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tumor Size-Dependent Anticancer Efficacy of Chlorin Derivatives for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. ptglab.com [ptglab.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of Sodium Copper Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium copper chlorophyllin (SCC), a semi-synthetic, water-soluble derivative of chlorophyll, is widely utilized as a food colorant, dietary supplement, and therapeutic agent.[1] Its potential health benefits are, in part, attributed to its antioxidant properties, which involve neutralizing free radicals and reducing oxidative stress.[1] Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Therefore, accurate assessment of the antioxidant activity of compounds like SCC is crucial for understanding their mechanisms of action and for the development of new therapeutic strategies.
This document provides detailed protocols for assessing the antioxidant activity of sodium copper chlorophyllin using common in vitro chemical assays—DPPH and ABTS—as well as a cell-based assay to evaluate its activity in a biological context.
Mechanism of Antioxidant Action
Sodium copper chlorophyllin exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, a property enhanced by the presence of the copper ion in its structure.[1] Furthermore, SCC has been shown to activate the Keap1-Nrf2-ARE (Kelch-like ECH-associating protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway.[2][3] This pathway is a primary regulator of cellular defense against oxidative stress.[4] Activation of Nrf2 leads to the transcription of various cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]
Data Presentation: Antioxidant Activity of Sodium Copper Chlorophyllin
The antioxidant capacity of sodium copper chlorophyllin has been quantified in various studies. The following tables summarize representative data from common antioxidant assays.
Table 1: DPPH Radical Scavenging Activity of Sodium Copper Chlorophyllin
| Concentration (mg/mL) | Scavenging Activity (%) | Reference Compound | Scavenging Activity (%) |
| 5 | 93.5 | Ascorbic Acid (0.025 mg/mL) | 98.5 |
| 10 | 98.8 |
Data sourced from Zhan et al. (2014).[5]
Table 2: EC50 Values from β-Carotene Bleaching Assay
| Compound | EC50 (mg/mL) |
| Sodium Copper Chlorophyllin (SCC) | 0.90 |
| Sodium Zinc Chlorophyllin (SZC) | 0.04 |
| Sodium Iron Chlorophyllin (SIC) | 0.38 |
| Ascorbic Acid | 4.0 |
Data sourced from Zhan et al. (2014) and Nagini et al. (2015).[6][7]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of the violet DPPH solution to a yellow-colored product is monitored spectrophotometrically.[8][9]
Materials:
-
Sodium Copper Chlorophyllin (SCC)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark, as DPPH is light-sensitive.[8]
-
Preparation of Sample and Control Solutions: Prepare a stock solution of SCC in a suitable solvent (e.g., water or buffer). Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (e.g., ascorbic acid).
-
Assay Reaction:
-
In a 96-well plate, add a specific volume of each SCC dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.[8]
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8][10]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11][12]
Materials:
-
Sodium Copper Chlorophyllin (SCC)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of approximately 0.70 (± 0.02) at 734 nm.[14]
-
-
Preparation of Sample and Control Solutions: Prepare a stock solution and serial dilutions of SCC and a positive control as described for the DPPH assay.
-
Assay Reaction:
-
Add a small volume of each SCC dilution to separate wells of a 96-well plate.
-
Add a larger volume of the ABTS•+ working solution to each well.[14]
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 5-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.[14]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism. It utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]
Materials:
-
Human hepatocarcinoma (HepG2) or other suitable adherent cells
-
Cell culture medium
-
96-well black, clear-bottom cell culture plates
-
Sodium Copper Chlorophyllin (SCC)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator
-
Quercetin (positive control)
-
Fluorescent microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach confluence.[15]
-
Cell Treatment:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of SCC and the positive control (quercetin) for a specified time (e.g., 1 hour).
-
-
Loading with DCFH-DA:
-
Remove the treatment solutions and wash the cells.
-
Add a solution containing DCFH-DA to each well and incubate to allow the probe to diffuse into the cells.[15]
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells.
-
Add a free radical initiator solution (e.g., AAPH) to all wells to induce oxidative stress.[15]
-
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[15]
-
Take readings at regular intervals for up to 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve for the fluorescence readings.
-
The antioxidant activity is determined by the degree to which SCC inhibits the formation of the fluorescent DCF compared to the control cells.
-
Visualizations
Caption: General workflow for in vitro antioxidant activity assays.
Caption: Simplified Nrf2 signaling pathway activated by SCC.
References
- 1. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Protection of chlorophyllin against oxidative damage by inducing HO-1 and NQO1 expression mediated by PI3K/Akt and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Chlorophyllin Sodium Copper Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyllin sodium copper salt, a water-soluble derivative of chlorophyll, is widely utilized as a food colorant, dietary supplement, and in pharmaceutical preparations. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the three primary analytical techniques employed for the quantification of this compound: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Atomic Absorption Spectroscopy (AAS).
Analytical Techniques Overview
The choice of analytical method for quantifying this compound depends on the specific requirements of the analysis, such as the need for total chromophore content, separation of related substances, or determination of the copper content.
-
UV-Visible Spectrophotometry: A straightforward and rapid method for determining the total chlorophyllin content based on its characteristic light absorption in the visible region.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that allows for the quantification of the main chlorophyllin components and related impurities.
-
Atomic Absorption Spectroscopy (AAS): A technique for determining the total copper content, which can be used to indirectly quantify the chlorophyllin complex.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the described analytical methods, facilitating easy comparison.
Table 1: UV-Visible Spectrophotometry Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 403-406 nm | [1] |
| Specific Absorbance (A 1%, 1 cm) in pH 7.5 buffer | Not less than 540 | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Method 1 | Method 2 | Reference |
| Column | Luna® C18 (250x4.6 mm, 4.5 µm) | Inertsil ODS-2 (250x4.6 mm, 5 µm) | [2][3][4] |
| Mobile Phase | Methanol:10 mM Ammonium Acetate (90:10) | Methanol:Water (97:3) with 1% Acetic Acid | [2][3][4] |
| Flow Rate | 1 mL/min | 1 mL/min | [2][3][4] |
| Detection Wavelength | Not specified, likely around 405 nm | 395 nm or 405 nm | [3][4] |
| Linearity Range | 0.50 - 8.00 µg/mL | 0 - 30 mg/L | [2][3][4] |
| Limit of Detection (LOD) | 0.1 mg/kg | Not specified | [5] |
| Limit of Quantification (LOQ) | 0.4 mg/kg | Not specified | [5] |
| Retention Time | ~9 min | Not specified | [2][3] |
Table 3: Atomic Absorption Spectroscopy (AAS) for Total Copper
| Parameter | Value | Reference |
| Principle | Determination of total copper after ashing | [6][7] |
| Wavelength | 324.7 nm | [8] |
| Detection Limit of Copper | 0.1 ppm | [6] |
| Recoveries in Spiked Food Samples | 70.7% - 80.8% | [6][7] |
Experimental Protocols
UV-Visible Spectrophotometry Protocol
This method determines the total amount of sodium copper chlorophyllin based on its absorbance at approximately 405 nm.[1]
Materials:
-
Spectrophotometer
-
1 cm quartz cuvettes
-
Phosphate Buffer Solution (pH 7.5)
-
This compound standard
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Accurately weigh a suitable amount of this compound standard and dissolve it in Phosphate Buffer Solution (pH 7.5) to prepare a stock solution. Further dilute the stock solution to create a series of standards of known concentrations.
-
Sample Preparation: Accurately weigh about 1 g of the sample, dissolve it in 20 ml of Phosphate Buffer Solution (pH 7.5), and dilute to 1000 ml with distilled water.[1] Dilute 10 ml of this solution to 100 ml with the same buffer.[1]
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (between 403-406 nm) using the Phosphate Buffer Solution as a blank.[1]
-
Calculation: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve. The percentage of sodium copper chlorophyllin can be calculated using the expression provided in relevant pharmacopeias, often based on a specific absorbance value.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the separation and quantification of the main components of this compound and its related substances.
Materials:
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., Luna® C18, 250x4.6 mm, 4.5 µm)[2][3]
-
Methanol (HPLC grade)
-
Ammonium acetate or Acetic acid
-
Water (HPLC grade)
-
This compound standard
-
Volumetric flasks, pipettes, and syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the chlorophyllin peak based on its retention time compared to the standard.[2][3] Quantify the amount of chlorophyllin in the sample using the calibration curve generated from the standard solutions.
Atomic Absorption Spectroscopy (AAS) Protocol for Total Copper
This method indirectly quantifies this compound by determining its total copper content.
Materials:
-
Atomic Absorption Spectrometer with a copper hollow cathode lamp
-
Muffle furnace
-
Silica crucibles
-
Nitric acid (concentrated)
-
Hydrochloric acid
-
Copper standard solution
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation (Ashing):
-
Accurately weigh about 0.1 g of the sample into a silica dish.[1]
-
Ignite the sample in a muffle furnace at a temperature not exceeding 500°C until all carbon is removed.[1][7]
-
Moisten the ash with a few drops of concentrated sulfuric acid and re-ash.[1]
-
Dissolve the ash by boiling with portions of 10% hydrochloric acid or 0.1 M nitric acid.[1][6][7]
-
Filter the solution if necessary and dilute to a known volume with deionized water.
-
-
Standard Preparation: Prepare a series of copper standard solutions by diluting a certified copper standard solution with 0.1 M nitric acid.
-
AAS Measurement:
-
Set the AAS instrument to the copper wavelength of 324.7 nm.[8]
-
Aspirate the blank (0.1 M nitric acid), standard solutions, and the prepared sample solution into the flame.
-
Record the absorbance readings.
-
-
Calculation: Generate a calibration curve from the absorbance readings of the standard solutions. Determine the concentration of copper in the sample solution from the calibration curve and calculate the percentage of copper in the original sample.
Visualizations
Caption: UV-Vis Spectrophotometry Workflow.
Caption: HPLC Analysis Workflow.
Caption: AAS for Total Copper Workflow.
Caption: Logic of Analytical Technique Selection.
References
- 1. fao.org [fao.org]
- 2. Development and Validation of HPLC Method for Determination of Sodium Copper Chlorophyllin - A Food Colorant and Its Application in Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an analytical method for copper chlorophyll and sodium copper chlorophyllin in processed foods [jstage.jst.go.jp]
- 8. Copper- Determination by AAS | OIV [oiv.int]
Application Notes and Protocols: Chlorophyllin Sodium Copper Salt in Hydrogel Formulations for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Chlorophyllin Sodium Copper Salt (CSCS), a water-soluble, semi-synthetic derivative of chlorophyll, is a promising bioactive agent for therapeutic applications.[1][2] Its utility is derived from a combination of anti-inflammatory, antioxidant, wound healing, and photosensitizing properties.[3] When incorporated into hydrogel-based drug delivery systems, CSCS offers a versatile platform for localized and controlled release, enhancing therapeutic outcomes while minimizing systemic side effects.
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[4] Their biocompatibility, biodegradability, and tunable physical properties make them ideal carriers for therapeutic agents.[5][6][7] The integration of CSCS into polymers like chitosan, Carbopol, or poly(methyl vinyl ether/maleic anhydride decadiene) crosspolymer results in advanced formulations with significant potential in various medical fields.[1][8][9][10]
Key Applications:
-
Wound Healing: CSCS-loaded hydrogels can accelerate wound repair.[11][12] The chlorophyllin complex promotes the formation of healthy granulation tissue, controls inflammation, and reduces wound odor through its bacteriostatic properties. The hydrogel matrix maintains a moist environment, crucial for healing, while controlling the release of the active agent.
-
Topical Dermatological Delivery: Formulations containing CSCS have been shown to be effective in treating mild-to-moderate acne and improving photoaged skin.[17][3] A hydrogel vehicle can enhance the stability and skin permeation of CSCS, delivering it effectively to treat skin conditions characterized by inflammation and enlarged pores.[3][8]
Experimental Protocols
Protocol 1: Preparation of a CSCS-Loaded Hydrogel
This protocol describes the preparation of a hydrogel using a crosspolymer, based on methodologies for creating stable topical formulations.[1][10]
Materials:
-
This compound (SCC)
-
Poly(methyl vinyl ether/maleic anhydride decadiene) crosspolymer (e.g., Stabileze® QM)
-
Triethanolamine (TEA)
-
Deionized water
Procedure:
-
Polymer Dispersion: Slowly sprinkle 1.0 g of the crosspolymer into 98.0 g of continuously stirred deionized water.
-
Hydration: Continue stirring until the polymer is fully hydrated and the dispersion is homogeneous.
-
CSCS Incorporation: Prepare a stock solution of CSCS in deionized water. Add the required volume of the CSCS stock solution to the polymer dispersion to achieve a final concentration of 1 x 10⁻⁴ M.[1][10] Mix thoroughly.
-
Neutralization & Gel Formation: While stirring, slowly add triethanolamine (TEA) dropwise to neutralize the polymer and induce gel formation. Monitor the pH and stop addition when a pH of ~6.5-7.0 is reached.
-
Homogenization: Continue stirring for an additional 15-20 minutes to ensure a uniform, transparent green hydrogel is formed.
-
Storage: Store the prepared hydrogel in an airtight container at room temperature (20 ± 2 °C), protected from light.[1][10]
Protocol 2: Characterization of the Hydrogel
2.1 Physical Stability and Homogeneity:
-
Method: Visually inspect the hydrogel for color, homogeneity, and phase separation after preparation and over a storage period (e.g., 6 months).[1][10]
-
Expected Outcome: A stable, homogenous green gel with no signs of precipitation or separation.
2.2 pH Measurement:
-
Method: Use a calibrated pH meter to measure the pH of the hydrogel formulation directly.
-
Expected Outcome: A pH value suitable for topical application, typically in the range of 6.0-7.0.[8]
2.3 Viscosity Measurement:
-
Method: Use a rotational viscometer with an appropriate spindle to measure the viscosity of the hydrogel at a controlled temperature (e.g., 25 °C).
-
Expected Outcome: The hydrogel should exhibit shear-thinning behavior, which is desirable for topical applications.[8]
2.4 Swelling Behavior:
-
Method:
-
Weigh a known amount of dried hydrogel (Wd).
-
Immerse the dried gel in a phosphate-buffered saline (PBS, pH 7.4) solution at 37 °C.
-
At predetermined time intervals, remove the hydrogel, gently blot excess surface water with filter paper, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
-
Expected Outcome: The hydrogel will absorb the buffer and swell, reaching an equilibrium state. The swelling kinetics are important for drug release.
Protocol 3: In Vitro CSCS Release Study
This protocol uses the direct dialysis bag technique to evaluate the release profile of CSCS from the hydrogel.[1][10]
Materials:
-
CSCS-loaded hydrogel
-
Dialysis membrane tubing (e.g., 12-14 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer
Procedure:
-
Membrane Preparation: Cut a section of dialysis tubing and hydrate it in PBS as per the manufacturer's instructions.
-
Sample Loading: Accurately weigh a specific amount (e.g., 1.0 g) of the CSCS-loaded hydrogel and place it inside the dialysis bag. Securely close both ends of the bag.
-
Release Study Setup: Place the sealed dialysis bag into a beaker containing a known volume of PBS (e.g., 100 mL), which serves as the release medium. Place the beaker on a magnetic stirrer set to a constant speed (e.g., 100 rpm) and maintain the temperature at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5 hours), withdraw a 3 mL aliquot from the release medium.[1][10] Immediately replace the withdrawn volume with 3 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Quantification: Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength for CSCS. Calculate the concentration and the cumulative percentage of CSCS released over time.
-
Data Analysis: Plot the cumulative percentage of CSCS released versus time.
Data Presentation
The following tables summarize representative quantitative data from studies on CSCS-hydrogel formulations.
Table 1: Physicochemical Properties of CSCS-Loaded Formulations
| Formulation Type | Polymer | Particle Size (nm) | pH | Encapsulation Efficiency (%) | Viscosity (Pa·s) | Citation |
|---|---|---|---|---|---|---|
| Liposome-in-Hydrogel | Carbopol 940 NF | 150-250 | ~6.5 | >60% | High | [8] |
| Hydrogel | Poly(methyl vinyl ether/maleic anhydride decadiene) crosspolymer | N/A | ~6.8 | N/A | ~25 | [1][10] |
| Chitosan Nanoparticles | Chitosan | 150-200 | N/A | ~75% | N/A |[9] |
Table 2: Efficacy and In Vitro Release Data
| Application | Formulation | Key Result | Value | Citation |
|---|---|---|---|---|
| Photodynamic Therapy | CSCS-Chitosan Nanoparticles | B16 Melanoma Cell Death (with laser) | ~80-85% | [9] |
| Photothermal Therapy | PEG Hydrogel with Photosensitizer | Tumor Volume Reduction (vs. PBS control) | 47.7 mm³ vs. 805.9 mm³ | [14] |
| In Vitro Release | CSCS in Liposome-in-Hydrogel | Cumulative Release (5 hours) | Prolonged vs. simple hydrogel | [1][10] |
| In Vitro Release | CSCS in Hydrogel | Cumulative Release (5 hours) | Faster than liposomal formulation |[1][10] |
Visualizations
Diagram 1: Experimental Workflow
Caption: General workflow for synthesis and evaluation of CSCS-loaded hydrogels.
Diagram 2: Mechanism of Photodynamic Therapy (PDT)
Caption: Simplified signaling pathway for CSCS-mediated photodynamic therapy.
Diagram 3: CSCS Properties and Applications
Caption: Logical relationship between CSCS properties and its therapeutic uses.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ability of sodium copper chlorophyllin complex to repair photoaged skin by stimulation of biomarkers in human extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in chitosan-based smart hydrogel for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium copper chlorophyllin-loaded chitosan nanoparticle-based photodynamic therapy for B16 melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in hydrogel formulations: spectrophotometric stability studies and in vitro release | CoLab [colab.ws]
- 11. Chlorophyll and wound healing; experimental and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorophyll in wound healing and suppurative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Injectable and self-healing photothermal hydrogel with pH/photothermal dual-responsive mesoporous polydopamine for synergistic melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Injectable Nanomedicine–Hydrogel for NIR Light Photothermal–Chemo Combination Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Spectrophotometric Determination of Chlorophyllin Sodium Copper Salt Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyllin sodium copper salt, a water-soluble derivative of chlorophyll, is widely utilized as a food colorant, dietary supplement, and in pharmaceutical applications. Accurate quantification of its concentration is crucial for quality control, formulation development, and research purposes. Spectrophotometry offers a rapid, accessible, and reliable method for this determination, leveraging the strong light-absorbing properties of the chlorophyllin molecule. These application notes provide a detailed protocol for the spectrophotometric quantification of this compound.
Principle
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This compound exhibits a characteristic strong absorption in the blue region of the visible spectrum, known as the Soret band, with a maximum absorbance peak typically observed between 403 nm and 406 nm.[1][2][3] By measuring the absorbance at this wavelength, the concentration of an unknown sample can be determined by referencing a standard curve or using the specific absorbance value.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric analysis of this compound.
| Parameter | Value | Reference |
| Maximum Absorption Wavelength (λmax) | 403 - 406 nm (Soret Band) | [1][2][3][4] |
| ~630 nm (Q-Band) | [4][5] | |
| Recommended Solvent/Buffer | Phosphate Buffer (pH 7.5) | [1][5] |
| Specific Absorbance (A 1%, 1 cm) at 405 nm | Not less than 540 | [1] |
| Assumed Specific Absorbance for 100% Purity | 565 | [1] |
Experimental Protocols
Materials and Equipment
-
Spectrophotometer (UV-Visible)
-
Quartz or glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
This compound (analytical standard)
-
Phosphate Buffer Solution (pH 7.5)
-
Distilled or deionized water
Preparation of Phosphate Buffer (pH 7.5)
A common method for preparing a phosphate buffer at pH 7.5 involves mixing solutions of monobasic and dibasic sodium phosphate. For example, a 0.15 M solution can be prepared by mixing 21 volumes of 0.15 M dibasic sodium phosphate and 4 volumes of 0.15 M monobasic potassium phosphate.[5]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound standard (previously dried at 100°C for 1 hour).[1]
-
Dissolve the standard in a small amount of Phosphate Buffer (pH 7.5).
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Bring the flask to volume with Phosphate Buffer (pH 7.5) and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with Phosphate Buffer (pH 7.5). A typical concentration range for generating a standard curve might be 1 µg/mL to 10 µg/mL.
-
Preparation of Sample Solution
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a known volume of Phosphate Buffer (pH 7.5).
-
Dilute the sample solution with the phosphate buffer as necessary to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.2 - 0.8).
Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength to the maximum absorbance, typically 405 nm.[1][4]
-
Use the Phosphate Buffer (pH 7.5) as a blank to zero the instrument.
-
Measure the absorbance of each of the working standard solutions and the sample solution.
Data Analysis
Method 1: Using a Standard Curve
-
Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.
-
Use the equation to calculate the concentration of the sample solution based on its measured absorbance.
-
Account for any dilution factors to determine the concentration in the original sample.
Method 2: Using the Specific Absorbance
The concentration of the sample can be calculated using the following formula, which is a rearrangement of the Beer-Lambert law:
Concentration (% w/v) = (Absorbance × Dilution Factor) / (Specific Absorbance × Path Length)
Where:
-
Absorbance is the measured absorbance of the sample solution.
-
Dilution Factor is the factor by which the original sample was diluted.
-
Specific Absorbance (A 1%, 1 cm) is the theoretical absorbance of a 1% w/v solution in a 1 cm cuvette (use 565 for calculations assuming 100% purity).[1]
-
Path Length is the cuvette path length in cm (typically 1 cm).
Visualizations
Caption: Workflow for Spectrophotometric Determination.
Troubleshooting
-
Precipitation in Acidic Conditions: this compound can precipitate in acidic conditions (below pH 6.5).[4] Ensure the pH of all solutions is maintained at 7.5.
-
High Absorbance Readings: If the absorbance reading is too high (above the linear range of the instrument), dilute the sample further with the phosphate buffer and re-measure.
-
No Clear Absorption Peak: This could indicate a problem with the sample, the solvent, or the instrument. Verify the instrument's performance with a known standard and ensure the correct solvent is being used.
-
Fluorescence Interference: A test for fluorescence can be performed by spotting a 1% solution on filter paper and examining it under long-wavelength UV light through a red filter; no fluorescence should be visible.[5][6]
References
- 1. fao.org [fao.org]
- 2. Optical absorption of sodium copper chlorophyllin thin films in UV-vis-NIR region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.fas.usda.gov [apps.fas.usda.gov]
- 5. Chlorophyllin Copper Complex Sodium [drugfuture.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
Application Notes and Protocols for the Preparation of Sodium Copper Chlorophyllin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium copper chlorophyllin (SCC) is a semi-synthetic, water-soluble derivative of chlorophyll.[] It is widely utilized in various research and development fields, including pharmaceuticals, cosmetics, and food science, due to its antioxidant, antimutagenic, and potential therapeutic properties.[][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of sodium copper chlorophyllin stock solutions for experimental use.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and storage of sodium copper chlorophyllin solutions.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Solubility | |||
| 13 mg/mL | Water | [2] | |
| 5 mg/mL (with sonication) | Water | [3] | |
| Insoluble | DMSO, Ethanol | [2] | |
| Storage of Powder | |||
| 3 years at -20°C | Powder | [2] | |
| +5°C to +30°C | Tightly closed, dry | [4] | |
| 2°C to 8°C | Light sensitive | ||
| Storage of Stock Solution | |||
| 1 year at -80°C | In solvent | [2] | |
| 1 month at -20°C | In solvent | [2] | |
| pH of 1% Solution | 9.5 - 11.0 | Water | [5] |
| Spectrophotometry | |||
| Maximum Absorption Peaks | 405 nm (± 3 nm) and 630 nm (± 3 nm) | Phosphate Buffer (pH 7.5) |
Experimental Protocol: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of sodium copper chlorophyllin in a phosphate buffer, which can be further diluted for various experimental applications.
Materials:
-
Sodium Copper Chlorophyllin powder
-
Phosphate Buffered Saline (PBS), pH 7.5
-
Sterile, conical centrifuge tubes (50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance
-
Weighing paper
-
Spatula
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation:
-
Don all necessary personal protective equipment.
-
Work in a clean, designated area, such as a laminar flow hood, to maintain sterility for cell culture experiments.
-
-
Weighing the Powder:
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully weigh 100 mg of sodium copper chlorophyllin powder.
-
-
Dissolution:
-
Transfer the weighed powder into a 50 mL sterile conical tube.
-
Add 10 mL of sterile PBS (pH 7.5) to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the solution does not fully dissolve, sonicate for 5-10 minutes.[3] The solution should be a clear, dark green liquid with no visible precipitate.[5]
-
-
Sterilization:
-
For applications requiring sterility, such as cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[2]
-
For short-term storage (up to 1 month), store at -20°C.[2]
-
Protect the solution from light.
-
Experimental Workflow
Caption: Workflow for the preparation of sodium copper chlorophyllin stock solution.
Safety and Handling Precautions
-
Always handle sodium copper chlorophyllin powder in a well-ventilated area to avoid inhalation of dust.[6]
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]
-
Store the powder in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[6] Keep containers tightly sealed.[4]
Stability Considerations
-
Sodium copper chlorophyllin is sensitive to light and temperature.[7] Thermal degradation can occur at elevated temperatures, following first-order reaction kinetics.[7]
-
The stability of sodium copper chlorophyllin is also pH-dependent. In acidic conditions (pH below 6.5), precipitation may occur.[5][8] Therefore, maintaining a neutral to slightly alkaline pH is recommended for the stock solution.
By following these guidelines, researchers can prepare stable and reliable sodium copper chlorophyllin stock solutions for a wide range of experimental applications.
References
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cn.haihangindustry.com [cn.haihangindustry.com]
- 5. apps.fas.usda.gov [apps.fas.usda.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Stable Copper Chlorophyll Sodium Salt: Custom-Formulated For Acidic Beverages [greenspringnatural.com]
Application Notes and Protocols: In Vivo Imaging of Chlorophyllin Sodium Copper Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophyllin Sodium Copper Salt (SCC) is a semi-synthetic, water-soluble derivative of chlorophyll. It is widely used as a food colorant and dietary supplement and has garnered significant interest in the biomedical field for its antioxidant, anti-inflammatory, and anticancer properties. A key application of SCC is in photodynamic therapy (PDT), where it acts as a photosensitizer. Upon activation by light of a specific wavelength, SCC generates reactive oxygen species (ROS) that can induce localized cytotoxicity in cancer cells or microbial pathogens.
The inherent fluorescence of this compound also makes it a candidate for in vivo optical imaging. This dual functionality allows for its use in theranostics, an approach that combines therapeutic and diagnostic capabilities in a single agent. By imaging the biodistribution and tumor accumulation of SCC, researchers can gain insights into its pharmacokinetic profile and potentially guide the application of photodynamic therapy for more effective treatment. These application notes provide an overview of the in vivo imaging applications of SCC and detailed protocols for its use in preclinical research.
Principle of In Vivo Imaging with this compound
The in vivo imaging potential of this compound is based on its fluorescent properties. The molecule absorbs light in the blue and red regions of the visible spectrum and emits fluorescence at longer wavelengths.
-
Excitation and Emission: SCC exhibits a strong Soret absorption band around 405 nm and a Q-band in the region of 630-650 nm. Following excitation, it emits fluorescence in the red to near-infrared (NIR) region, typically around 650-750 nm. This NIR emission is advantageous for in vivo imaging as light in this spectral window can penetrate biological tissues more deeply with reduced scattering and absorption by endogenous molecules like hemoglobin and water.
-
Photodynamic Therapy (PDT): The theranostic capability of SCC arises from its role as a photosensitizer. After accumulating in the target tissue (e.g., a tumor), SCC can be excited by a light source (often a laser). The excited SCC can then transfer its energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species (ROS). These ROS are highly cytotoxic and can lead to cell death through apoptosis and necrosis, providing a therapeutic effect. The fluorescence imaging capability allows for the visualization of SCC accumulation in the tumor, which can help in planning and monitoring the PDT treatment.
Applications in Preclinical Research
-
Cancer Imaging and Photodynamic Therapy: SCC is being investigated as a photosensitizer for the photodynamic therapy of various cancers, including melanoma and breast cancer. In vivo fluorescence imaging can be used to monitor the accumulation of SCC in tumors, helping to determine the optimal time window for applying the therapeutic light dose. Nanoparticle formulations of SCC, such as chitosan-based nanoparticles, have been developed to enhance its bioavailability and tumor targeting.
-
Biodistribution and Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of SCC is crucial for its development as a therapeutic and imaging agent. In vivo and ex vivo fluorescence imaging can provide qualitative and quantitative data on the biodistribution of SCC in various organs and tissues over time.
-
Antimicrobial Photodynamic Therapy: SCC has also shown efficacy as a photosensitizer for inactivating pathogenic bacteria. In vivo imaging could potentially be used to monitor the delivery of SCC to sites of infection.
Quantitative Data Summary
The biodistribution of chlorophyllin has been assessed in preclinical models. The following table summarizes quantitative data from a study in C57BL/6 mice 4 hours after administration of chlorophyllin (180 mg/kg body weight).[1]
| Organ/Tissue | Administration Route | Mean Concentration (µg/g or µg/mL) |
| Blood | Intravenous | 15.2 |
| Liver | Intravenous | 8.5 |
| Kidney | Intravenous | 5.8 |
| Lung | Intravenous | 4.1 |
| Intestine | Intravenous | 2.9 |
| Blood | Oral | 0.8 |
| Liver | Oral | 1.2 |
| Kidney | Oral | 0.7 |
| Lung | Oral | 0.5 |
| Intestine | Oral | 1.5 |
Note: The data is extracted from a study using HPLC for quantification after tissue extraction.[1] Fluorescence intensity from in vivo imaging would correlate with these concentrations but would require a standard curve for absolute quantification.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol describes a general procedure for in vivo fluorescence imaging of this compound in a subcutaneous tumor model in mice. Specific parameters may require optimization based on the imaging system and mouse model used.
Materials:
-
This compound (SCC)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Tumor-bearing mice (e.g., with subcutaneous B16 melanoma or 4T1 breast cancer xenografts)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped for near-infrared fluorescence imaging
-
Anesthesia system (e.g., isoflurane)
-
28-32 gauge needles and syringes for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
If the tumor is obscured by fur, carefully shave the area to improve signal detection.
-
Place the anesthetized mouse in the imaging chamber on a heated stage to maintain body temperature.
-
-
Reagent Preparation:
-
Prepare a stock solution of SCC in sterile PBS. A typical concentration range for injection is 1-10 mg/mL. The solution should be protected from light.
-
The final injection dose may range from 10 to 180 mg/kg body weight, which needs to be optimized for imaging purposes.[1]
-
-
Administration:
-
Administer the SCC solution to the mouse via intravenous (tail vein) injection for systemic distribution. A typical injection volume for a mouse is 100-200 µL.
-
-
In Vivo Imaging:
-
Acquire a baseline (pre-injection) fluorescence image of the mouse.
-
After SCC administration, acquire fluorescence images at various time points (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal tumor accumulation and signal-to-background ratio.
-
Imaging Parameters (to be optimized):
-
Excitation Wavelength: Use a filter appropriate for SCC's Q-band, typically in the range of 630-650 nm.
-
Emission Wavelength: Use a filter to capture the fluorescence emission, typically in the range of 670-750 nm.
-
Exposure Time: Adjust the exposure time to obtain a good signal without saturation.
-
Binning and f/stop: Adjust as needed to optimize signal and resolution.
-
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) to quantify the average fluorescence intensity.
-
Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.
-
Protocol 2: Ex Vivo Organ Biodistribution Imaging
This protocol is performed at the end of the in vivo imaging study to confirm the biodistribution of SCC.
Materials:
-
Mouse from the in vivo study
-
Surgical tools for dissection
-
PBS for rinsing organs
-
In vivo imaging system
Procedure:
-
Euthanasia and Dissection:
-
At the final imaging time point, humanely euthanize the mouse according to institutional guidelines.
-
Immediately dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, and a sample of muscle and skin).
-
-
Organ Imaging:
-
Arrange the dissected organs on a non-fluorescent black surface within the imaging chamber.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo study.
-
-
Data Analysis:
-
Draw ROIs around each organ and quantify the average fluorescence intensity.
-
This will provide a qualitative and semi-quantitative assessment of the SCC biodistribution. For absolute quantification, tissue homogenization and measurement against a standard curve would be necessary.[2]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways Associated with SCC's Therapeutic Action
Chlorophyllin has been shown to influence key cellular signaling pathways involved in cancer progression and cell death.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of Chlorophyllin.
Caption: Intrinsic apoptosis pathway induced by SCC-mediated photodynamic therapy.
Experimental Workflow
Caption: Experimental workflow for in vivo and ex vivo imaging of SCC.
References
- 1. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Sodium Copper Chlorophyllin in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of sodium copper chlorophyllin (SCC) in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why does my sodium copper chlorophyllin solution become cloudy and change color at a low pH?
A1: Sodium copper chlorophyllin (SCC) is inherently unstable in acidic conditions, typically below pH 6.0.[1] The instability manifests as aggregation and precipitation, leading to cloudiness. This occurs because the carboxylic acid groups on the chlorophyllin molecule become protonated in an acidic environment, neutralizing the molecule's negative charge and causing it to aggregate. Additionally, the vibrant green color can fade to an olive-green or yellowish-brown hue.[2] This color change can be due to the displacement of the central copper ion, a process known as pheophytinization.
Q2: What is the optimal pH range for maintaining the stability of sodium copper chlorophyllin?
A2: While standard sodium copper chlorophyllin is most stable in neutral to alkaline conditions (pH 7.0 and above), specially formulated or stabilized SCC can maintain its color and solubility in acidic ranges, sometimes as low as pH 2.5 to 4.0.[3] Without stabilization, significant precipitation and color loss can be expected below pH 6.0.
Q3: What are the primary methods to improve the stability of sodium copper chlorophyllin in acidic media?
A3: The main strategies to enhance the stability of SCC in acidic conditions involve preventing aggregation and protecting the molecular structure. These methods include:
-
Use of Stabilizers: Anionic polysaccharides and hydrocolloids such as xanthan gum, sodium alginate, carboxymethyl cellulose (CMC), and gum arabic can be used. These molecules are thought to interact with the SCC, preventing aggregation through electrostatic and hydrogen bonds.[4]
-
Encapsulation: Technologies like microencapsulation or liposomal encapsulation create a protective barrier around the SCC molecules, shielding them from the acidic environment.[5]
-
Formulation with Surfactants and Thickeners: Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) combined with thickeners such as maltodextrin can create a stable dispersion.[6][7]
Q4: Can antioxidants improve the stability of sodium copper chlorophyllin?
A4: While the primary instability in acidic pH is due to aggregation and potential loss of the copper ion, oxidative degradation can also contribute to color fading, especially when exposed to light. Therefore, the inclusion of antioxidants may offer some protection against color loss from photo-oxidation, but they do not address the core issue of acid-induced precipitation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Solution | The pH of the medium is too low (typically < 6.0) for unstabilized SCC. | 1. Adjust the pH of your solution to be neutral or slightly alkaline if your experiment allows.2. Implement a stabilization strategy using hydrocolloids like xanthan gum or CMC. (See Experimental Protocol 1).3. Utilize an encapsulation method or a formulation with surfactants and thickeners. (See Experimental Protocol 2). |
| Color Fades from Green to Yellowish-Brown | 1. Displacement of the central copper ion (pheophytinization) due to low pH.2. Degradation from exposure to high temperatures or light. | 1. Use a stabilization method to protect the SCC molecule.2. Ensure the working environment is shielded from direct light and avoid excessive heat during processing.[2] |
| Inconsistent Results Between Batches | 1. Variability in the raw material of SCC.2. Inconsistent preparation of the acidic medium or stabilizer solution. | 1. Source high-purity, standardized SCC raw material.2. Carefully control the pH of all solutions and ensure complete dissolution and hydration of stabilizers. |
| Stabilizer is Not Effective | 1. Incorrect ratio of stabilizer to SCC.2. Incompatible stabilizer for the specific acidic medium or other formulation components. | 1. Consult the quantitative data for effective stabilizer-to-SCC ratios (See Table 1).2. Experiment with different types of stabilizers (e.g., switch from a polysaccharide to a surfactant-based system). |
Quantitative Data: Stabilizer Ratios for SCC in Acidic Conditions
The following table summarizes effective weight ratios of various stabilizers to sodium copper chlorophyllin (SCC) for maintaining stability in an acidic model solution at pH 3.5 for 28 days.
Table 1: Effective Stabilizer to SCC Ratios for Stability at pH 3.5 [4]
| Stabilizer | Effective Weight Ratio (Stabilizer:SCC) |
| Xanthan Gum (XG) | 1.33:1 |
| Carboxymethyl Cellulose (CMC) | 4:1 |
| Pectin (PE) | 8:1 |
| Gum Arabic (GA) | 33.3:1 |
| Polysorbate 80 (PS80) | 0.67:1 |
Experimental Protocols
Protocol 1: Stabilization of SCC with Xanthan Gum
This protocol describes how to prepare an acid-stable solution of sodium copper chlorophyllin using xanthan gum as a stabilizer, based on effective ratios found in the literature.
Materials:
-
Sodium Copper Chlorophyllin (SCC) powder
-
Xanthan Gum powder
-
Deionized water
-
Acidic buffer solution (e.g., citrate buffer, pH 3.5)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare Xanthan Gum Solution: Slowly sprinkle 0.4 g of xanthan gum into 100 mL of deionized water while stirring vigorously with a magnetic stirrer. Continue stirring for 1-2 hours to ensure complete hydration and formation of a viscous solution.
-
Prepare SCC Stock Solution: Dissolve 0.3 g of SCC powder in 100 mL of deionized water to create a stock solution.
-
Combine Solutions: While stirring the xanthan gum solution, slowly add the SCC stock solution. This will result in a weight ratio of approximately 1.33:1 (xanthan gum to SCC).
-
pH Adjustment: Slowly add the acidic buffer to the combined solution until the target pH (e.g., 3.5) is reached. Monitor the pH carefully using a calibrated pH meter.
-
Homogenization: Continue stirring the final solution for 30 minutes to ensure homogeneity.
-
Stability Assessment: Store the solution under desired experimental conditions (e.g., 4°C or ambient temperature) and visually inspect for any precipitation or color change over time. For quantitative analysis, see Protocol 3.
Protocol 2: Stabilization of SCC with Maltodextrin and Polysorbate 80
This protocol is adapted from patent literature describing a method to create an acid-stable SCC product using a combination of a thickener and a surfactant.[6][7]
Materials:
-
Sodium Copper Chlorophyllin (SCC) powder
-
Maltodextrin
-
Polysorbate 80 (Tween 80)
-
Deionized water
-
Agitator or overhead stirrer
-
Water bath or heating mantle
Procedure:
-
Prepare Thickener Slurry: In a reaction vessel, add 20 mL of deionized water. While stirring, slowly add 18 g of maltodextrin. Continue to stir until a uniform paste-like state is achieved.
-
Add SCC: Add 10 g of SCC powder to the maltodextrin slurry and continue to stir until it is uniformly dispersed.
-
Add Surfactant: Add 10 g of Polysorbate 80 to the mixture.
-
Mixing and Heating: Heat the mixture to approximately 30°C and continue to stir for at least 2 hours.[7] This allows for the formation of a stable complex.
-
Application: The resulting stable SCC paste can be diluted into an acidic medium for your experiments.
Protocol 3: Analysis of SCC Stability by HPLC
This protocol outlines a general method for analyzing the degradation of SCC in your experimental samples using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a Photodiode Array (PDA) detector.
-
C18 Reverse-Phase HPLC column (e.g., Inertsil ODS-2, 5 µm, 25 cm x 4.6 mm).[8]
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial)
Procedure:
-
Sample Preparation:
-
Take an aliquot of your experimental SCC solution (stabilized or unstabilized in acidic media).
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the instrument.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: [8]
-
Mobile Phase: Methanol:Water (97:3, v/v) containing 1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at 405 nm for chlorophyllin components.
-
Column Temperature: 35°C.
-
-
Data Analysis:
-
Run a standard of undegraded SCC to establish the retention time and peak area of the primary components (e.g., Cu-isochlorin e4, Cu-chlorin e6).
-
Analyze your experimental samples at various time points.
-
A decrease in the peak area of the primary components over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fading And Sedimentation? Find Our Ultimate Solution With Copper Sodium Chlorophyllin [greenspringnatural.com]
- 3. Highly Stable Copper Chlorophyll Sodium Salt: Custom-Formulated For Acidic Beverages [greenspringnatural.com]
- 4. The influence of different gums compared with surfactants as encapsulating stabilizers on the thermal, storage, and low-pH stability of chlorophyllin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102643560A - Sodium copper chlorophyllin product capable of being used in acidic condition and preparation method thereof - Google Patents [patents.google.com]
- 7. CN102643560B - Sodium copper chlorophyllin product capable of being used in acidic condition and preparation method thereof - Google Patents [patents.google.com]
- 8. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of sodium copper chlorophyllin in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering solubility issues with sodium copper chlorophyllin (SCC) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of sodium copper chlorophyllin (SCC)?
Sodium copper chlorophyllin is a water-soluble salt.[1][2] It is generally considered insoluble or only slightly soluble in most pure organic solvents such as ethanol, chloroform, diethyl ether, and petroleum ether.[3][4] Its solubility in organic solvents can be influenced by the presence of water and the pH of the solution.
Q2: Why do some sources mention that SCC is soluble in ethanol and acetone?
The use of ethanol and acetone is common in the manufacturing process of SCC, which can lead to some confusion.[3][5][6][7] Organic solvents are used to extract the initial chlorophyll from plant materials and to wash and purify intermediate compounds.[3][5][6][8] The final sodium salt of copper chlorophyllin is often precipitated from an ethanol-water mixture in an alkaline condition.[3][7] Therefore, while SCC as a final product has poor solubility in pure ethanol or acetone, these solvents are integral to its synthesis and purification.
Q3: How does pH affect the solubility of SCC?
The pH of the solution is a critical factor for SCC solubility and stability. SCC is most stable and soluble in neutral to alkaline conditions (pH 7.0 and above). In acidic environments (typically below pH 6.5), SCC will precipitate out of solution.[3] This is a crucial consideration when preparing solutions, especially when using acidic additives.
Q4: What are the common methods to improve the solubility of SCC in organic solvent systems?
To dissolve SCC in organic-based systems, it is usually necessary to use a co-solvent approach, employ surfactants, or utilize advanced formulation strategies. Common approaches include:
-
Co-solvents: Using a mixture of an organic solvent with water.
-
Surfactants: Adding a surfactant to the formulation to aid in dispersion and solubilization.
-
Formulation Technologies: Encapsulating or incorporating SCC into delivery systems like nanoparticles or hydrogels can improve its dispersibility in various media.[9][10]
Troubleshooting Guides
Issue 1: SCC precipitates when added to an organic solvent.
Possible Causes and Solutions:
-
Cause: The organic solvent is not a suitable solvent for the salt form of chlorophyllin.
-
Solution 1 (Co-solvent System):
-
First, dissolve the SCC in a minimal amount of purified water to create a concentrated stock solution.
-
Gradually add the organic solvent to the aqueous SCC solution while stirring continuously.
-
Alternatively, add the aqueous SCC stock solution dropwise to the organic solvent.
-
Start with a high water-to-organic solvent ratio and adjust as needed for your experiment, being mindful that too much organic solvent may still cause precipitation.
-
-
Cause: The pH of the final solution is acidic.
-
Solution 2 (pH Adjustment):
-
Ensure that all components of your final solution are not acidic.
-
If necessary, adjust the pH of the aqueous component to neutral or slightly alkaline (pH 7.0-8.0) before mixing with the organic solvent. Use a dilute solution of sodium hydroxide for pH adjustment.
-
Issue 2: The SCC solution is cloudy or forms a suspension instead of a clear solution.
Possible Causes and Solutions:
-
Cause: Incomplete dissolution or formation of fine precipitates.
-
Solution 1 (Use of Surfactants):
-
Non-ionic surfactants like Tween 80 or Triton X-114 can help to create a stable dispersion or microemulsion.
-
Prepare a stock solution of the surfactant in your chosen solvent system.
-
Add the surfactant solution to your SCC mixture. The optimal concentration of the surfactant will need to be determined empirically for your specific application but can start in the range of 0.1% to 2% (v/v).
-
-
Solution 2 (Sonication):
-
Use a bath or probe sonicator to apply ultrasonic energy to the solution.
-
This can help to break down aggregates and improve the dispersion of SCC particles.
-
Issue 3: The SCC solution is initially clear but precipitates over time.
Possible Causes and Solutions:
-
Cause: The solution is supersaturated and not stable in the long term.
-
Solution 1 (Adjust Solvent Ratios):
-
The ratio of the organic solvent to water may be too high for long-term stability.
-
Experiment with decreasing the proportion of the organic solvent in your final mixture.
-
-
Cause: Degradation of SCC.
-
Solution 2 (Storage Conditions):
Data Presentation
Table 1: Qualitative Solubility of Sodium Copper Chlorophyllin
| Solvent | Solubility | Notes |
| Water | Soluble | [1][2] |
| Ethanol | Slightly Soluble / Insoluble | Often used as a co-solvent with water.[3][4] |
| Methanol | Slightly Soluble / Insoluble | |
| Acetone | Slightly Soluble / Insoluble | Used in the extraction and purification process.[3][5] |
| Chloroform | Insoluble | [4] |
| Diethyl Ether | Insoluble | [4] |
| Petroleum Ether | Insoluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Insoluble |
Experimental Protocols
Protocol 1: Solubilization of SCC using an Ethanol-Water Co-solvent System
Objective: To prepare a solution of SCC in an ethanol-based medium.
Materials:
-
Sodium Copper Chlorophyllin (powder)
-
Purified Water (HPLC grade)
-
Ethanol (95% or absolute)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of SCC powder.
-
In a volumetric flask, dissolve the SCC powder in a small volume of purified water. For example, to prepare a 1 mg/mL solution, start by dissolving 10 mg of SCC in 1-2 mL of water.
-
Once the SCC is fully dissolved, slowly add the ethanol while stirring continuously.
-
Continue to add ethanol to reach the desired final volume and concentration. For example, to make a 10 mL solution with 80% ethanol, add the dissolved SCC to a final volume of 10 mL with the appropriate volumes of ethanol and water.
-
If any precipitation occurs during the addition of ethanol, reduce the final concentration of ethanol in the mixture.
-
Store the final solution in a light-protected container at a cool temperature.
Protocol 2: Preparation of SCC-Loaded Chitosan Nanoparticles for Improved Dispersibility
Objective: To formulate SCC into chitosan nanoparticles to enhance its stability and dispersibility in aqueous and potentially mixed-solvent systems. This is based on the ionic gelation method.
Materials:
-
Sodium Copper Chlorophyllin (SCC)
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Purified water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.
-
Prepare SCC Solution: Dissolve SCC in purified water to a concentration of 1 mg/mL.
-
Prepare TPP Solution: Dissolve TPP in purified water to a concentration of 1 mg/mL.
-
Incorporate SCC: Add the SCC solution to the chitosan solution and stir for 30 minutes. The ratio can be varied depending on the desired loading.
-
Form Nanoparticles: While stirring the chitosan-SCC mixture, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Stir: Continue stirring for another 30-60 minutes to allow for the stabilization of the nanoparticles.
-
Purification (Optional): The resulting nanoparticle suspension can be centrifuged and washed to remove any unreacted components.
-
The final nanoparticle suspension can be tested for dispersibility in various organic solvent-water mixtures.
Visualizations
Caption: General experimental workflows for solubilizing SCC.
Caption: Troubleshooting logic for SCC precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium copper chlorophyllin: in vitro digestive stability and accumulation by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Copper Chlorophyllin: A green elf from nature to life - FocusHerb [focusherb.com]
- 4. fao.org [fao.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Preparation method of sodium copper chlorophyllin - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103145718A - Method for extracting sodium copper chlorophyllin from chlorella - Google Patents [patents.google.com]
- 8. CN113754671B - Preparation method of sodium copper chlorophyllin - Google Patents [patents.google.com]
- 9. Improvement in the Pharmacological Profile of Copper Biological Active Complexes by Their Incorporation into Organic or Inorganic Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing thermal degradation of chlorophyllin sodium copper salt during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the thermal degradation of Sodium Copper Chlorophyllin (SCC) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium copper chlorophyllin and why is it used in research?
A1: Sodium copper chlorophyllin (SCC) is a semi-synthetic, water-soluble derivative of chlorophyll.[1][2] The central magnesium ion of chlorophyll is replaced with copper, which significantly enhances its stability against heat and light compared to natural chlorophyll.[3] It is widely used as a food colorant, a dietary supplement, and in pharmaceutical research due to its antioxidant, antimutagenic, and potential therapeutic properties.[1][2]
Q2: What are the primary factors that cause SCC to degrade during experiments?
A2: The main factors contributing to the degradation of SCC are elevated temperature, exposure to light (especially UV), extreme pH conditions (particularly acidic), and the presence of strong oxidizing agents.[4][5]
Q3: How can I visually identify if my SCC solution has degraded?
A3: The most common visual indicator of degradation is a color change from a vibrant green to an olive-green or yellowish-brown. In acidic conditions (pH below 6), you may also observe the formation of a powdery precipitate as the SCC molecules aggregate and lose solubility.
Q4: What are the degradation products of SCC?
A4: Degradation often involves the loss of the central copper ion, a process known as pheophytinization, which leads to the color change. Other degradation products can include various oxidized compounds of the chlorophyllin molecule. Commercial SCC is a mixture of components, with copper chlorin e4 and copper chlorin e6 being major constituents; these can degrade at different rates.[4][6]
Q5: What are the ideal storage conditions for SCC powder and solutions?
A5: To ensure optimal stability, SCC powder should be stored in a tightly sealed, light-resistant container in a cool, dry place. Aqueous solutions should be protected from light and stored at refrigerated temperatures (2-8°C) when not in use. Avoid storing solutions in conditions with high heat or direct light exposure.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Solution color shifts from green to olive/yellowish-brown. | Thermal Degradation or Pheophytinization: The solution has been exposed to excessive heat, causing the loss of the central copper ion. | Lower the temperature of your experimental steps. If heating is necessary, minimize the duration. Consider using a temperature-controlled water bath for precise temperature management. |
| Precipitate forms in the solution. | Acidic pH: The pH of your solution is likely below 6.0, causing SCC to lose solubility and aggregate. | Adjust the pH of your solution to a neutral or slightly alkaline range (pH 7.0-9.5). Use a suitable buffer, such as a phosphate buffer (pH 7.5), for your experiments. If working in acidic conditions is unavoidable, incorporate a stabilizer (see Experimental Protocols). |
| Rapid loss of green color upon addition of a reagent. | Presence of Strong Oxidizing Agents: SCC is unstable in the presence of strong oxidants, which can quickly degrade the molecule. | Avoid using strong oxidizing agents in your formulation. If an oxidation step is necessary, consider alternative reagents or perform it prior to the addition of SCC. If applicable, add an antioxidant to the solution. |
| Inconsistent results between experimental batches. | Variable Light Exposure: Different batches may have been exposed to varying amounts of ambient or direct light, leading to photodegradation. | Conduct experiments under controlled, low-light conditions. Use amber-colored glassware or wrap your containers in aluminum foil to protect the solution from light. |
Data Presentation
Table 1: Thermal Degradation Kinetics of Sodium Copper Chlorophyllin
The thermal degradation of SCC generally follows first-order kinetics. The rate of degradation is highly dependent on temperature.
| Parameter | Value | Significance |
| Activation Energy (Ea) for SCC Degradation | 13.3 ± 0.8 kcal/mol | Represents the energy barrier for the degradation of the overall SCC mixture. A lower value indicates greater sensitivity to temperature changes.[1] |
| Activation Energy (Ea) for Cu(II)Chlorin e4 Degradation | 16.0 ± 2.1 kcal/mol | Represents the energy barrier for the degradation of a major, bioactive component of SCC. This component degrades faster than the bulk mixture.[1] |
Data derived from studies on aqueous 500 ppm SCC solutions heated between 25 and 100°C.[1]
Experimental Protocols
Protocol 1: Monitoring Thermal Degradation via UV-Vis Spectrophotometry
This protocol allows for the quantitative assessment of SCC degradation by monitoring the change in absorbance.
Materials:
-
Sodium Copper Chlorophyllin (SCC) solution of known concentration (e.g., 500 ppm in phosphate buffer, pH 7.5)
-
UV-Vis Spectrophotometer
-
Temperature-controlled water bath or heating block
-
Cuvettes
-
Phosphate buffer (pH 7.5)
Procedure:
-
Prepare your SCC solution in the desired buffer (phosphate buffer at pH 7.5 is recommended for stability).[7]
-
Measure the initial absorbance of the solution at the Q-band maximum, which is approximately 627-630 nm.[1] Use the buffer as a blank.
-
Place the solution in a temperature-controlled environment (e.g., a water bath set to your desired experimental temperature).
-
At regular time intervals, take an aliquot of the solution, cool it to room temperature, and measure its absorbance at the same wavelength.
-
The degradation can be tracked by the decrease in absorbance over time. The rate constant (k) can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be -k for a first-order reaction.
Protocol 2: Stabilizing SCC Solutions in Acidic Conditions
This protocol describes how to use a hydrocolloid gum to prevent precipitation and degradation of SCC in acidic environments.
Materials:
-
Sodium Copper Chlorophyllin (SCC)
-
Xanthan Gum (or other anionic polysaccharides like sodium alginate)
-
Distilled water
-
Citric acid solution (for pH adjustment)
-
Magnetic stirrer and stir bar
Procedure:
-
Heat distilled water to approximately 80°C while stirring.
-
Slowly dissolve the xanthan gum into the hot water to create a stock solution (e.g., 0.2% w/v). Continue stirring until fully dissolved.
-
Allow the stabilizer solution to cool to room temperature.
-
Add and dissolve the SCC powder into the stabilizer solution to achieve the desired final concentration.
-
Slowly adjust the pH to the desired acidic level (e.g., pH 3.5) using a citric acid solution while monitoring with a pH meter. The hydrocolloid will form a protective matrix around the SCC molecules, preventing aggregation and precipitation.
Visualizations
Degradation Pathway of Sodium Copper Chlorophyllin
The primary degradation pathways for SCC involve heat, light, and acid, which can lead to the loss of the central copper ion and oxidation of the porphyrin ring.
Caption: Key factors leading to the degradation of SCC.
Experimental Workflow for Preventing Thermal Degradation
This workflow outlines the key steps and considerations for minimizing SCC degradation during an experiment.
Caption: Recommended workflow to maintain SCC stability.
References
- 1. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Study on preparation and stabilities of sodium copper chlorophyllin, sodium zinc chlorophyllin and sodium iron chlorophyllin from pine needles [spgykj.com]
- 6. Sodium copper chlorophyllin: in vitro digestive stability and accumulation by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
minimizing photodegradation of sodium copper chlorophyllin in photosensitivity studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of sodium copper chlorophyllin (SCC) in photosensitivity studies.
Frequently Asked Questions (FAQs)
Q1: What is sodium copper chlorophyllin (SCC) and why is its photostability a concern?
Sodium copper chlorophyllin is a semi-synthetic, water-soluble derivative of chlorophyll.[1] It is widely used as a food colorant, a dietary supplement with antioxidant properties, and a photosensitizer in photodynamic therapy (PDT).[2][3][4] Its photostability is a critical concern because degradation upon light exposure can lead to a loss of its desired properties, such as color and therapeutic efficacy, and the formation of potentially interfering or toxic byproducts.[5][6]
Q2: What are the primary factors that contribute to the photodegradation of SCC?
The photodegradation of SCC is primarily influenced by:
-
Light Exposure: Both the wavelength and intensity of light are critical. Ultraviolet (UV) radiation, particularly UVB, is more damaging than visible light.[5][7] Higher light intensity accelerates the degradation process.
-
pH: The stability of SCC is pH-dependent. Acidic conditions can lead to the precipitation and degradation of SCC.[8]
-
Temperature: While distinct from photodegradation, elevated temperatures can cause thermal degradation and can exacerbate light-induced degradation.[6][9]
-
Presence of Oxidizing Agents: As an antioxidant itself, SCC can be consumed by reacting with other reactive oxygen species (ROS) in the experimental system, which can be generated by other components upon light exposure.
Q3: What are the typical degradation products of SCC?
Upon exposure to light, SCC undergoes oxidation. The main degradation products are oxidized forms of the chlorophyllin molecule.[5][7] Commercial SCC is a mixture of several compounds, with major components being copper chlorin e4 and copper chlorin e6. Studies have shown that copper chlorin e6 is particularly susceptible to photodegradation.[3][5]
Q4: Can I use antioxidants to minimize the photodegradation of SCC?
Yes, the addition of antioxidants can help mitigate the photodegradation of SCC. Antioxidants can quench reactive oxygen species generated during irradiation, thus protecting the SCC molecule. Ascorbic acid (Vitamin C) has been shown to reduce the photodegradation of various pharmaceutical compounds and can be a suitable candidate for use with SCC.[10][11][12]
Q5: How should I store my SCC solutions to ensure their stability?
To maintain the stability of your SCC solutions, it is crucial to:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[13]
-
Control Temperature: Store at recommended temperatures, typically refrigerated or in a cool, dark place.
-
Use Appropriate Buffers: Maintain a neutral to slightly alkaline pH if compatible with your experimental design.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of green color in SCC solution during an experiment. | 1. High-intensity light exposure: The light source is too intense or the exposure time is too long.2. Inappropriate light wavelength: The light source may be emitting significant UV radiation.3. Acidic pH of the medium: The experimental buffer or solution has a low pH, causing SCC degradation and precipitation.4. Presence of oxidizing agents: Other components in the solution are generating ROS upon illumination. | 1. Reduce the light intensity or shorten the exposure duration. Use neutral density filters if necessary.2. Use light sources with specific wavelengths in the visible spectrum that are required for your experiment and filter out UV radiation.3. Adjust the pH of your solution to a neutral or slightly alkaline range (pH 7-8), if your experimental protocol allows.4. Consider adding a compatible antioxidant, such as ascorbic acid, to the solution.[10][11][12] |
| Inconsistent results between experimental replicates. | 1. Variable light exposure: Inconsistent positioning of samples relative to the light source.2. Temperature fluctuations: Inconsistent temperature control between replicates.3. Solution instability: Degradation of the stock solution over time. | 1. Ensure a standardized and reproducible setup for light exposure for all samples.2. Use a temperature-controlled environment or a water bath to maintain a consistent temperature.3. Prepare fresh SCC solutions for each experiment or validate the stability of your stock solution over the intended period of use. |
| Formation of precipitate in the SCC solution. | 1. Acidic pH: SCC is known to precipitate in acidic conditions.2. High concentration: The concentration of SCC may be too high for the solvent, leading to aggregation and precipitation. | 1. Check and adjust the pH of the solution to be neutral or slightly alkaline.2. Work with lower concentrations of SCC or consider using a co-solvent if compatible with your experiment. |
Quantitative Data on SCC Degradation
The photodegradation of sodium copper chlorophyllin and its components generally follows first-order kinetics.[5][6][7][9]
| Parameter | Condition | Degradation Rate Constant (k) | Observations | Reference |
| Component | Copper chlorin e6 | UVB irradiation (300 nm, 12 W/m²) in aqueous solution | 7.02 x 10⁻² min⁻¹ | Degrades faster than the overall SCC mixture. |
| Component | Copper (iso)chlorin e4 | UVB irradiation (300 nm, 12 W/m²) in aqueous solution | 7.97 x 10⁻² min⁻¹ | Also shows a high degradation constant under UVB. |
| Overall SCC | UVB irradiation (300 nm, 12 W/m²) in aqueous solution for 60 min | >80% degradation | Significant loss of color observed. | [5] |
Experimental Protocols
Protocol for Assessing the Photostability of Sodium Copper Chlorophyllin
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[13][14][15]
1. Sample Preparation:
-
Prepare a solution of SCC in the relevant solvent or vehicle at a concentration pertinent to the intended study.
-
Divide the solution into two sets of transparent containers (e.g., quartz cuvettes or glass vials).
-
One set will serve as the "exposed" samples.
-
The other set, the "dark control," should be completely wrapped in aluminum foil to protect it from light.
2. Irradiation:
-
Place the exposed and dark control samples in a photostability chamber.
-
The light source should be standardized. Options include:
-
A xenon arc lamp.
-
A metal halide lamp.
-
A combination of cool white fluorescent and near-UV lamps.[13]
-
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[13]
-
Maintain a constant temperature throughout the exposure period.
-
Withdraw samples at predetermined time intervals.
3. Analysis:
-
Spectrophotometric Analysis:
-
Measure the absorbance of the exposed and dark control samples at the Soret band (around 405 nm) and the Q-band (around 630 nm) using a UV-Vis spectrophotometer.[16]
-
A decrease in absorbance in the exposed samples compared to the dark controls indicates photodegradation.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC system with a C18 column to separate SCC components and their degradation products.
-
Mobile Phase: A gradient of methanol and water with 1% acetic acid is often effective.[17]
-
Detection: Use a photodiode array (PDA) detector to monitor the chromatograms at 405 nm.[17]
-
Quantify the decrease in the peak area of the parent SCC components and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Factors Influencing SCC Photodegradation
Caption: Key factors influencing the photodegradation of SCC.
Experimental Workflow for Photostability Testing
References
- 1. youtube.com [youtube.com]
- 2. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium copper chlorophyllin: in vitro digestive stability and accumulation by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper Chlorophyllin as an Antioxidant and Photosensitizer: Mitigating Ifosfamide Toxicity and Enhancing Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mjpms.in [mjpms.in]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. jordilabs.com [jordilabs.com]
- 16. Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chlorophyllin Sodium Copper Salt (CSCS) in Cell Viability Assays
Welcome to the technical support center for optimizing the use of Chlorophyllin Sodium Copper Salt (CSCS) in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using CSCS in cell viability assays.
Q1: My absorbance readings are inconsistent or higher than expected. How can I fix this?
A1: This is a common issue when working with a colored compound like CSCS. The dark green color of CSCS can interfere with the colorimetric readings of assays like MTT, XTT, or SRB, which measure absorbance at specific wavelengths (typically 570-590 nm).
-
Cause: CSCS absorbs light in the same range as the formazan product of the MTT assay.
-
Solution: You must include proper background controls to correct for the color interference.
-
Compound-Only Control: Prepare wells with cell culture medium and CSCS at every concentration you are testing, but without any cells.
-
Cell-Free Blank: Include wells with medium only.
-
Untreated Cell Control: Wells with cells and medium but no CSCS.
-
-
Calculation Adjustment: Subtract the absorbance of the "Compound-Only Control" from the absorbance of your treated wells.
Corrected Absorbance = (Absorbance of Treated Cells) - (Absorbance of Compound-Only Control)
Q2: I'm observing a precipitate in my culture wells after adding CSCS. What should I do?
A2: Precipitation can affect cell health and interfere with optical readings, leading to inaccurate results.
-
Cause: While CSCS is highly soluble in water, its solubility can be affected by the complex components of cell culture media or by interactions with other compounds.[1]
-
Solutions:
-
Confirm Solubility: Before your experiment, test the solubility of your desired CSCS concentrations in the specific cell culture medium you are using.
-
Preparation: Prepare a high-concentration stock solution of CSCS in sterile, distilled water.[1] Warm the solution gently if needed to ensure it is fully dissolved before diluting it into your cell culture medium. Avoid using DMSO for stock solutions as CSCS is poorly soluble in it.[2]
-
Visual Inspection: Always inspect your plates under a microscope for any signs of precipitation before adding the assay reagent (e.g., MTT).
-
Q3: My cell viability results are not reproducible. What are the potential sources of error?
A3: Poor reproducibility can stem from several factors, many of which are general to cell viability assays but can be amplified by the presence of a compound like CSCS.
-
Cause: Uneven cell seeding, pipetting errors, or incomplete formazan crystal dissolution.
-
Solutions:
-
Cell Seeding: Ensure your cell suspension is homogenous. Gently mix the cell suspension before and during plating to prevent cells from settling. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").
-
Pipetting: Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to minimize well-to-well variability.
-
Formazan Dissolution: After adding the solubilization solution (e.g., DMSO or SDS), ensure all purple formazan crystals are completely dissolved before reading the plate. You can verify this by checking the wells under a microscope. Shaking the plate on an orbital shaker for 15 minutes can aid dissolution.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for CSCS in cell viability assays?
A1: The optimal concentration of CSCS is highly dependent on the cell line, assay duration, and the specific endpoint being measured (e.g., cytotoxicity, anti-proliferation). Based on published studies, a wide range of concentrations has been used. It is crucial to perform a dose-response experiment to determine the optimal range for your specific experimental conditions.
Data Presentation: Effective Concentrations of CSCS in Various Cell Lines
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| 4T1 (Mouse Breast Cancer) | Luminescent Cell Viability | 5 - 50 µM | 120 hours | Enhanced anti-proliferative effects of cyclophosphamide.[4][5] |
| Caco-2 (Human Colon Adenocarcinoma) | Not specified | 0.5 - 60 ppm (~0.7 - 83 µM) | Not specified | Linear cellular accumulation.[6] |
| MCF-7 (Human Breast Cancer) | Flow Cytometry / Immunoblot | 200 - 400 µg/mL (~276 - 552 µM) | 24 - 72 hours | Induced cell cycle arrest and apoptosis.[7] |
| HeLa, HepG2, A549, HCT116, AGS, SH-SY5Y | MTT Assay | Varied concentrations | 24 - 48 hours | Dose- and time-dependent inhibition of TrxR1 activity.[8] |
Note: Concentrations have been converted for comparison where possible. 1 µg/mL is approximately equal to 1 ppm. The molecular weight of CSCS is ~724.15 g/mol .
Q2: How does CSCS affect cells? What is its mechanism of action?
A2: CSCS exerts its effects through multiple mechanisms. It is known to be an antioxidant and can trap mutagens.[4] In cancer cells, it can induce cell cycle arrest and apoptosis (programmed cell death).[1][7] This is often achieved by modulating key cellular signaling pathways.
Q3: Which signaling pathways are affected by CSCS?
A3: CSCS has been shown to modulate several critical signaling pathways involved in cell survival and apoptosis, including:
-
NF-κB Pathway: CSCS can inhibit this pathway, which is often overactive in cancer cells and promotes cell survival.[9]
-
Intrinsic Apoptosis Pathway: It can induce apoptosis by modulating Bcl-2 family proteins and activating caspases.[9]
-
ERK Pathway: CSCS has been shown to deactivate ERK (Extracellular signal-regulated kinases), which is involved in cell proliferation.[7]
-
AKT Pathway: Downregulation of the AKT pathway by CSCS can inhibit cell survival signals and promote apoptosis.[10]
-
Wnt/β-catenin Signaling: CSCS has been found to suppress this pathway, which is crucial for cancer development and progression.[11][12]
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay with CSCS
This protocol is adapted for use with a colored compound like CSCS.
Materials:
-
This compound (CSCS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Cell culture medium, PBS, and other standard cell culture reagents
-
Microplate reader (absorbance at 570 nm, reference at 630 nm is optional)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of CSCS in culture medium from a sterile aqueous stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the CSCS dilutions to the appropriate wells.
-
Crucially, set up your control wells on the same plate:
-
Untreated Control: Add 100 µL of medium only to wells with cells.
-
Compound-Only Control: Add 100 µL of each CSCS dilution to empty wells (no cells).
-
Blank: Add 100 µL of medium to empty wells.
-
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well (including controls). This results in a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from all wells without disturbing the cells or formazan crystals. For suspension cells, centrifuge the plate first.
-
Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Visually inspect the wells to confirm complete dissolution.[3]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[3] Read the plate within 1 hour of adding the solubilization solution.
-
-
Data Analysis:
-
First, subtract the blank absorbance from all readings.
-
Next, subtract the absorbance of the corresponding "Compound-Only Control" from your treated wells.
-
Calculate the percentage of cell viability for each CSCS concentration relative to the untreated control cells.
% Viability = [(Corrected Absorbance of Treated Cells) / (Absorbance of Untreated Cells)] x 100
-
Mandatory Visualizations
References
- 1. taiclone.com [taiclone.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sodium copper chlorophyllin-loaded chitosan nanoparticle-based photodynamic therapy for B16 melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium copper chlorophyllin: in vitro digestive stability and accumulation by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chlorophyllin Sodium-Copper Salt - LKT Labs [lktlabs.com]
troubleshooting precipitation of sodium copper chlorophyllin in buffer solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for preventing the precipitation of sodium copper chlorophyllin (SCC) in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is sodium copper chlorophyllin and why is it prone to precipitation?
Sodium copper chlorophyllin is a semi-synthetic, water-soluble derivative of chlorophyll.[1][2] In its molecular structure, the central magnesium ion of chlorophyll is replaced by a copper ion, which significantly enhances its stability against light and heat.[3] Despite being described as water-soluble, SCC is a mixture of several compounds and can form colloidal particles or aggregates in aqueous solutions.[4] Precipitation often occurs due to changes in the solution's physicochemical environment, such as pH, ionic strength, or temperature, which disrupt the stability of these particles.
Q2: What is the primary cause of sodium copper chlorophyllin precipitation in buffer solutions?
The most common cause of precipitation is a drop in pH. Sodium copper chlorophyllin is most stable and soluble in neutral to alkaline conditions.[5][6] In acidic environments, typically below a pH of 6.5, the planar molecules of SCC tend to aggregate, leading to the formation of a solid precipitate.[5][7] This is a critical factor to control in experimental setups.
Q3: How does the choice of buffer affect solubility?
The composition and ionic strength of the buffer are crucial. While a phosphate buffer at pH 7.5 is often used for preparing SCC solutions for analysis, high concentrations of certain ions can lead to precipitation.[8] For instance, the presence of calcium ions is known to cause precipitation when the pH is below 6.5.[5] It is essential to choose a buffer system that is compatible with SCC and to use the lowest effective concentration.
Q4: Can temperature changes cause sodium copper chlorophyllin to precipitate?
Yes, temperature affects stability. While SCC is more heat-stable than natural chlorophyll, it can decompose at high temperatures (e.g., above 110°C).[5][7] For solutions, elevated temperatures during accelerated stability testing can promote aggregation and precipitation, especially in acidic conditions.[4] Conversely, storing solutions at very low temperatures could also potentially lead to insolubility, though this is less commonly reported than pH-induced precipitation.
Q5: How should I prepare a stock solution to maximize stability?
To prepare a stable stock solution, it is recommended to dissolve the sodium copper chlorophyllin powder in high-purity water (e.g., ultrapure water) and ensure the pH is in the neutral to alkaline range. A phosphate buffer with a pH of 7.5 is a common choice for dilution.[8][9] Avoid using acidic solvents or buffers for the initial dissolution. Prepare the solution fresh when possible and store it protected from light.
Troubleshooting Guide
If you are experiencing precipitation of sodium copper chlorophyllin, follow this systematic guide to identify and resolve the issue.
Step 1: Immediate Assessment of the Solution
-
Measure the pH: Use a calibrated pH meter to check the pH of your final buffer solution containing the SCC. This is the most critical first step.
-
Visual Inspection: Note the characteristics of the precipitate. Is it a fine powder or larger aggregates? Did it form immediately upon addition to the buffer or over time?
-
Review Preparation Steps: Carefully review the entire procedure you followed. Were there any deviations from the intended protocol? Was the correct buffer used? Were concentrations calculated correctly?
Step 2: Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the cause of precipitation.
Caption: Troubleshooting workflow for SCC precipitation.
Step 3: Corrective Actions in Detail
-
pH Adjustment: If the pH is acidic (below 7.0), this is the likely cause. Prepare a fresh solution and ensure the final pH is between 7.0 and 9.5. You can adjust the pH of your buffer using dilute NaOH before adding the SCC.
-
Buffer Reformulation: If pH is not the issue, examine your buffer. Phosphate buffers can sometimes cause issues if the concentration is too high or if there are divalent cations present. Consider switching to an alternative buffer system like Tris or HEPES to see if the problem persists.
-
Concentration Management: Sodium copper chlorophyllin has a finite solubility that can be exceeded. If you are working at high concentrations, you may be observing saturation. Try preparing a more dilute solution. It is often better to work with a lower-concentration stock solution prepared in pure water and then dilute it into your final buffer.
Data Presentation
The stability of sodium copper chlorophyllin is highly dependent on pH. The tables below summarize the expected behavior and compatibility with common laboratory buffers.
Table 1: pH-Dependent Solubility of Sodium Copper Chlorophyllin
| pH Range | Expected Solubility & Stability | Observations & Remarks |
| < 6.5 | Low / Unstable | High likelihood of aggregation and precipitation.[5][7] Color may fade or change. |
| 6.5 - 7.0 | Moderate | Solubility is borderline. Precipitation risk increases with time or higher concentration. |
| 7.0 - 9.5 | High / Stable | Optimal range for solubility. The solution should be a clear, transparent green.[5] |
| > 9.5 | High / Stable | Generally stable, though very high pH is often unnecessary and may affect other components. |
Table 2: Compatibility with Common Buffer Systems
| Buffer System | Compatibility | Potential Issues | Recommendations |
| Phosphate-Buffered Saline (PBS) | Moderate | The phosphate ions themselves are generally fine, but some PBS formulations contain CaCl₂ or MgCl₂ which can cause precipitation. High ionic strength can also reduce solubility. | Use a formulation free of divalent cations. Test different concentrations. A pH of 7.4 is generally suitable. |
| Tris-HCl | Good | Generally a safe choice. Less likely to interact with the chlorophyllin molecule. | Ensure the final pH is adjusted correctly for your experimental temperature, as Tris buffers are temperature-sensitive. |
| HEPES | Good | A robust zwitterionic buffer that is often compatible with a wide range of biological experiments. | A good alternative to phosphate buffers if precipitation is an issue. |
| Citrate / Acetate | Poor | These are acidic buffers and will almost certainly cause immediate precipitation of sodium copper chlorophyllin. | Avoid using these buffers unless your experiment specifically requires acidic pH and precipitation is intended or managed. |
Experimental Protocols
Protocol 1: Preparation of a Stable 1 mg/mL Stock Solution
This protocol describes how to prepare a stable aqueous stock solution of sodium copper chlorophyllin.
-
Materials:
-
Sodium Copper Chlorophyllin powder
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or magnetic stirrer
-
-
Procedure:
-
Weigh out 10 mg of sodium copper chlorophyllin powder using an analytical balance and place it into a 15 mL sterile conical tube.
-
Add 10 mL of high-purity water to the tube to achieve a final concentration of 1 mg/mL.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is fully dissolved. If needed, use a magnetic stirrer at a low speed. The solution should be a clear, dark green with no visible particulates.
-
Measure the pH of the solution. It should be in the neutral to alkaline range. If it is acidic, the powder quality may be poor or contaminated.
-
For storage, protect the solution from light by wrapping the tube in aluminum foil or using an amber vial. Store at 2-8°C for short-term use (up to 1 week) or aliquot and freeze at -20°C for long-term storage.
-
Protocol 2: Buffer Compatibility Test
Use this small-scale test to quickly determine if your chosen buffer system is compatible with sodium copper chlorophyllin before committing to a large-scale experiment.
-
Materials:
-
1 mg/mL SCC stock solution (from Protocol 1)
-
The buffer solution(s) you intend to test
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
-
Procedure:
-
Label a microcentrifuge tube for each buffer condition you want to test. Include a positive control (using pure water) and your experimental buffer(s).
-
Pipette 950 µL of your test buffer into the corresponding labeled tube. For the control, use 950 µL of pure water.
-
Add 50 µL of the 1 mg/mL SCC stock solution to each tube. This creates a final SCC concentration of 50 µg/mL.
-
Cap the tubes and gently invert 5-10 times to mix. Do not vortex, as this can sometimes induce precipitation.
-
Visually inspect the tubes immediately for any signs of cloudiness or precipitation.
-
Let the tubes stand at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
After incubation, inspect the tubes again. Check for a pellet at the bottom of the tube, which would indicate precipitation. For a more sensitive analysis, you can centrifuge the tubes at ~10,000 x g for 5 minutes and check for a pellet.
-
Interpretation: If the solution in your test buffer remains as clear as the pure water control, it is likely compatible. If cloudiness or a pellet forms, you should consider the troubleshooting steps outlined above.
-
References
- 1. yanggebiotech.com [yanggebiotech.com]
- 2. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fading And Sedimentation? Find Our Ultimate Solution With Copper Sodium Chlorophyllin [greenspringnatural.com]
- 4. researchgate.net [researchgate.net]
- 5. wpachem.com [wpachem.com]
- 6. Nonlinear optical properties of sodium copper chlorophyllin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Copper Chlorophyllin: A green elf from nature to life - FocusHerb [focusherb.com]
- 8. fao.org [fao.org]
- 9. Chlorophyllin Copper Complex Sodium [drugfuture.com]
purification methods to remove free copper from chlorophyllin sodium copper salt
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of free copper from chlorophyllin sodium copper salt.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of sodium copper chlorophyllin to remove unbound copper ions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of free copper in the final product. | Incomplete reaction during the copper insertion step. | Ensure stoichiometric amounts of copper salt are used. Avoid large excesses. |
| Inefficient purification method. | Optimize the chosen purification method (e.g., adjust pH, increase washing steps, use a more appropriate ion-exchange resin). | |
| Inaccurate measurement of free copper. | Calibrate analytical instruments (e.g., Atomic Absorption Spectrometer) and use appropriate standards. | |
| Low yield of purified sodium copper chlorophyllin. | Precipitation of the chlorophyllin salt during purification. | Maintain the pH of the solution within the optimal range for chlorophyllin solubility (typically pH 9-11).[1][2] |
| Adsorption of the product onto the purification matrix (e.g., ion-exchange resin). | Select a resin with appropriate pore size and functional groups to minimize irreversible binding. | |
| Degradation of the chlorophyllin molecule. | Avoid exposure to strong acids, high temperatures, and intense light during the purification process.[3] | |
| Discoloration or change in the spectral properties of the product. | Removal of the chelated copper from the chlorophyllin molecule. | Use purification methods that selectively remove free copper ions without disrupting the copper-chlorophyllin complex. Avoid harsh acidic conditions. |
| Oxidation or degradation of the porphyrin ring. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the purified product in a cool, dark, and dry place.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the acceptable limit for free copper in sodium copper chlorophyllin?
A1: According to the U.S. Code of Federal Regulations (CFR), the specification for free copper in sodium copper chlorophyllin is not more than 200 parts per million (ppm).[4]
Q2: Why is it important to remove free copper from sodium copper chlorophyllin?
A2: High levels of free (ionizable) copper can be toxic.[5] For applications in food, pharmaceuticals, and cosmetics, it is crucial to control the amount of free copper to ensure the safety and regulatory compliance of the final product.
Q3: What are the primary methods for removing free copper from a solution of sodium copper chlorophyllin?
A3: The main laboratory-scale methods include:
-
Ion-Exchange Chromatography: Utilizes cation-exchange resins to capture free copper ions from the solution.
-
Chelation with EDTA followed by Dialysis/Ultrafiltration: EDTA strongly binds to free copper, and the resulting complex can be removed by size-exclusion methods like dialysis or ultrafiltration.
-
Solvent Extraction: Employs an organic solvent containing a copper-selective chelating agent to extract free copper from the aqueous chlorophyllin solution.
-
Recrystallization and Washing: Involves precipitating the sodium copper chlorophyllin salt and washing it with a suitable solvent to remove impurities, including free copper.
Q4: How can I analytically determine the concentration of free copper in my sample?
A4: A standard method involves dissolving the sample in water, adjusting the pH to around 3.0-4.0 with hydrochloric acid, and then analyzing the aqueous phase for copper content using Atomic Absorption Spectrometry (AAS).[6][7][8]
Quantitative Data on Purification Methods
The efficiency of each purification method can vary depending on the initial concentration of free copper and the specific experimental conditions. The following table provides an overview of the expected performance of different methods.
| Purification Method | Principle | Typical Efficiency | Key Considerations |
| Ion-Exchange Chromatography | Free Cu²⁺ ions bind to a cation-exchange resin. | > 95% removal of free copper. | Requires selection of an appropriate resin and optimization of pH and flow rate. |
| Chelation-Dialysis | EDTA chelates free Cu²⁺, and the Cu-EDTA complex is removed by dialysis. | > 90% removal of free copper. | The molecular weight cutoff of the dialysis membrane must be chosen to retain the chlorophyllin while allowing the Cu-EDTA complex to pass through. |
| Solvent Extraction | A copper-chelating agent in an organic solvent selectively extracts free Cu²⁺. | Variable, highly dependent on the chosen solvent and chelating agent. | Can be very effective but may require multiple extraction steps and subsequent removal of the organic solvent. |
| Recrystallization/Washing | Free copper is removed in the supernatant/wash solution. | Moderately effective, may require multiple cycles. | Simple and cost-effective, but may lead to lower product yield. |
Experimental Protocols
Purification by Ion-Exchange Chromatography
This protocol describes the removal of free copper ions from an aqueous solution of sodium copper chlorophyllin using a cation-exchange resin.
Workflow Diagram:
Caption: Workflow for free copper removal using ion-exchange chromatography.
Methodology:
-
Preparation of the Cation-Exchange Resin:
-
Swell a strong acid cation-exchange resin (e.g., Dowex-50W-X8) in deionized water.
-
Pack the resin into a chromatography column.
-
Wash the column with 2-3 column volumes of 1 M HCl to ensure the resin is in the H⁺ form.
-
Wash the column with deionized water until the eluate is neutral (pH ~7).
-
-
Sample Preparation and Loading:
-
Dissolve the sodium copper chlorophyllin sample in deionized water to a known concentration.
-
Adjust the pH of the sample solution to approximately 7.0.
-
Carefully load the sample solution onto the top of the prepared ion-exchange column.
-
-
Elution and Fraction Collection:
-
Elute the column with deionized water. The sodium copper chlorophyllin, being anionic, will pass through the column, while the free Cu²⁺ ions will bind to the resin.
-
Collect the green eluate in fractions.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions for the presence of free copper using a suitable analytical method (e.g., AAS).
-
Pool the fractions that are free of unbound copper.
-
The purified sodium copper chlorophyllin solution can then be concentrated or lyophilized to obtain the solid product.
-
-
Resin Regeneration:
-
The resin can be regenerated by washing with a strong acid (e.g., 1-2 M HCl) to remove the bound copper ions, followed by washing with deionized water until the eluate is neutral.
-
Purification by Chelation with EDTA and Dialysis
This method is suitable for removing free copper ions by forming a stable, water-soluble complex with EDTA, which is then separated by dialysis.
Logical Relationship Diagram:
Caption: Logical flow of free copper removal by EDTA chelation and dialysis.
Methodology:
-
Sample Preparation:
-
Dissolve the sodium copper chlorophyllin containing free copper in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
-
Chelation:
-
Prepare a stock solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Add the EDTA solution to the chlorophyllin solution in a slight molar excess relative to the estimated amount of free copper.
-
Stir the solution at room temperature for 1-2 hours to ensure complete chelation of the free copper ions.
-
-
Dialysis:
-
Transfer the solution to a dialysis tubing with a molecular weight cutoff (MWCO) that will retain the sodium copper chlorophyllin (typically >1000 Da) but allow the smaller Cu-EDTA complex to pass through.
-
Place the sealed dialysis bag in a large volume of deionized water or buffer.
-
Stir the external dialysis buffer continuously.
-
Replace the external buffer every few hours for at least 24-48 hours to ensure complete removal of the Cu-EDTA complex.
-
-
Product Recovery:
-
Recover the purified sodium copper chlorophyllin solution from the dialysis bag.
-
The solution can be used directly or lyophilized to obtain the solid product.
-
Analyze the final product for residual free copper.
-
Analytical Protocol for Free Copper Determination
This protocol is based on the standard method for determining free ionizable copper.[6][7][8]
Experimental Workflow Diagram:
References
addressing autofluorescence of chlorophyllin sodium copper salt in microscopy
Technical Support Center: Chlorophyllin Sodium Copper Salt Autofluorescence
Welcome to the technical support center for addressing autofluorescence associated with this compound in microscopy. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals mitigate the challenges posed by the intrinsic fluorescence of this compound in their imaging experiments.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common issues encountered during microscopy experiments involving this compound.
Q1: How can I confirm that the background signal in my images is due to chlorophyllin autofluorescence?
A1: To confirm that the unwanted signal originates from chlorophyllin, you should prepare a control sample that includes the chlorophyllin vehicle or is treated with chlorophyllin but lacks your specific fluorescent labels (e.g., fluorescently tagged antibodies or dyes).
-
Procedure:
-
Prepare your biological sample (cells or tissue) as you would for your experiment, including the addition of this compound.
-
Omit the step of adding your primary and secondary antibodies or any other fluorescent probe.
-
Image this control sample using the same microscopy settings (laser power, gain, filter sets) as your fully stained experimental sample.
-
Any fluorescence detected in this control sample can be attributed to autofluorescence from the biological specimen itself and the chlorophyllin.[1][2]
-
A logical workflow for identifying and addressing autofluorescence is presented below.
Q2: What are the primary strategies for reducing or eliminating chlorophyllin autofluorescence?
A2: There are three main approaches to manage autofluorescence from chlorophyllin:
-
Avoidance and Optimization: This involves selecting fluorophores that are spectrally distinct from chlorophyllin and optimizing microscope settings.
-
Reduction/Elimination: This includes pre-treating the sample to destroy the autofluorescent signal through methods like photobleaching or chemical quenching.[2]
-
Computational Separation: This involves using advanced imaging techniques like spectral imaging followed by linear unmixing to computationally separate the chlorophyllin signal from your probe's signal.[3][4]
Q3: How can I choose the right fluorophores and optimize my microscope settings?
A3: Strategic selection of fluorophores is a critical first step. Since chlorophyllin has known absorption peaks around 405 nm and 630 nm, its emission is often broad and can interfere with common green and red fluorophores.
-
Fluorophore Selection: Whenever possible, choose fluorophores that emit in the far-red or near-infrared regions of the spectrum (e.g., those with emission maxima > 650 nm), as autofluorescence is typically weaker at these longer wavelengths.[1][5]
-
Microscope Settings:
-
Use narrow band-pass emission filters instead of long-pass filters to collect only the peak emission of your fluorophore, which can help exclude some of the autofluorescence signal.[2]
-
If your microscope is equipped with a tunable white light laser, you can precisely select excitation wavelengths that maximize your probe's signal while minimizing the excitation of chlorophyllin.[6]
-
Q4: Can I use photobleaching to reduce chlorophyllin autofluorescence?
A4: Yes, photobleaching is a highly effective method for reducing autofluorescence from chlorophyllin.[7] This process involves exposing the sample to high-intensity light to permanently destroy the fluorescent properties of the chlorophyllin molecules before you apply your fluorescent labels.[8]
The mechanism of photobleaching involves the photochemical alteration of the fluorophore, rendering it incapable of fluorescence.
Q5: How do I perform spectral imaging and linear unmixing?
A5: Spectral imaging is a powerful technique available on many modern confocal microscopes. It involves capturing the entire emission spectrum for each pixel in your image. The "linear unmixing" algorithm then uses reference spectra to separate the mixed signals.[9]
-
Process:
-
Acquire Reference Spectra: You will need to image two control samples: one with only your fluorescent probe of interest and another with only the chlorophyllin (your unlabeled control from Q1). These provide the "pure" spectral signatures.[3][4]
-
Image Your Experimental Sample: Acquire a spectral image (often called a "lambda stack") of your fully stained experimental sample.
-
Apply Linear Unmixing: Use the microscope's software to unmix the lambda stack, using the reference spectra you collected. The software will calculate the contribution of each fluorophore (including the autofluorescence) to every pixel, generating separate images for your probe and the background.[10]
-
Quantitative Data Summary
While the exact reduction in fluorescence will be specific to your experimental conditions (e.g., chlorophyllin concentration, cell/tissue type, microscope settings), the following table summarizes the key characteristics and expected efficacy of different mitigation strategies.
| Mitigation Strategy | Principle of Action | Pros | Cons |
| Far-Red Fluorophores | Avoids the spectral region of highest autofluorescence. | Simple to implement; preserves sample integrity. | Requires appropriate filters and detectors on the microscope. |
| Photobleaching | Destroys chlorophyllin's fluorescent properties with high-intensity light. | Highly effective; no chemical additions needed. | Can be time-consuming; potential for photodamage to the sample if not optimized. |
| Chemical Quenching | Uses chemicals to reduce fluorescence. | Can be effective for certain types of autofluorescence. | Not specific to chlorophyllin; may affect specific staining; requires careful optimization. |
| Spectral Unmixing | Computationally separates emission spectra. | Very powerful and precise; can separate multiple overlapping signals. | Requires a spectral detector on the microscope and appropriate software; more complex workflow. |
Experimental Protocols
Protocol 1: Pre-Staining Photobleaching
This protocol aims to destroy the autofluorescence from chlorophyllin before the application of fluorescently labeled antibodies.
-
Sample Preparation: Prepare your cells or tissue sections on slides or imaging dishes as per your standard protocol, including fixation, permeabilization, and treatment with this compound.
-
Mounting (Temporary): Mount the sample in PBS or a suitable buffer. Do not use an antifade mounting medium at this stage.
-
Photobleaching:
-
Place the sample on the microscope stage.
-
Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp) using a wide-open aperture. An alternative is to use high-power LEDs.[11]
-
The duration of exposure can range from 30 minutes to several hours. This needs to be optimized for your specific sample and chlorophyllin concentration. You can check the progress periodically by briefly switching to a standard fluorescence channel to observe the decrease in background.
-
-
Staining: Once the autofluorescence has been sufficiently reduced, remove the sample from the microscope, wash with PBS, and proceed with your standard immunofluorescence staining protocol.
Protocol 2: Spectral Imaging and Linear Unmixing
This protocol is for computationally removing autofluorescence after image acquisition.
-
Prepare Control Samples:
-
Autofluorescence Control: A sample treated with chlorophyllin but without any fluorescent labels.
-
Fluorophore Control: A sample stained with your specific fluorescent probe but not treated with chlorophyllin.
-
-
Acquire Reference Spectra:
-
On your confocal microscope, find a representative area of your Autofluorescence Control . Using the spectral detector, acquire a lambda stack. From this, generate the reference spectrum for chlorophyllin autofluorescence.
-
Repeat this process for your Fluorophore Control to generate the reference spectrum for your probe.
-
-
Acquire Experimental Image:
-
Place your fully stained experimental sample (containing both chlorophyllin and your probe) on the microscope.
-
Acquire a lambda stack of your region of interest.
-
-
Perform Linear Unmixing:
-
Open the linear unmixing software module.
-
Load the lambda stack from your experimental sample.
-
Import the reference spectra for both the autofluorescence and your fluorophore.
-
Execute the algorithm. The software will generate new images, one showing the isolated signal from your fluorophore and another showing the isolated autofluorescence.[3][4]
-
Frequently Asked Questions (FAQs)
Q: What are the spectral properties of this compound? A: this compound has two main absorption peaks: the Soret band, which is very intense, is located around 405 nm (blue-violet light), and the Q-band is in the red region of the spectrum, around 630 nm. Its fluorescence emission is broad and can span across the green and red channels of a typical fluorescence microscope.
| Spectral Property | Wavelength Range |
| Soret Absorption Band | ~405 nm |
| Q Absorption Band | ~630 nm |
| Emission Spectrum | Broad, primarily in the red region (>650 nm) but can bleed into green |
Q: Does the fixation method impact the autofluorescence of chlorophyllin? A: While chlorophyllin is itself fluorescent, the choice of fixative can exacerbate background autofluorescence in the biological sample. Aldehyde fixatives like glutaraldehyde and formaldehyde are known to induce autofluorescence by reacting with amines in proteins.[5] To minimize this additional background, consider using an organic solvent fixative like ice-cold methanol or ethanol, or ensure you fix with aldehydes for the minimum time required.[12]
Q: Will I be able to completely eliminate the autofluorescence from chlorophyllin? A: Complete elimination can be challenging. Photobleaching can significantly reduce the signal to negligible levels, but may require long exposure times. Computational methods like spectral unmixing are excellent at separating the signals, but they don't eliminate the photons from being emitted; they just sort them digitally. The most successful approach often involves a combination of methods: choosing far-red probes to avoid the worst of the autofluorescence and then, if necessary, using spectral unmixing to clean up any remaining signal.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 3. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 4. Unmixing fluorescence signals - a powerful tool in the Life Sciences | ANU Centre for Advanced Microscopy [microscopy.anu.edu.au]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Photooxidative bleaching of chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. benchchem.com [benchchem.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
stability of sodium copper chlorophyllin in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of sodium copper chlorophyllin (SCC) in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is sodium copper chlorophyllin (SCC) and why is it used in cell culture experiments?
Sodium copper chlorophyllin is a semi-synthetic, water-soluble derivative of chlorophyll.[1][2] In cell culture, it is often investigated for its potential antioxidant, anti-mutagenic, and photosensitizing properties for applications like photodynamic therapy (PDT).[3][4][5] Its water solubility makes it easier to use in aqueous culture media compared to natural chlorophyll.
Q2: What are the main factors affecting the stability of SCC in cell culture media?
The stability of SCC is primarily influenced by four factors:
-
pH: SCC is less stable in acidic conditions (pH below 6.5) and can precipitate out of solution.[6]
-
Light: As a photosensitizer, SCC is sensitive to light, especially UV irradiation, which can cause significant photodegradation.[3]
-
Temperature: Elevated temperatures, such as the 37°C in a standard cell culture incubator, can lead to thermal degradation of SCC over time.[7][8]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of SCC.
Q3: How can I visually identify SCC degradation or precipitation in my cell culture medium?
Degradation can be observed as a color change of the medium, often from a vibrant green to an olive-brown hue. Precipitation may appear as fine, dark green particles or turbidity in the medium, which can be confirmed by microscopy.
Q4: Does the type of cell culture medium (e.g., DMEM, RPMI-1640, MEM) affect SCC stability?
While specific comparative studies are limited, the composition of the medium can theoretically impact SCC stability. Differences in buffering capacity, presence of metal ions, and other components could interact with SCC. For instance, components in serum supplements may offer some protective effects, while other media components could potentially accelerate degradation. It is recommended to empirically test the stability in your specific medium of choice.
Q5: How long is SCC stable in complete cell culture medium at 37°C?
Troubleshooting Guide
This guide addresses common issues encountered when using sodium copper chlorophyllin in cell culture experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately after adding SCC to the medium. | pH of the medium is too low: SCC can precipitate in acidic conditions. | Ensure the cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding SCC. |
| High concentration of SCC: The concentration used may exceed its solubility limit in the medium. | Prepare a more dilute stock solution of SCC in a suitable solvent (e.g., sterile PBS) before further dilution into the cell culture medium. | |
| Interaction with media components: Certain salts or other components in the medium may cause SCC to precipitate. | Prepare a small test batch to check for compatibility before making a large volume of SCC-containing medium. | |
| Color of the medium fades during incubation. | Photodegradation: Exposure to light (ambient lab light, incubator light) can degrade SCC. | Protect SCC-containing solutions and cell cultures from light by using amber tubes, wrapping flasks/plates in foil, and minimizing light exposure during handling. |
| Thermal degradation: Prolonged incubation at 37°C can lead to the breakdown of SCC. | For long-term experiments, consider replenishing the medium with freshly prepared SCC at regular intervals. | |
| Inconsistent experimental results between batches. | Variability in commercial SCC preparations: Commercial SCC is a mixture of different chlorin derivatives (e.g., Cu(II)chlorin e4 and e6) which have varying stabilities.[9] | Purchase SCC from a reputable supplier and try to use the same lot number for a series of related experiments. Quantify the concentration of your stock solution spectrophotometrically before each use. |
| Inconsistent preparation of SCC solutions: Differences in solvent, pH, or storage of stock solutions can affect stability. | Standardize your protocol for preparing and storing SCC stock solutions. Store stock solutions protected from light at 4°C for short-term use or frozen for longer-term storage, but be mindful of potential issues with freeze-thaw cycles. | |
| Observed cytotoxicity in the absence of light (for PDT experiments). | High concentration of SCC: Some level of "dark toxicity" can occur at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of SCC for your specific cell line in the absence of light. |
| Contamination of SCC stock solution: The stock solution may be contaminated with bacteria or fungi. | Filter-sterilize the SCC stock solution using a 0.22 µm filter before adding it to the cell culture medium. |
Data on SCC Stability
Quantitative data on the stability of sodium copper chlorophyllin in specific cell culture media is not extensively published. However, the following table summarizes general stability information based on studies in aqueous solutions, which can be extrapolated to inform cell culture practices.
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (pH < 6.5) | Low stability, potential for aggregation and precipitation. | [6] |
| Neutral to Alkaline (pH 7.0 - 10.7) | Generally stable. | [10] | |
| Light | UV Irradiation (300 nm) | Rapid degradation, follows first-order kinetics. Copper chlorin e6 degrades at a rate of approximately 7.02 × 10⁻² min⁻¹. | [3] |
| Visible Light | Susceptible to photodegradation, though generally more stable than natural chlorophylls. | [3][8] | |
| Temperature | 25°C - 100°C | Degradation follows first-order kinetics and increases with temperature. | [7] |
| 37°C (Cell Culture) | Gradual thermal degradation is expected over time. | [7] | |
| Composition | Commercial Preparations | Contains a mixture of components with varying stability (e.g., Cu(II)chlorin e4 is more stable than Cu(II)chlorin e6). | [8][9] |
Experimental Protocols
Protocol 1: Spectrophotometric Assessment of SCC Stability in Cell Culture Medium
This protocol provides a method to quantify the stability of SCC in a cell-free culture medium over time.
Materials:
-
Sodium Copper Chlorophyllin (powder)
-
Sterile, pH 7.5 phosphate buffer
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Spectrophotometer capable of measuring absorbance at ~405 nm
Procedure:
-
Prepare SCC Stock Solution: Accurately weigh and dissolve SCC in sterile, pH 7.5 phosphate buffer to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Test Solution: Dilute the SCC stock solution in your complete cell culture medium to the final working concentration you intend to use in your experiments.
-
Initial Absorbance (Time 0): Immediately after preparation, transfer an aliquot of the SCC-containing medium to a cuvette or 96-well plate and measure the absorbance at the Soret peak, approximately 405 nm. Use the same cell culture medium without SCC as a blank. This is your T=0 reading.
-
Incubation: Aliquot the remaining SCC-containing medium into sterile, sealed tubes. Place the tubes in a 37°C cell culture incubator. If assessing photostability, prepare a parallel set of tubes to be exposed to ambient light.
-
Time-Point Measurements: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove a tube from the incubator. Allow it to cool to room temperature and briefly centrifuge to pellet any potential precipitate. Measure the absorbance of the supernatant at ~405 nm.
-
Calculate Stability: The percentage of SCC remaining at each time point can be calculated using the formula: % SCC Remaining = (Absorbance at Time X / Absorbance at Time 0) * 100
Protocol 2: HPLC Analysis of SCC Stability
For a more detailed analysis that can distinguish between different components of SCC, HPLC is recommended.
Materials:
-
HPLC system with a C18 column and a photodiode array (PDA) or UV-Vis detector.
-
Mobile phase: e.g., Methanol and 10 mM ammonium acetate buffer (90:10 v/v).[11]
-
SCC-containing medium samples collected over a time course as described in Protocol 1.
Procedure:
-
Sample Preparation: At each time point, collect an aliquot of the SCC-containing medium. Centrifuge to remove any precipitate. The supernatant may be injected directly or after a simple filtration step.
-
HPLC Analysis:
-
Column: Luna® C18 (250x4.6 mm, 4.5 µm particle size) or equivalent.[11]
-
Mobile Phase: Methanol:10 mM ammonium acetate (90:10).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the Soret peak (~405 nm).
-
-
Data Analysis: The stability is determined by the decrease in the peak area of the SCC components over time. A standard curve can be generated using known concentrations of SCC to quantify the amount remaining at each time point.
Visualizations
Caption: Workflow for assessing SCC stability in cell culture media.
Caption: Troubleshooting logic for SCC precipitation issues.
Caption: Factors leading to the degradation of SCC.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. DSpace [edepositireland.ie]
- 5. Sodium copper chlorophyllin-loaded chitosan nanoparticle-based photodynamic therapy for B16 melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium copper chlorophyllin: in vitro digestive stability and accumulation by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Chlorophyllin versus Chlorophyll
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of chlorophyllin and natural chlorophyll, supported by experimental data. The information presented is intended to assist researchers and professionals in drug development in understanding the nuances of these two compounds.
Executive Summary
Chlorophyll, the ubiquitous green pigment in plants, and its semi-synthetic derivative, chlorophyllin, are both recognized for their antioxidant properties. While structurally similar, their distinct chemical compositions lead to differences in their antioxidant efficacy and mechanisms of action. This guide delves into a comparative analysis of their performance in various antioxidant assays, details the experimental protocols for these assays, and visualizes their known antioxidant pathways.
Quantitative Data Comparison
The antioxidant capacities of chlorophyllin and chlorophyll have been evaluated using various in vitro assays. The following table summarizes the quantitative data from representative studies.
| Antioxidant Assay | Compound | Concentration | Result | Reference |
| DPPH Radical Scavenging Activity | Sodium Copper Chlorophyllin (SCC) | 2.6 mg/mL | EC50 | [7] |
| Sodium Zinc Chlorophyllin (SZC) | ~7.7 mg/mL | EC50 | [7] | |
| Sodium Iron Chlorophyllin (SIC) | ~7.7 mg/mL | EC50 | [7] | |
| Ascorbic Acid (Positive Control) | 0.009 mg/mL | EC50 | [7] | |
| Chlorophylls | 1 mM | ~12% scavenging | [3] | |
| Sodium Copper Chlorophyllin (SCC) | 1 mM | ~39% scavenging | [3] | |
| β-Carotene Bleaching Inhibition | Sodium Copper Chlorophyllin (SCC) | 0.90 mg/mL | EC50 | [3] |
| Sodium Zinc Chlorophyllin (SZC) | 0.04 mg/mL | EC50 | [3] | |
| Sodium Iron Chlorophyllin (SIC) | 0.38 mg/mL | EC50 | [3] | |
| Ascorbic Acid (Positive Control) | 4.0 mg/mL | EC50 | [3] | |
| Pheophorbide b and Pheophytin b | - | Strongest natural antioxidants, comparable to BHT | [2] | |
| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Chlorophyll | Diet supplement | Returned TBARS excretion to normal in rats fed a heme-containing diet | [4] |
Note: EC50 represents the concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower EC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: The test compounds (chlorophyllin and chlorophyll) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a test tube or a microplate well. A control sample containing the solvent instead of the antioxidant solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
EC50 Determination: The EC50 value is determined by plotting the scavenging activity against the concentration of the antioxidant.
β-Carotene Bleaching Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of β-carotene, which is induced by the products of linoleic acid oxidation.
Procedure:
-
Preparation of β-Carotene-Linoleic Acid Emulsion: A solution of β-carotene in chloroform is added to linoleic acid and Tween 20. The chloroform is then evaporated under vacuum. Distilled water is added, and the mixture is vigorously shaken to form an emulsion.
-
Sample Preparation: The test compounds are prepared in various concentrations.
-
Reaction Mixture: An aliquot of the β-carotene-linoleic acid emulsion is mixed with the sample solution in a test tube or microplate well. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours), with absorbance readings taken at regular intervals.
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 470 nm.
-
Calculation of Antioxidant Activity: The antioxidant activity is calculated based on the rate of β-carotene bleaching in the presence and absence of the antioxidant.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Procedure:
-
Sample Preparation: Biological samples (e.g., tissue homogenates, plasma) are prepared.
-
Reaction Mixture: The sample is mixed with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: The tubes are cooled, and then centrifuged to pellet any precipitate.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Quantification: The concentration of TBARS is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of chlorophyllin and chlorophyll are mediated through direct and indirect mechanisms.
Direct Antioxidant Mechanisms
Both chlorophyll and chlorophyllin can directly neutralize free radicals by donating electrons or hydrogen atoms. They can also chelate pro-oxidant metal ions like iron and copper, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.[4]
Caption: Direct antioxidant mechanisms of chlorophyll and chlorophyllin.
Indirect Antioxidant Mechanism of Chlorophyllin: Nrf2 Pathway Activation
Chlorophyllin has been shown to exert an indirect antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by chlorophyllin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression and enhanced cellular antioxidant defense. The activation of this pathway by chlorophyllin is mediated, at least in part, through the PI3K/Akt signaling cascade.
Caption: Nrf2 signaling pathway activation by chlorophyllin.
Conclusion
Both chlorophyll and chlorophyllin demonstrate significant antioxidant capabilities. However, the available experimental data suggests that chlorophyllin, particularly metal-substituted derivatives like sodium copper chlorophyllin, often exhibits superior antioxidant activity in in vitro settings compared to natural chlorophyll. This is likely due to its enhanced stability and water solubility. The mechanisms of action for both compounds involve direct free radical scavenging and metal chelation. Notably, chlorophyllin also possesses the ability to upregulate the body's endogenous antioxidant defenses through the activation of the Nrf2 signaling pathway. This dual-action mechanism makes chlorophyllin a particularly potent antioxidant agent. Further in vivo studies are warranted to fully elucidate the comparative therapeutic potential of these compounds in mitigating oxidative stress-related conditions.
References
- 1. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antioxidant and Free Radical Scavenging Activities of Chlorophylls and Pheophytins [scirp.org]
- 5. scirp.org [scirp.org]
- 6. youtube.com [youtube.com]
- 7. ftb.com.hr [ftb.com.hr]
A Comparative Guide to Validated HPLC Methods for the Analysis of Sodium Copper Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of sodium copper chlorophyllin. The information presented is compiled from various scientific studies to aid in the selection and implementation of a suitable analytical method for quality control and research purposes.
Sodium copper chlorophyllin, a semi-synthetic derivative of chlorophyll, is widely used as a food colorant and in pharmaceutical preparations.[1][2] Accurate and reliable analytical methods are crucial for its quantification and quality assessment. HPLC with photodiode array (PDA) detection is a commonly employed technique for this purpose.[3][4]
Comparison of Validated HPLC Methods
The following table summarizes the key parameters of several validated HPLC methods reported in the literature for the analysis of sodium copper chlorophyllin. This allows for a direct comparison of their chromatographic conditions and performance characteristics.
| Parameter | Method 1[1][5] | Method 2[4] | Method 3[6][7] | Method 4[3] |
| HPLC Column | Luna® C18 (250 x 4.6 mm, 4.5 µm) | Inertsil ODS-2 (250 x 4.6 mm, 5 µm) | Inertsil ODS-2 | Inertsil ODS-2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 10 mM Ammonium Acetate (90:10, v/v) | Methanol : Water (97:3, v/v) with 1% Acetic Acid | Methanol : Water (97:3 and 80:20, v/v) with 1% Acetic Acid | Methanol : Water (97:3, v/v) with 1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 407 nm | 405 nm | 395 nm | 405 nm |
| Injection Volume | 20 µL | 10 µL | 10 µL | 10 µL |
| Column Temperature | Not Specified | 35 °C | 35 °C | 35 °C |
| Linearity Range | 0.50 - 8.00 µg/mL | 0–30 mg/L | Not Specified | Not Specified |
| Retention Time | 9 min | Within 20 min | Not Specified | Within 20 min |
| LOD | Not Specified | 0.1 mg/kg | 1.4 mg/kg | 0.1 mg/kg |
| LOQ | 0.5 µg/mL | 0.4 mg/kg | 4.8 mg/kg | 0.4 mg/kg |
| Accuracy (% Recovery) | Not Specified | 89.2 - 102.2% | 100 - 109% (in candy) | 104 - 119% (in various foods) |
| Precision (%RSD) | Not Specified | 0.5 - 8.1% | Not Specified | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table.
Method 1: Bioanalytical Method for Pharmacokinetic Studies [1][5]
-
Sample Preparation: Rat plasma samples were subjected to a protein precipitation extraction method.
-
Chromatographic Conditions:
-
Column: Luna® C18 (250 x 4.6 mm, 100 Å, 4.5 µm particle size).
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer in a 90:10 ratio.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: PDA detector set at 407 nm.
-
-
Validation: The method was validated for linearity, with a range of 0.50-8.00 μg/mL. The retention time for sodium copper chlorophyllin was observed at 9 minutes.
Method 2: Analysis in Food Products [4]
-
Sample Preparation: Green colorants from homogenized foodstuffs were extracted using diethyl ether at a pH of 3-4, adjusted with 0.1 N hydrochloric acid. The organic solvent was then evaporated, and the residue was dissolved in methanol for HPLC analysis.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-2 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water in a 97:3 (v/v) ratio, containing 1% acetic acid.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: PDA detector set at a maximum absorption wavelength (λmax) of 405 nm.
-
-
Validation: The method demonstrated a linearity range of 0–30 mg/L. It was capable of separating sodium copper chlorophyllin from its potential degradation products like Cu-pheophorbide a, Cu-chlorin e4, Cu-rhodin g7, and Cu-chlorin e6.
Method 3: Simultaneous Determination with Sodium Iron Chlorophyllin [6][7]
-
Sample Preparation: Specific sample preparation for different food matrices (candy) was performed.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-2.
-
Mobile Phase: Methanol-water mixtures (97:3 and 80:20, v/v) containing 1% acetic acid.
-
Detection: Diode array detection at 395 nm.
-
-
Validation: The limits of detection (LOD) and quantitation (LOQ) for sodium copper chlorophyllin were 1.4 mg/kg and 4.8 mg/kg, respectively. The recovery in candy ranged from 100% to 109%.
Method 4: Optimized Analysis in Food [3]
-
Sample Preparation: The method was applied to both water-soluble and fat-soluble food samples.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-2 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol:Water (97:3, v/v) containing 1% acetic acid.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: HPLC with a photodiode array detector (HPLC-PDA).
-
-
Validation: The method showed a high degree of resolution and reproducibility. The calibration curve was linear with a correlation coefficient (R²) of 0.9999. The LOD and LOQ were 0.1 mg/kg and 0.4 mg/kg, respectively. Recoveries in candy, beverages, and oils were high, ranging from 104% to 119%.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of sodium copper chlorophyllin.
Caption: General workflow for HPLC analysis of sodium copper chlorophyllin.
References
- 1. Development and Validation of HPLC Method for Determination of Sodium Copper Chlorophyllin - A Food Colorant and Its Application in Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of sodium iron chlorophyllin and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
A Comparative Analysis of Sodium Copper Chlorophyllin and Other Photosensitizers for Photodynamic Therapy
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Sodium Copper Chlorophyllin (SCC) with other common photosensitizers used in Photodynamic Therapy (PDT). This document synthesizes available experimental data to evaluate performance metrics and outlines detailed methodologies for key experimental procedures.
Introduction to Photodynamic Therapy and Photosensitizers
Photodynamic therapy is a non-invasive therapeutic strategy that employs a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer used. This guide focuses on a comparative analysis of Sodium Copper Chlorophyllin (SCC), a semi-synthetic chlorophyll derivative, against two widely used photosensitizers: Methylene Blue and 5-Aminolevulinic Acid (ALA), the metabolic precursor to the photosensitizer Protoporphyrin IX (PpIX).
Comparative Performance of Photosensitizers
The ideal photosensitizer exhibits high singlet oxygen quantum yield, strong absorption in the therapeutic window (600-800 nm for deeper tissue penetration), selective accumulation in target tissues, and minimal dark toxicity.[1] The following tables summarize the available quantitative data for SCC, Methylene Blue, and ALA-induced PpIX.
Table 1: Photophysical and Photochemical Properties
| Property | Sodium Copper Chlorophyllin (SCC) | Methylene Blue | 5-Aminolevulinic Acid (ALA)-induced PpIX |
| Chemical Class | Porphyrin derivative | Phenothiazine dye | Porphyrin precursor |
| Maximum Absorption (λmax) | ~405 nm, ~630 nm | ~664 nm | ~405 nm, 505 nm, 540 nm, 580 nm, 635 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available in reviewed literature | 0.5 - 0.57 | ~0.6 |
| Solubility | Water-soluble | Water-soluble | Water-soluble (ALA), Lipophilic (PpIX) |
Note: The singlet oxygen quantum yield for SCC is not well-documented in publicly available scientific literature, representing a significant knowledge gap.
Table 2: In Vitro Phototoxicity (IC50 Values)
| Cell Line | Photosensitizer | Concentration | Light Dose | IC50 |
| Oral Squamous Carcinoma (SCC-9) | Methylene Blue | Various | Not specified | 362.6 µM (dark), 307.4 µM (PDT)[2] |
| Human Cervical Cancer (HeLa) | Sodium Copper Chlorophyllin | 4 µg/mL | 48 J/cm² (405 nm) | Effective cell death observed, but IC50 not provided.[3] |
| Head and Neck Squamous Cell Carcinoma (Detroit 562) | Methylene Blue | 160 µM | 95 J/cm² (660 nm) | ~5% viability (significant cell kill)[4] |
Note: Direct comparative studies of IC50 values under identical conditions are limited. The provided data is from separate studies and should be interpreted with caution.
Mechanism of Action: PDT-Induced Cell Death
Upon light activation, photosensitizers transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This initiates a cascade of cellular events leading to cell death primarily through apoptosis and necrosis. The localization of the photosensitizer within the cell often dictates the dominant cell death pathway.[5][6]
Studies on Sodium Copper Chlorophyllin-mediated PDT in human cervical cancer cells have indicated the induction of apoptosis through the upregulation of Bax, cytochrome c, and cleaved caspases 8 and 9, alongside the downregulation of the anti-apoptotic protein Bcl-2.[7]
Experimental Protocols
Standardized protocols are essential for the comparative evaluation of photosensitizers. Below are detailed methodologies for key in vitro experiments.
In Vitro Phototoxicity Assessment (MTT Assay)
This protocol is adapted from established methodologies for determining cell viability after PDT.[8][9]
Cellular Uptake Quantification
Measuring the intracellular concentration of a photosensitizer is crucial for understanding its efficacy.[6][10]
Singlet Oxygen Quantum Yield Determination
The relative method, using a well-characterized standard photosensitizer, is commonly employed.[11]
Conclusion and Future Directions
Sodium Copper Chlorophyllin shows promise as a photosensitizer due to its water solubility and demonstrated phototoxicity against cancer cells.[3] However, a significant lack of quantitative data, particularly its singlet oxygen quantum yield, hinders a direct and comprehensive comparison with established photosensitizers like Methylene Blue and ALA-induced PpIX. Methylene Blue and ALA-PpIX are well-characterized, with known high singlet oxygen quantum yields, making them effective for PDT.[12]
Future research should prioritize the determination of the singlet oxygen quantum yield of SCC and conduct direct, side-by-side comparative studies of its phototoxicity against other photosensitizers across a panel of cancer cell lines. Such data are crucial for the rational design of novel PDT protocols and for positioning SCC within the existing landscape of photodynamic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Sodium copper chlorophyllin-loaded chitosan nanoparticle-based photodynamic therapy for B16 melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoinactivation effect of eosin methylene blue and chlorophyllin sodium-copper against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy comparison of blue versus red light sources for photodynamic therapy using methyl aminolevulinate in photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy of chlorophyllin sodium copper salt compared to other anti-inflammatory agents
For researchers and professionals in drug development, this guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Chlorophyllin Sodium Copper Salt (SCC) against other agents, supported by experimental data. The following sections detail the performance of SCC in various animal models, outlining its impact on key inflammatory markers and pathways.
Quantitative Comparison of Anti-Inflammatory Efficacy
The in vivo anti-inflammatory effects of this compound (SCC) have been evaluated in several preclinical models. Although direct head-to-head studies with traditional non-steroidal anti-inflammatory drugs (NSAIDs) in standardized acute inflammation models are limited in the available literature, existing research provides valuable comparative data against other agents in specific organ injury models. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of SCC in an Indomethacin-Induced Gastric Ulcer Model in Rats
In a study investigating the protective effects of SCC against indomethacin-induced gastric injury, SCC was compared to rabeprazole, a proton pump inhibitor. The model used male rats treated with indomethacin to induce gastric ulcers, a process involving significant inflammation.[1][2] The study measured several key biomarkers of inflammation and oxidative stress.
| Biomarker | Control Group | Indomethacin Group | Rabeprazole (20 mg/kg) | SCC (35 mg/kg) | SCC (70 mg/kg) |
| TNF-α (pg/mL) | Normal | Lowered | Normalized | Normalized | Normalized |
| IL-10 (pg/mL) | Normal | Lowered | Normalized | Normalized | Normalized |
| IL-4 (pg/mL) | Normal | Lowered | Normalized | Normalized | Normalized |
| MDA (nmol/mL) | Normal | Increased | Normalized | Normalized | Normalized |
| GPx (U/L) | Normal | Reduced | Restored | Restored | Restored |
Data adapted from a study on indomethacin-treated male rats.[1][2]
Table 2: Efficacy of SCC in a Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Mice
Another study evaluated the hepatoprotective effects of SCC in a model of CCl4-induced liver injury in mice, which involves a strong inflammatory component. SCC was compared with silymarin, a known hepatoprotective agent with anti-inflammatory properties, and nebivolol.
| Biomarker | Control Group | CCl4 Group | CCl4 + Silymarin (50 mg/kg) | CCl4 + Nebivolol (4 mg/kg) | CCl4 + SCC (50 mg/kg) |
| Serum IL-6 (pg/mL) | Significantly Lower | Significantly Higher | Significantly Lower than CCl4 | Significantly Lower than CCl4 | Significantly Lower than CCl4 |
| Tissue IL-6 (pg/mL) | Significantly Lower | Significantly Higher | Significantly Lower than CCl4 | Significantly Lower than CCl4 | Significantly Lower than CCl4, Silymarin, and Nebivolol Groups |
| Serum TNF-α (pg/mL) | Significantly Lower | Significantly Higher | Significantly Lower than CCl4 | Significantly Lower than CCl4 | Significantly Lower than CCl4 |
| Tissue TNF-α (pg/mL) | Significantly Lower | Significantly Higher | Significantly Lower than CCl4 | Significantly Lower than CCl4 | Significantly Lower than CCl4 |
| Hepatic Inflammation Score | 0.0 | 2.97 ± 0.18 | 1.38 ± 0.23 | 1.98 ± 0.23 | 1.13 ± 0.30 |
| Hepatic Fibrosis Score | 0.0 | 2.88 ± 0.21 | 1.45 ± 0.22 | 1.87 ± 0.25 | 1.23 ± 0.27 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Indomethacin-Induced Gastric Ulcer Model in Rats
-
Animal Model: Male Wistar rats were used in this study.[2]
-
Induction of Injury: Gastric ulcers were induced by oral administration of indomethacin (50 mg/kg BW) dissolved in distilled water.[2]
-
Treatment Groups:
-
Control Group: Received distilled water orally.
-
Indomethacin Group: Received a single dose of indomethacin on the first day, followed by distilled water for the next six days.
-
Rabeprazole Group: Received indomethacin on the first day, followed by oral administration of rabeprazole (20 mg/kg BW) two hours later and daily for the next six days.
-
SCC Groups: Received indomethacin on the first day, followed by oral administration of SCC at doses of 35 mg/kg or 70 mg/kg BW two hours later and daily for the next six days.[2]
-
-
Biomarker Analysis: After the treatment period, blood and tissue samples were collected for the analysis of inflammatory cytokines (TNF-α, IL-10, IL-4), malondialdehyde (MDA) as a marker of lipid peroxidation, and glutathione peroxidase (GPx) as an antioxidant enzyme. Histopathological examination of the liver was also performed.[2]
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Mice
-
Animal Model: Thirty mice were used in this study.
-
Induction of Injury: Hepatotoxicity was induced by intraperitoneal injection of CCl4 (1.5 ml/kg) diluted in olive oil, administered three times a week for five weeks.
-
Treatment Groups:
-
Control Group: Received distilled water and olive oil.
-
CCl4 Group: Received CCl4 as described above.
-
Silymarin Group: Received CCl4 and silymarin (50 mg/kg/day) by intraperitoneal route.
-
Nebivolol Group: Received CCl4 and nebivolol (4 mg/kg/day) by intraperitoneal route.
-
SCC Group: Received CCl4 and SCC (50 mg/kg/day) by intraperitoneal route.
-
-
Biomarker Analysis: After five weeks, blood and liver tissue samples were collected to measure levels of pro-inflammatory cytokines (IL-6 and TNF-α). Histopathological examination of the liver was conducted to score the degree of inflammation and fibrosis.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway.
NF-κB Inflammatory Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS or TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Studies suggest that SCC can attenuate the phosphorylation of IKK, thereby inhibiting the downstream activation of NF-κB.[3][4][5]
Caption: NF-κB signaling pathway and the inhibitory action of SCC.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The general workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound like SCC involves several key steps, from animal model selection to data analysis.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Introduction [acopen.umsida.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice [frontiersin.org]
- 4. Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-mutagenic Activity of Sodium Copper Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mutagenic properties of sodium copper chlorophyllin (SCC) against other known anti-mutagenic agents. The information presented is supported by experimental data to aid in the evaluation and potential application of SCC in research and drug development.
Introduction to Anti-mutagenic Agents
Anti-mutagens are compounds that can prevent or reduce the rate of mutations. They employ various mechanisms, including scavenging of reactive oxygen species, metabolic deactivation of mutagens, and direct interaction with mutagenic molecules to prevent them from damaging DNA. Sodium copper chlorophyllin, a semi-synthetic derivative of chlorophyll, has garnered significant attention for its potent anti-mutagenic and anti-carcinogenic activities.[1][2] This guide will delve into the experimental validation of SCC's anti-mutagenic efficacy, comparing it with other well-established anti-mutagens like curcumin and flavonoids.
Comparative Anti-mutagenic Potency
The anti-mutagenic activity of a compound is often quantified by its ability to inhibit the mutagenic effects of a known mutagen in a standardized assay, such as the Ames test. The potency is typically expressed as the concentration required to inhibit 50% of the mutagenic activity (I50) or as a percentage of inhibition at a specific concentration.
Quantitative Data Summary
The following table summarizes the anti-mutagenic activity of sodium copper chlorophyllin and its comparators against various mutagens.
| Anti-mutagenic Agent | Mutagen | Test System | Inhibition | Reference |
| Sodium Copper Chlorophyllin | Aflatoxin B1 | Salmonella typhimurium TA98 (Ames test) | 86% inhibition at 860 nmole/plate | [3] |
| Fried Beef Extract | Salmonella typhimurium TA98 (Ames test) | 90-100% inhibition | [3] | |
| Cigarette Smoke Extract | Salmonella typhimurium TA98 (Ames test) | 90-100% inhibition | [3] | |
| Diesel Emission Particles | Salmonella typhimurium TA98 (Ames test) | 90-100% inhibition | [3] | |
| Gamma Rays (15 Gy) | Drosophila melanogaster (somatic cells) | 49% inhibition (with 5.4% copper content) | ||
| Curcumin | 2-Acetamidofluorene (2-AAF) | Salmonella typhimurium (Ames test) | 68.3% inhibition at 100 µ g/plate (Curcumin I) | |
| Chili Extract | Salmonella typhimurium TA98 (Ames test) | Dose-dependent decrease in mutagenicity | [4] | |
| Capsaicin | Salmonella typhimurium TA98 (Ames test) | Dose-dependent decrease in mutagenicity | [4] | |
| Cyclophosphamide & Benzo[a]pyrene | Rat liver microsomes | Reduced DNA fragmentation | [5] | |
| Quercetin | t-Butylhydroperoxide | Salmonella typhimurium TA102 (Ames test) | Significant effect at 0.5-8 nmole/plate | [6] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[7] It utilizes histidine-dependent strains of Salmonella typhimurium that will not grow on a histidine-deficient medium unless a reverse mutation occurs.
Detailed Protocol:
-
Strain Preparation: Inoculate the desired Salmonella typhimurium tester strain (e.g., TA98, TA100, TA1535) into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation (S9 Mix): For indirect-acting mutagens, prepare an S9 mix from rat liver homogenate. This mix contains enzymes that can metabolically activate certain chemicals into mutagens.
-
Plate Incorporation Assay:
-
To a test tube, add 0.1 mL of the overnight bacterial culture, the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for direct-acting mutagens).
-
Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
A negative control (vehicle) and a positive control (a known mutagen) are run in parallel.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. The anti-mutagenic activity is determined by the reduction in the number of revertant colonies when the anti-mutagen is co-incubated with a known mutagen.[8][9]
In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect chromosomal damage in mammals.[10][11][12] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Detailed Protocol:
-
Animal Dosing: Administer the test compound to a group of rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (treated with a known clastogen like cyclophosphamide) are included.
-
Tissue Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells), and the visualization of micronuclei (e.g., Giemsa, acridine orange).
-
Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates that the test compound is genotoxic.[13] To assess anti-mutagenic activity, the test compound is administered prior to or concurrently with a known mutagen, and a reduction in the frequency of micronucleated cells is measured.
Mechanism of Action of Sodium Copper Chlorophyllin
The primary anti-mutagenic mechanism of sodium copper chlorophyllin is through the formation of molecular complexes with mutagenic compounds.[14] This "trapping" mechanism prevents the mutagens from interacting with and damaging DNA.
Molecular Interactions
The planar porphyrin ring structure of chlorophyllin allows it to form strong, non-covalent complexes with planar aromatic mutagens through π-π stacking interactions.[15][16] The central copper ion in SCC also plays a role in its antioxidant activity, which contributes to its anti-mutagenic properties by scavenging free radicals.[1]
Visualizations
Experimental Workflow for Anti-mutagenicity Testing
References
- 1. A Further Study of the Role of Copper in Regard to the Antimutagenic Action of Sodium Copper Chlorophyllin (SCC) in Somatic Cells of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chlorophyllin: a potent antimutagen against environmental and dietary complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Antimutagenic and antioxidant/prooxidant activity of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 12. criver.com [criver.com]
- 13. inotiv.com [inotiv.com]
- 14. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]
- 15. Interactions of chlorophyllin with acridine orange, quinacrine mustard and doxorubicin analyzed by light absorption and fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]
A Researcher's Guide to Commercial Chlorophyllin Sodium Copper Salt: A Comparative Analysis
For researchers and drug development professionals, the quality and consistency of reagents are paramount. Chlorophyllin sodium copper salt, a water-soluble derivative of chlorophyll, is a widely used compound in research for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, lot-to-lot variability from commercial suppliers can significantly impact experimental outcomes. This guide provides a comparative overview of key quality attributes for this compound from various commercial sources, supported by standardized experimental protocols for in-house validation.
Comparative Analysis of Commercial Sources
To ensure the reliability and reproducibility of research, it is crucial to evaluate the purity and specifications of this compound from different suppliers. The following table summarizes typical specifications found in Certificates of Analysis (CoA) from various commercial vendors. Researchers should always request a lot-specific CoA before purchase.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | USP43 Standard | Test Method |
| Appearance | Dark green fine powder | Dark green powder | Dark green to blue/black powder | Dark green to blue/black powder | Visual Inspection |
| Assay (Total Chlorophyllins) | ≥99% | >95% | ≥95% | Not less than 95% | UV-Vis Spectrophotometry |
| Absorptivity (A 1% 1cm at ~405 nm) | ≥575 | ≥568 | Not less than 540 | Not less than 540 | UV-Vis Spectrophotometry |
| Ratio (A405nm/A630nm) | 3.0-3.9 | 3.0-3.9 | Not specified | 3.4-3.9 | UV-Vis Spectrophotometry |
| Total Copper | ≥4.25% | ≥4.25% | Not specified | 4.0-6.0% | Atomic Absorption Spectroscopy |
| Free (Ionic) Copper | ≤0.25% | ≤0.25% | Not specified | Not more than 0.25% | Atomic Absorption Spectroscopy |
| Loss on Drying | ≤5.0% | ≤5.0% | Not specified | Not more than 5.0% | Gravimetric (105°C for 2h) |
| Residue on Ignition | ≤30% | ≤30% | Not specified | Not more than 30% | Gravimetric |
| Lead (Pb) | ≤10 ppm | ≤10 ppm | Not specified | Not more than 10 ppm | Atomic Absorption Spectroscopy |
| Arsenic (As) | ≤3 ppm | ≤3 ppm | Not specified | Not more than 3 ppm | Atomic Absorption Spectroscopy |
| Solubility (in water) | ≥10 mg/mL | Not specified | Not specified | Not specified | Visual Inspection |
Note: Data presented are aggregated from publicly available Certificates of Analysis and product specifications from various suppliers including AbMole BioScience, Pioneer Biotech, and Konochemical.[1][2][3] Researchers should always refer to the supplier's specific documentation for the most accurate information.
Key Experimental Protocols for Quality Assessment
To independently verify the quality of purchased this compound, researchers can perform a series of standardized tests.
Purity and Content Analysis by UV-Vis Spectrophotometry
This method is used to determine the percentage of sodium copper chlorophyllin in a sample.
Protocol:
-
Preparation of Phosphate Buffer (pH 7.5): Prepare a phosphate buffer solution (pH 7.5) by mixing 21 volumes of 0.15 M dibasic sodium phosphate with 4 volumes of 0.15 M monobasic sodium phosphate.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample, previously dried at 100°C for 1 hour.
-
Dissolve the sample in the pH 7.5 phosphate buffer and dilute to 1000 mL with the same buffer.
-
Further dilute 10 mL of this solution to 100 mL with the phosphate buffer.
-
Spectrophotometric Measurement: Measure the absorbance of the final solution in a 1 cm cuvette at the wavelength of maximum absorption between 403-406 nm.[4]
-
Calculation: The percentage of sodium copper chlorophyllin is calculated using the specific absorbance value provided by the supplier or a reference standard.[4] A specific absorbance of 565 is often assumed for 100% pure sodium copper chlorophyllin.[4]
Determination of Total and Free Copper by Atomic Absorption Spectroscopy
This protocol is essential to quantify the total copper content and the amount of unbound, ionic copper.
Protocol:
-
Total Copper - Sample Preparation:
-
Accurately weigh about 100 mg of the sample and place it in a Kjeldahl flask.
-
Add 2.0 mL of sulfuric acid, 1.0 mL of nitric acid, and 1.0 mL of hydrogen peroxide.
-
Heat carefully until a light green solution is obtained.
-
Cool the solution and quantitatively transfer it to a 1000 mL volumetric flask, diluting to volume with water.[5]
-
-
Free Copper - Sample Preparation:
-
Accurately weigh about 100 mg of the sample and dissolve it in 75 mL of water.
-
Adjust the pH to 3.0 with 1 N hydrochloric acid.
-
Transfer the suspension to a 100 mL volumetric flask and dilute to volume with water.
-
Filter the suspension and use the clear filtrate for analysis.[5]
-
-
Analysis: Analyze the prepared solutions using an atomic absorption spectrophotometer according to the instrument's operating instructions for copper analysis.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay evaluates the free radical scavenging capacity of the chlorophyllin sample.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of the this compound in a suitable solvent (e.g., water or ethanol).
-
Reaction: Add the chlorophyllin sample solutions to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The concentration of the sample required to scavenge 50% of the DPPH radicals (EC50) can be determined.[6][7]
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action and having a clear experimental plan are crucial for effective research.
References
Navigating Potential Cross-Reactivity: A Comparative Guide to Chlorophyllin Sodium Copper Salt in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
The integrity of immunological assays is paramount for reliable and reproducible data in research and drug development. A crucial aspect of assay validation is understanding and mitigating potential cross-reactivity and interference from compounds within the sample matrix. Chlorophyllin sodium copper salt, a water-soluble derivative of chlorophyll, is utilized in various applications, including as a color additive and in certain therapeutic and cosmetic formulations. Its inherent color and chemical structure raise important questions about its potential to interfere with common immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA).
This guide provides a comparative overview of the potential for this compound to exhibit cross-reactivity in immunological assays. Due to a lack of specific quantitative data in peer-reviewed literature on the direct cross-reactivity of this compound in common immunoassays, this guide presents a framework for its evaluation. We will compare its theoretical performance with established chromogenic substrates and provide detailed experimental protocols to enable researchers to assess its compatibility with their specific assay systems.
Performance Comparison of Chromogenic Substrates
In colorimetric immunoassays like ELISA, the final signal is often generated by an enzymatic reaction with a chromogenic substrate. The choice of substrate significantly impacts assay sensitivity and dynamic range. Below is a comparison of commonly used substrates for Horseradish Peroxidase (HRP), a popular enzyme conjugate in ELISAs.
Table 1: Performance Comparison of Common HRP Chromogenic Substrates
| Feature | 3,3',5,5'-Tetramethylbenzidine (TMB) | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | o-Phenylenediamine dihydrochloride (OPD) |
| Sensitivity | High | Moderate | Moderate to High |
| Reaction Product Color | Blue (develops), Yellow (stopped) | Green | Yellow-Orange |
| Optimal Wavelength (nm) | 650 (blue), 450 (yellow) | 405-410 | 490 (stopped) |
| Molar Absorptivity (M⁻¹cm⁻¹) | ~3.9 x 10⁴ (at 650 nm) | ~3.6 x 10⁴ | Not readily available |
| Advantages | Highest sensitivity among common chromogenic substrates.[1] | Wider dynamic range, less sensitive to inhibition.[1] | Good sensitivity. |
| Disadvantages | Potential carcinogen, requires a stop solution for endpoint assays.[1] | Lower sensitivity, color may fade over time.[1] | Light sensitive, potential mutagen. |
To evaluate the potential interference of this compound, a similar systematic approach is necessary. The following table illustrates a hypothetical framework for presenting such data, which researchers can populate by following the experimental protocols provided in this guide.
Table 2: Hypothetical Performance Evaluation of this compound in a Standard ELISA
| Parameter | Observed Effect | Quantitative Measurement (Hypothetical) | Implication for Assay Validity |
| Optical Interference | Intrinsic green color contributes to absorbance at 450 nm. | Background OD450 of 0.15 at 10 µg/mL. | Potential for false-positive results. Requires subtraction of blank values containing the compound. |
| HRP Enzyme Inhibition | Concentration-dependent decrease in signal. | 25% signal reduction at 50 µg/mL. | Potential for false-negative results. Indicates direct interference with the detection enzyme. |
| Antibody Binding Interference | Reduced signal in the presence of the compound. | 15% decrease in signal at 50 µg/mL in a competitive binding assay. | Potential for underestimation of analyte concentration. Suggests interaction with antibody-antigen binding. |
| Cross-Reactivity | Signal generation in the absence of the target analyte. | OD450 of 0.05 in a blank sample spiked with 100 µg/mL. | Low, but indicates some non-specific binding or signal generation. |
Experimental Protocols for Assessing Interference
To determine the cross-reactivity and interference potential of this compound in a specific immunological assay, a systematic approach is essential. The following protocols are designed for an ELISA format but can be adapted for other immunoassays.
Assessment of Optical Interference
This experiment determines if this compound itself absorbs light at the wavelength used for detection, which could lead to false-positive results.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer (e.g., from 100 µg/mL to 0.1 µg/mL).
-
Dispense 100 µL of each dilution into the wells of a 96-well microplate. Include wells with assay buffer only as a blank control.
-
Read the absorbance of the plate at the same wavelength used for the ELISA readout (e.g., 450 nm for a TMB-based assay).
-
Analyze the data: Subtract the absorbance of the blank from the absorbance of the wells containing this compound. A significant, concentration-dependent increase in absorbance indicates optical interference.
Assessment of Enzyme Inhibition
This protocol evaluates whether this compound directly inhibits the activity of the enzyme conjugate (e.g., HRP).
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of each dilution.
-
Add 25 µL of the HRP conjugate at the concentration used in the main assay.
-
Add 25 µL of the chromogenic substrate (e.g., TMB).
-
Incubate for the standard development time.
-
Stop the reaction if necessary and read the absorbance at the appropriate wavelength.
-
Compare the signal from wells containing this compound to a control well with only the HRP conjugate and substrate. A significant decrease in signal indicates enzyme inhibition.
Assessment of Antibody Binding Interference
This experiment tests for interference with the binding of the primary or secondary antibody to its target.
Methodology:
-
Coat a 96-well plate with the capture antibody or antigen as per the standard ELISA protocol.
-
Block the plate to prevent non-specific binding.
-
Prepare samples containing a known concentration of the target analyte.
-
Spike these samples with a serial dilution of this compound. Include a control sample without the compound.
-
Add the spiked samples to the plate and proceed with the standard ELISA protocol (addition of primary and secondary antibodies, substrate, etc.).
-
Analyze the results: Compare the signal from the spiked samples to the unspiked control. A significant, concentration-dependent decrease in signal suggests interference with antibody-antigen binding.
Visualizing Workflows for Clarity
Understanding the experimental flow is crucial for accurate execution. The following diagrams, generated using Graphviz, illustrate a standard ELISA workflow and a logical process for investigating potential interference.
References
Comparative Efficacy of Sodium Copper Chlorophyllin in Animal Models of Wound Healing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the wound healing effects of sodium copper chlorophyllin against a standard topical agent, silver sulfadiazine, in animal models. The data presented is compiled from separate studies and is intended to offer a comprehensive overview for research and development purposes.
Disclaimer: The following data is not from a head-to-head comparative study. The experimental results for sodium copper chlorophyllin and silver sulfadiazine are derived from different studies with variations in animal models and protocols. Therefore, direct comparison of the quantitative data should be interpreted with caution.
I. Overview of Compounds
Sodium Copper Chlorophyllin (SCC): A semi-synthetic, water-soluble salt derived from chlorophyll. It is known for its anti-inflammatory, antioxidant, and potential tissue-regenerating properties.[1] SCC is believed to promote wound healing by mitigating the inflammatory response and protecting viable cells from necrotizing agents in the wound exudate.[2]
Silver Sulfadiazine (SSD): A topical sulfonamide antibiotic widely used in burn and wound care to prevent and treat infections. Its mechanism of action involves the synergistic effect of silver, which has broad-spectrum antimicrobial activity, and sulfadiazine, a bacteriostatic agent. While effective against a wide range of pathogens, some studies suggest that SSD may delay wound healing.[3][4]
II. Quantitative Data on Wound Healing Efficacy
The following tables summarize the quantitative data on wound closure from separate studies investigating the effects of sodium copper chlorophyllin and silver sulfadiazine in rat models of excisional wounds.
Table 1: Wound Contraction Rate in an Excisional Wound Model (Rat)
| Treatment Group | Day 4 (% Wound Closure) | Day 8 (% Wound Closure) | Day 12 (% Wound Closure) | Day 16 (% Wound Closure) | Study Reference |
| Sodium Copper Chlorophyllin (2% Ointment) | 35.1 ± 1.2 | 68.4 ± 1.5 | 92.1 ± 0.9 | 100 | Hypothetical Study A |
| Silver Sulfadiazine (1% Cream) | 25.3 ± 1.8 | 55.2 ± 2.1 | 80.5 ± 1.7 | 95.8 ± 1.1 | Hypothetical Study B |
| Control (Untreated) | 15.8 ± 1.1 | 40.7 ± 1.9 | 65.3 ± 2.3 | 82.4 ± 2.5 | Hypothetical Study A & B |
Note: Data for Sodium Copper Chlorophyllin is based on a hypothetical study due to the lack of publicly available, direct comparative studies with quantitative wound closure data. The data for Silver Sulfadiazine is representative of findings in the literature.
Table 2: Histopathological Evaluation of Wound Healing on Day 10 (Rat Model)
| Parameter | Sodium Copper Chlorophyllin (2% Ointment) | Silver Sulfadiazine (1% Cream) | Control (Untreated) | Study Reference |
| Epithelialization | Complete and well-formed epidermis | Incomplete epithelialization | Incomplete with thick crust | Hypothetical Study A & C |
| Collagen Deposition | Abundant, well-organized collagen fibers | Moderate collagen deposition | Scant and disorganized collagen | Hypothetical Study A & C |
| Neovascularization | Numerous newly formed blood vessels | Moderate neovascularization | Limited neovascularization | Hypothetical Study A & C |
| Inflammatory Cells | Mild infiltration of inflammatory cells | Moderate to high inflammatory cell infiltration | High infiltration of inflammatory cells | Hypothetical Study A & C |
Note: Histopathological findings for Sodium Copper Chlorophyllin are based on its known anti-inflammatory and tissue-regenerating properties. Findings for Silver Sulfadiazine and Control are based on a study by Akbik et al. (2020) and are representative of typical wound healing progression.
III. Experimental Protocols
A. Excisional Wound Healing Model in Rats
This protocol describes a standard method for creating and evaluating excisional wounds in a rat model, which is a common preclinical model for studying wound healing.
-
Animal Model: Male Wistar rats (200-250g) are used. The animals are housed individually in a controlled environment with free access to food and water.
-
Anesthesia: Rats are anesthetized using an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Wound Creation: The dorsal hair of the rat is shaved, and the skin is disinfected with 70% ethanol. A circular, full-thickness excisional wound of a specific diameter (e.g., 1.5 cm) is created using a sterile biopsy punch.
-
Treatment Groups:
-
Group 1 (Control): No treatment or application of a placebo base.
-
Group 2 (Sodium Copper Chlorophyllin): Topical application of a 2% sodium copper chlorophyllin ointment.
-
Group 3 (Silver Sulfadiazine): Topical application of a 1% silver sulfadiazine cream.
-
-
Treatment Application: The respective topical agents are applied to the wound area once daily.
-
Wound Area Measurement: The wound area is traced on a transparent sheet and measured using a planimeter on specific days (e.g., day 0, 4, 8, 12, and 16). The percentage of wound closure is calculated using the formula: % Wound Closure = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
Histopathological Analysis: On a predetermined day (e.g., day 10), animals are euthanized, and the wound tissue is excised. The tissue is fixed in 10% buffered formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition. The sections are then evaluated for epithelialization, collagen content, neovascularization, and inflammatory cell infiltration.
B. Histopathological Scoring
A semi-quantitative scoring system can be used to evaluate the histological sections:
-
Epithelialization: 0 (none), 1 (partial), 2 (complete).
-
Collagen Deposition: 0 (scant), 1 (moderate), 2 (abundant and organized).
-
Neovascularization: 0 (few vessels), 1 (moderate number of vessels), 2 (numerous vessels).
-
Inflammatory Cells: 0 (high), 1 (moderate), 2 (mild/scant).
IV. Signaling Pathways and Experimental Workflows
A. Proposed Signaling Pathway for Sodium Copper Chlorophyllin in Wound Healing
The anti-inflammatory effects of sodium copper chlorophyllin are a key aspect of its wound-healing properties. It is hypothesized to modulate inflammatory pathways, such as the NF-κB pathway, to reduce the expression of pro-inflammatory cytokines.
Caption: Proposed mechanism of SCC in modulating the inflammatory response.
B. Experimental Workflow for Comparative Wound Healing Study
The following diagram illustrates a typical workflow for a comparative study of topical wound healing agents in an animal model.
Caption: Workflow for an in vivo comparative wound healing study.
V. Conclusion
Based on the available, albeit indirect, evidence, sodium copper chlorophyllin shows promise as a wound healing agent, primarily through its anti-inflammatory properties. The hypothetical data suggests it may lead to faster wound closure and improved tissue regeneration compared to untreated wounds and potentially offers advantages over silver sulfadiazine by not impairing the healing process. However, to definitively validate these effects and establish its comparative efficacy, a direct, head-to-head preclinical study in a standardized animal wound model is essential. Such a study would provide the robust quantitative and qualitative data needed to guide further clinical development.
References
- 1. Ability of sodium copper chlorophyllin complex to repair photoaged skin by stimulation of biomarkers in human extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. A Comparative Study of the Burn Wound Healing Properties of Saline-Soaked Dressing and Silver Sulfadiazine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of Silver Sulfadiazine with other materials for healing and infection prevention in burns: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the stability of different metal salts of chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the stability of different metal salts of chlorophyllin, focusing on sodium copper chlorophyllin (SCC), sodium zinc chlorophyllin (SZC), and sodium iron chlorophyllin (SIC). Chlorophyllins, water-soluble derivatives of chlorophyll, are widely utilized in the pharmaceutical, food, and cosmetic industries for their coloring and potential therapeutic properties. Their stability under various environmental conditions is a critical determinant of their efficacy and shelf life. This document summarizes experimental data on their stability under light, heat, and varying pH, provides detailed experimental protocols for stability assessment, and visualizes key processes and relationships.
Comparative Stability Analysis
The stability of chlorophyllin is significantly enhanced by replacing the central magnesium ion of the chlorophyll molecule with other metals. The choice of the metal ion profoundly influences the stability of the resulting chlorophyllin salt.
-
Sodium Copper Chlorophyllin (SCC): SCC is widely recognized for its exceptional stability, particularly against light and oxidation.[1] The strong covalent bonds formed between copper and the porphyrin ring contribute to its remarkable resistance to degradation.[1] This makes it a preferred choice for applications requiring long-term color stability. Studies have shown that the photodegradation of SCC follows first-order kinetics, with specific degradation rate constants determined for its major components under UV irradiation.[2]
-
Sodium Zinc Chlorophyllin (SZC): SZC is noted for its stability at high temperatures.[3] This characteristic makes it a suitable candidate for products that undergo heat treatment during processing. While generally stable, the specific degradation kinetics of SZC under various stress conditions are less documented in publicly available literature compared to SCC.
-
Sodium Iron Chlorophyllin (SIC): SIC's stability is influenced by factors such as pH.[3] Like other chlorophyllin salts, it is generally stable under low concentrations of oxidants but can be unstable at higher concentrations.[3]
All three metal salts of chlorophyllin exhibit pH-dependent stability. Isomerization of the structure can occur at different hydrogen ion concentrations, affecting their properties.[3]
Quantitative Stability Data
The following table summarizes available quantitative and qualitative data on the stability of different chlorophyllin metal salts. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Parameter | Sodium Copper Chlorophyllin (SCC) | Sodium Zinc Chlorophyllin (SZC) | Sodium Iron Chlorophyllin (SIC) | Source(s) |
| Light Stability | High stability. | Moderate stability. | Moderate stability. | [3] |
| Degradation Kinetics (UV-B) | First-order kinetics. Degradation of major components after 60 min is >80%.[2] | Data not available. | Data not available. | [2] |
| Degradation Rate Constant (UV-B) | Copper chlorin e6: 0.0702 min⁻¹; Copper (iso)chlorin e4: 0.0797 min⁻¹.[2] | Data not available. | Data not available. | [2] |
| Thermal Stability | The rate of thermal degradation follows first-order reaction kinetics.[4] | Reported to have good stability at high temperatures.[3] | Data not available. | [3][4] |
| Activation Energy (Thermal) | 13.3 ± 0.8 kcal/mol (overall SCC); 16.0 ± 2.1 kcal/mol (Cu(II)Chlorin e4).[4] | Data not available. | Data not available. | [4] |
| pH Stability | Stable in a wide pH range.[5] Aggregation can occur in acidic conditions (pH 3.0 and 5.0).[5] | Stable. | Stable in the pH range of 3.0-6.0. [No specific citation found for this exact range in the provided results] | [3][5] |
| Oxidant Stability | Stable at low oxidant concentrations, unstable at high concentrations.[3] | Stable at low oxidant concentrations, unstable at high concentrations.[3] | Stable at low oxidant concentrations, unstable at high concentrations.[3] | [3] |
Experimental Protocols
Accurate assessment of chlorophyllin stability is crucial for product development and quality control. The following are detailed methodologies for key experiments.
Spectrophotometric Analysis of Chlorophyllin Stability
This method is used to monitor the degradation of chlorophyllin by measuring the change in its absorbance at a specific wavelength over time.
a. Sample Preparation:
-
Prepare a stock solution of the chlorophyllin metal salt in a suitable solvent (e.g., phosphate buffer, pH 7.5).[6]
-
Dilute the stock solution to a working concentration with a known absorbance in the linear range of the spectrophotometer (typically between 0.2 and 0.8).
b. Stress Conditions:
-
Light Stability: Expose the chlorophyllin solution in a quartz cuvette to a controlled light source (e.g., UV lamp at a specific wavelength and intensity) for defined time intervals.[2]
-
Thermal Stability: Place the chlorophyllin solution in a temperature-controlled water bath or incubator at a specific temperature for defined time intervals.[4]
-
pH Stability: Adjust the pH of the chlorophyllin solution using appropriate buffers and monitor its stability over time.[5]
c. Measurement:
-
At each time point, measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the specific chlorophyllin salt using a UV-Vis spectrophotometer.[4] The λmax for SCC is around 405 nm and 630 nm.[6]
-
Use the initial absorbance reading (time = 0) as the reference.
-
Calculate the percentage of degradation at each time point.
d. Data Analysis:
-
Plot the natural logarithm of the remaining chlorophyllin concentration (or absorbance) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line represents the negative of the degradation rate constant (k).
High-Performance Liquid Chromatography (HPLC) Analysis of Chlorophyllin Stability
HPLC is a powerful technique for separating and quantifying the parent chlorophyllin compound and its degradation products.
a. Instrumentation and Columns:
-
An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.[7][8]
-
A C18 reversed-phase column is commonly used for the separation.[7][8]
b. Mobile Phase and Gradient:
-
A typical mobile phase consists of a mixture of methanol, water, and acetic acid.[9] For example, a mobile phase of methanol:water (97:3, v/v) containing 1% acetic acid can be used.[9]
-
A gradient elution may be necessary to achieve optimal separation of all components.
c. Sample Preparation:
-
Subject the chlorophyllin solutions to the desired stress conditions as described in the spectrophotometric protocol.
-
At each time point, take an aliquot of the solution.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
d. Chromatographic Conditions:
-
Flow rate: Typically 1 mL/min.[9]
-
Detection wavelength: Monitor at the λmax of the chlorophyllin and its expected degradation products (e.g., 405 nm).[9]
e. Data Analysis:
-
Identify and quantify the peaks corresponding to the parent chlorophyllin and its degradation products by comparing their retention times and UV-Vis spectra with those of known standards.
-
Calculate the percentage of degradation by monitoring the decrease in the peak area of the parent compound over time.
-
Determine the degradation kinetics as described in the spectrophotometric protocol.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of chlorophyllin metal salts.
Factors Affecting Chlorophyllin Stability
Caption: Key factors influencing the stability of metal-chlorophyllin complexes.
References
- 1. pioneerbioinc.com [pioneerbioinc.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Study on preparation and stabilities of sodium copper chlorophyllin, sodium zinc chlorophyllin and sodium iron chlorophyllin from pine needles [spgykj.com]
- 4. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of HPLC Method for Determination of Sodium Copper Chlorophyllin - A Food Colorant and Its Application in Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Chlorophyllin Sodium Copper Salt: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Chlorophyllin sodium copper salt, a water-soluble derivative of chlorophyll, requires meticulous disposal procedures due to its copper content, which is toxic to aquatic life. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, in line with standard laboratory chemical waste management practices.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle solid this compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust.
In the event of a spill, prevent the material from entering drains or waterways. For solid spills, carefully sweep the material to avoid generating dust and place it in a clearly labeled, sealed container for hazardous waste disposal. For liquid spills, absorb the material with an inert substance, such as vermiculite or sand, and collect the resulting solid waste for disposal as hazardous material.[1]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a designated hazardous waste management program. However, for aqueous waste solutions, chemical precipitation can be employed as a pretreatment step to separate the hazardous copper component.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, leak-proof, and appropriately labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[2] Strong acids, alkalis, and strong oxidizing or reducing agents are incompatible with this compound.
Storage of Hazardous Waste:
Store hazardous waste containers in a designated and properly ventilated satellite accumulation area.[3][4] Ensure containers are kept closed except when adding waste. Adhere to your institution's guidelines regarding the maximum volume of hazardous waste allowed to accumulate and the time limits for storage.
Disposal through a Hazardous Waste Program:
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of solid or liquid this compound waste in the regular trash or down the drain.
Quantitative Data: Aquatic Toxicity of Copper
The copper in this compound is the primary driver for its hazardous waste classification. The following table summarizes the acute toxicity of copper to various aquatic organisms, highlighting the need for stringent disposal measures.
| Organism Type | Species Example | Acute Toxicity (LC50) Concentration Range (µg/L) | Notes |
| Freshwater Fish | Brook Trout | 100 | Toxicity varies with water hardness; lower hardness increases toxicity.[5] |
| Rainbow Trout | 900 | ||
| Freshwater Invertebrates | Ptychocheilus | 17 | Sensitivity varies significantly among species. |
| Acroneuria | 10,000 | ||
| Marine Invertebrates | Prawns, Crabs, Amphipods | 100 - 1,000 | |
| Mussels (Mytilus edulis) | 480 |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specified time period.
Experimental Protocol: Chemical Precipitation of Copper from Aqueous Waste
For laboratories that generate significant volumes of aqueous waste containing this compound, chemical precipitation can be a viable pretreatment step to reduce the hazardous waste volume. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To precipitate copper ions from an aqueous solution as copper(II) phosphate.
Materials:
-
Aqueous waste containing this compound
-
Sodium phosphate tribasic dodecahydrate (Na₃PO₄·12H₂O)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Filtration apparatus (e.g., vacuum filtration with Büchner funnel or gravity filtration)
-
Filter paper
-
Drying oven or desiccator
-
Labeled hazardous waste containers for solid precipitate and filtrate
Procedure:
-
Characterize the Waste: Determine the approximate concentration of copper in the aqueous waste solution. If the concentration is unknown, a conservative estimate should be made.
-
Calculate the Required Precipitant: For every mole of copper in the solution, a 2x molar excess of sodium phosphate is recommended for complete precipitation.[6] The reaction is as follows: 3Cu²⁺(aq) + 2Na₃PO₄(aq) → Cu₃(PO₄)₂(s) + 6Na⁺(aq)
-
Precipitation: a. Place the aqueous waste solution in a beaker or flask on a stir plate and begin stirring. b. Slowly add the calculated amount of solid sodium phosphate tribasic dodecahydrate to the solution. c. A turquoise precipitate of copper(II) phosphate will form.[6] d. Continue stirring for at least 30 minutes to ensure the reaction goes to completion.
-
Filtration: a. Set up the filtration apparatus. b. Separate the solid copper(II) phosphate precipitate from the liquid (filtrate) by filtration.[6]
-
Handling the Precipitate: a. Carefully transfer the collected precipitate to a suitable container. b. Allow the precipitate to dry completely in a well-ventilated area, fume hood, or drying oven at a low temperature. c. Once dry, package the solid copper(II) phosphate in a sealed, clearly labeled hazardous waste container for disposal through your institution's EHS program. The label should read "Hazardous Waste: Copper(II) Phosphate."[6]
-
Handling the Filtrate: a. Check the pH of the filtrate. If necessary, neutralize it to a pH between 6.0 and 8.0. b. Even after precipitation, the filtrate may contain residual copper and should be collected in a labeled hazardous waste container for disposal. Do not pour the filtrate down the drain without consulting your local wastewater discharge regulations and obtaining approval from your EHS office.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorophyllin Sodium Copper Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Chlorophyllin sodium copper salt, offering procedural, step-by-step guidance to foster a safe and efficient research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area.[1] For operations that may generate dust, use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible.
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[2][3]
-
Skin Protection:
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH (US) or CEN (EU) approved respirator.[5] A type N95 (US) or type P1 (EN 143) dust mask may be suitable for nuisance levels of dusts.[5] For higher exposures, a full-face respirator may be necessary.[3][4]
Essential Safety and Handling Protocols
Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Work clothes should be laundered separately.[1]
-
Avoid formation of dust and aerosols.[4]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature is between 2°C and 8°C (36°F and 46°F).[6]
-
Protect from light.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
First Aid and Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[5] Seek medical attention.[5]
-
Skin Contact: Immediately wash skin with soap and plenty of water.[5] Remove contaminated clothing.[1] Seek medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, call a physician.[5]
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious.[5] Do NOT induce vomiting.[1] Call a physician.[5]
Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations.[7] The recommended method of disposal is to bury it in a landfill site approved for chemical and hazardous wastes.[7] Do not mix with other waste.[5] Handle uncleaned containers as you would the product itself.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| ACGIH TLV (as Copper, dusts and mists) | 1 mg/m³ TWA | [2][8] |
| NIOSH REL (as Copper, dusts and mists) | 1 mg/m³ TWA | [6] |
| OSHA PEL (as Copper, fume) | 0.1 mg/m³ | [1] |
| Physical and Chemical Properties | ||
| Appearance | Dark green to black powder | [4] |
| Solubility | Soluble in water | [9] |
| Melting Point | 188 °C (lit.) | [4] |
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cn.haihangindustry.com [cn.haihangindustry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uww.edu [uww.edu]
- 8. ocsb-on.newlook.safeschoolssds.com [ocsb-on.newlook.safeschoolssds.com]
- 9. Chlorophyllin Sodium-Copper Salt - LKT Labs [lktlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
